Gluconate-1-13C sodium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11NaO7 |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
InChI Key |
UPMFZISCCZSDND-RYHRKSQGSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sodium D-Gluconate-1-¹³C: Applications in Metabolic Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium D-Gluconate-1-¹³C is the sodium salt of D-gluconic acid, isotopically labeled with carbon-13 at the first carbon (C1) position. This stable, non-radioactive isotope serves as a powerful tracer for investigating cellular metabolism, particularly for quantifying the flux through the Pentose Phosphate Pathway (PPP). As a glucose derivative, it is readily taken up by cells and enters metabolic pathways, where the ¹³C label can be tracked through downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of its properties, experimental applications, and data analysis workflows.
Core Properties and Specifications
Sodium D-Gluconate-1-¹³C is a white, crystalline powder that is highly soluble in water.[3][4] Its physical and chemical properties are essential for designing and executing metabolic flux experiments. The key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanoate | [5] |
| Molecular Formula | ¹³CC₅H₁₁NaO₇ | |
| Molecular Weight | 219.13 g/mol | |
| CAS Number | 2687959-99-3 | |
| Appearance | White crystalline powder | |
| Isotopic Enrichment | ≥99% | |
| Chemical Purity | ≥98% | |
| Solubility | Very soluble in water | |
| Storage Conditions | Store at +20°C or below in a dry place |
Principle of Application: Tracing the Pentose Phosphate Pathway
The primary application of Sodium D-Gluconate-1-¹³C is to quantify the "split ratio" between glycolysis and the Pentose Phosphate Pathway. After entering the cell, gluconate is phosphorylated to 6-phosphogluconate, a key intermediate in the PPP.
The critical step for this tracer is the third reaction of the PPP, where 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-[1-¹³C]gluconate. In this reaction, the labeled carbon at the C1 position is released as ¹³CO₂. By measuring the rate of ¹³CO₂ production or the labeling patterns of downstream metabolites, researchers can accurately determine the metabolic flux through the PPP.
Experimental Protocols
The following sections outline a generalized protocol for a stable isotope tracer experiment using Sodium D-Gluconate-1-¹³C in cell culture.
-
Cell Culture: Culture cells to the desired confluency (typically mid-log phase) in standard growth medium. Ensure replicate plates for each condition (e.g., control vs. treatment) and time point.
-
Tracer Medium Preparation: Prepare a growth medium that is identical to the standard medium but substitute the primary carbon source (e.g., glucose) with a known concentration of Sodium D-Gluconate-1-¹³C. The concentration should be optimized based on cellular uptake rates and experimental goals.
-
Logical Workflow: The overall process involves introducing the tracer, stopping metabolic activity at specific time points, extracting metabolites, and analyzing them via mass spectrometry.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Sodium Gluconate | C6H11NaO7 | CID 23672301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium D-Gluconate-1-13C | LGC Standards [lgcstandards.com]
Synthesis and Purification of Sodium D-Gluconate-1-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Sodium D-Gluconate-1-¹³C, a stable isotope-labeled compound valuable for tracer studies in metabolic research and as an internal standard in analytical applications. This document details the chemical pathways, experimental protocols, and analytical methods for the preparation and characterization of this important molecule.
Overview of the Synthesis Pathway
The synthesis of Sodium D-Gluconate-1-¹³C originates from the commercially available isotopically labeled starting material, D-Glucose-1-¹³C. The overall process involves a two-step chemical transformation:
-
Catalytic Oxidation: The aldehyde group at the C1 position of D-Glucose-1-¹³C is selectively oxidized to form δ-Gluconolactone-1-¹³C.
-
Hydrolysis and Neutralization: The resulting lactone undergoes hydrolysis to yield D-Gluconic Acid-1-¹³C, which is subsequently neutralized with a sodium base to produce the final product, Sodium D-Gluconate-1-¹³C.
Experimental Protocols
Synthesis of δ-Gluconolactone-1-¹³C
This procedure is adapted from the catalytic oxidation of glucose using Shvo's catalyst.
Materials:
-
D-Glucose-1-¹³C
-
Shvo's catalyst (a ruthenium complex)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve D-Glucose-1-¹³C in the anhydrous solvent under an inert atmosphere.
-
Add Shvo's catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the glucose substrate.
-
Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude δ-Gluconolactone-1-¹³C can be isolated by filtration to remove the catalyst, followed by evaporation of the solvent under reduced pressure.
Synthesis of Sodium D-Gluconate-1-¹³C
Materials:
-
Crude δ-Gluconolactone-1-¹³C
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the crude δ-Gluconolactone-1-¹³C in deionized water. The hydrolysis of the lactone to gluconic acid occurs spontaneously in an aqueous solution.
-
Carefully add the sodium hydroxide solution dropwise to the gluconic acid solution while monitoring the pH. The target pH for complete neutralization is typically between 6.5 and 7.5.
-
Stir the solution at room temperature for 1-2 hours to ensure the reaction is complete.
-
The resulting aqueous solution contains Sodium D-Gluconate-1-¹³C.
Purification Protocol
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual catalyst.
Procedure:
-
Filtration: Filter the crude aqueous solution of Sodium D-Gluconate-1-¹³C through a fine filter (e.g., Celite or a 0.45 µm membrane filter) to remove any particulate matter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous solution or a solid residue.
-
Crystallization: Dissolve the concentrated residue in a minimal amount of hot water and then add a miscible organic solvent, such as ethanol, until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified Sodium D-Gluconate-1-¹³C crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity, purity, and isotopic enrichment of the synthesized Sodium D-Gluconate-1-¹³C.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | A complex multiplet pattern corresponding to the non-exchangeable protons of the gluconate backbone. The integral ratios should be consistent with the molecular structure. |
| ¹³C NMR | Confirmation of ¹³C enrichment at the C1 position. | An enhanced signal for the C1 carboxylate carbon (~176-180 ppm) and the presence of coupling between the ¹³C-labeled carbon and adjacent protons, if applicable. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of the ¹³C-labeled sodium gluconate. The isotopic distribution will confirm the incorporation of one ¹³C atom. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (broad, ~3300-3500 cm⁻¹), C-H (~2900 cm⁻¹), and C=O (carboxylate, ~1600 cm⁻¹) stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak corresponding to sodium gluconate, indicating high purity. |
Table 1: Analytical Methods for Characterization of Sodium D-Gluconate-1-¹³C
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification process. Actual yields and purity will vary depending on reaction conditions and purification efficiency.
| Parameter | Value | Method of Determination |
| Chemical Formula | ¹³CC₅H₁₁NaO₇ | - |
| Molecular Weight | 219.13 g/mol | Mass Spectrometry |
| Isotopic Purity | >98% ¹³C at C1 | ¹³C NMR / Mass Spectrometry |
| Chemical Purity | >98% | HPLC / Titration |
| Typical Yield | 60-80% (overall) | Gravimetric |
| Appearance | White crystalline powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Table 2: Summary of Quantitative Data for Sodium D-Gluconate-1-¹³C
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The experimental procedures described should be adapted and optimized based on specific laboratory conditions and available equipment. The user assumes all responsibility for the safe handling and execution of these procedures.
An In-depth Technical Guide to the Chemical and Physical Properties of 13C Labeled Sodium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 13C labeled sodium gluconate, a critical tracer molecule in metabolic research. The document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its application in metabolic pathway analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals employing isotopic labeling in their studies.
Introduction
Sodium gluconate, the sodium salt of gluconic acid, is a versatile compound with applications ranging from a food additive to a chelating agent in various industries[1][2][3]. Its isotopically labeled form, particularly with Carbon-13 (13C), serves as a powerful tool in metabolic research. 13C labeled sodium gluconate allows for the tracing of carbon atoms through various metabolic pathways, providing invaluable insights into cellular metabolism and physiology. This non-radioactive, stable isotope enables detailed investigation of metabolic fluxes and pathway activities through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4][5]. This guide focuses on the core chemical and physical properties of 13C labeled sodium gluconate, the experimental methods to determine these properties, and its application in metabolic research.
Chemical Properties
13C labeled sodium gluconate shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. The key difference lies in the isotopic enrichment of one or more carbon atoms, which imparts a greater mass to the molecule. This isotopic labeling is the basis for its use as a tracer in metabolic studies.
Structure and Nomenclature
-
Chemical Name: Sodium D-gluconate-13C
-
Synonyms: D-Gluconic acid, monosodium salt-13C; Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate-13C
-
Labeling: Can be labeled at specific carbon positions (e.g., 1-¹³C) or uniformly across all six carbon atoms ([U-¹³C₆]).
Chemical Reactivity
Sodium gluconate is stable under normal conditions and is incompatible with strong oxidizing agents. It is a strong chelating agent, capable of forming stable complexes with various metal ions, a property that is retained in its 13C labeled form.
Physical Properties
The physical properties of 13C labeled sodium gluconate are very similar to the unlabeled compound. The primary difference is the molecular weight, which varies depending on the number of 13C atoms incorporated.
Summary of Physical Properties
The following tables summarize the key physical and chemical properties of unlabeled and various 13C labeled sodium gluconate.
| Property | Value |
| Appearance | White to tan, granular to fine crystalline powder |
| Odor | Odorless |
| pH (10% solution) | 6.5 - 7.5 |
| Melting Point | 170-175 °C (Decomposes) |
| Solubility in Water | 590 g/L at 25 °C |
| Solubility in Alcohol | Sparingly soluble |
| Solubility in Ether | Insoluble |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium Gluconate (Unlabeled) | C₆H₁₁NaO₇ | 218.14 |
| Sodium D-Gluconate-1-¹³C | ¹³CC₅H₁₁NaO₇ | 219.13 |
| Sodium D-Gluconate-¹³C₆ | ¹³C₆H₁₁NaO₇ | 224.18 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 13C labeled sodium gluconate.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Objective: To determine the melting point and decomposition temperature of 13C labeled sodium gluconate.
-
Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC 7 or similar).
-
Procedure:
-
Accurately weigh 3-10 mg of the 13C labeled sodium gluconate sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set the initial temperature to a value below the expected melting point (e.g., 50 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature until the sample has completely decomposed.
-
The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The decomposition is typically observed as a subsequent exothermic event.
-
Determination of Solubility
This protocol describes a method for determining the solubility of 13C labeled sodium gluconate in a given solvent (e.g., water).
-
Objective: To quantify the solubility of 13C labeled sodium gluconate.
-
Materials: 13C labeled sodium gluconate, solvent (e.g., deionized water), analytical balance, volumetric flasks, temperature-controlled shaker or stirrer, filtration apparatus (e.g., syringe filters).
-
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add an excess amount of 13C labeled sodium gluconate to each vial to create a saturated solution.
-
Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent.
-
Determine the concentration of the dissolved sodium gluconate in the diluted solution using a suitable analytical method (e.g., HPLC, or gravimetrically after solvent evaporation).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is used to determine the carbon framework of a molecule and confirm the position and extent of isotopic labeling.
-
Objective: To verify the isotopic enrichment and structural integrity of 13C labeled sodium gluconate.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Prepare a sample by dissolving a known amount of 13C labeled sodium gluconate in a deuterated solvent (e.g., D₂O).
-
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹³C NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between pulses (5 times the longest T1 relaxation time).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts of the carbon signals confirm the structure, and the signal intensities (integrals) relative to the unlabeled positions or an internal standard can be used to determine the percentage of 13C enrichment.
-
Applications in Metabolic Research
13C labeled sodium gluconate is a valuable tracer for studying the Pentose Phosphate Pathway (PPP) and for general Metabolic Flux Analysis (MFA).
Tracing the Pentose Phosphate Pathway (PPP)
The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis. [U-¹³C₆]gluconate can be used to directly probe the activity of the PPP.
Below is a diagram illustrating the entry of 13C labeled gluconate into the PPP.
Caption: Entry of 13C Labeled Gluconate into the Pentose Phosphate Pathway.
Experimental Workflow for 13C Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow involves introducing a 13C labeled substrate to a biological system and measuring the distribution of the label in downstream metabolites.
Caption: General Experimental Workflow for 13C-Metabolic Flux Analysis.
The workflow for a typical 13C-MFA experiment begins with defining a metabolic model and selecting an appropriate tracer. Cells are then cultured with the 13C labeled substrate until a steady state of labeling is achieved. Subsequently, metabolism is quenched, and intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured using MS or NMR. Finally, the experimental data is used in a computational model to estimate the metabolic fluxes. This process is often iterative, with the results potentially leading to refinements in the metabolic model.
Conclusion
13C labeled sodium gluconate is an indispensable tool for the modern life scientist, enabling the detailed elucidation of metabolic pathways and the quantification of cellular fluxes. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is paramount for obtaining accurate and reproducible results. This guide provides a foundational resource for researchers to effectively utilize 13C labeled sodium gluconate in their studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
Principles of Isotopic Labeling with 13C Gluconate: A Technical Guide for Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with 13C gluconate isotopic labeling. This powerful technique offers a precise and accurate method for interrogating the pentose phosphate pathway (PPP), a critical metabolic route with significant implications in various disease states, including cancer, and a key target for therapeutic intervention.
Core Principles of 13C Gluconate Isotopic Labeling
Isotopic labeling is a technique used to trace the metabolic fate of a compound of interest by replacing one or more of its atoms with a stable, heavy isotope. In the case of 13C gluconate labeling, the carbon atoms in gluconate are replaced with the 13C isotope. The fundamental principle lies in the unique entry point of gluconate into central carbon metabolism.
Unlike glucose, which enters glycolysis and is then partitioned between glycolysis and the pentose phosphate pathway at the glucose-6-phosphate (G6P) node, gluconate is directly phosphorylated to 6-phosphogluconate (6PG). This phosphorylation is catalyzed by the enzyme gluconokinase.[1] This direct entry into the PPP, bypassing the G6P branch point, is the cornerstone of the 13C gluconate tracing method.[1]
By co-feeding cells with unlabeled glucose and a trace amount of uniformly labeled [U-13C]gluconate, a distinct labeling pattern is generated in the 6PG pool.[1] The mass isotopomer distribution of 6PG and other downstream metabolites can then be measured using mass spectrometry. This allows for a direct and highly accurate calculation of the flux of G6P that enters the oxidative branch of the PPP, often referred to as the PPP split ratio.[1]
This method offers a significant advantage over traditional metabolic flux analysis (MFA) using only 13C-labeled glucose. The gluconate tracer method has been shown to provide a more accurate and sensitive determination of the PPP split ratio, with a significantly smaller confidence interval.[1] However, it is important to note that this method is highly specific for the PPP and does not provide a comprehensive overview of other metabolic pathways in the same experiment.
Experimental Protocols
The following section outlines a detailed methodology for conducting a 13C gluconate isotopic labeling experiment, based on established protocols. While the specific parameters may need to be optimized for different cell types and experimental conditions, this serves as a comprehensive framework.
Cell Culture and Media Preparation
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the labeling experiment. For adherent cells, ensure the plate is approximately 70-80% confluent.
-
Culture Medium: Utilize a defined culture medium appropriate for the cell line. For the labeling experiment, prepare a medium with a known concentration of unlabeled glucose.
-
Tracer Preparation: Prepare a stock solution of [U-13C]gluconate (isotopic purity should be verified). The final concentration of the tracer in the culture medium should be a small fraction (e.g., <5%) of the glucose concentration to minimize any potential metabolic perturbations.
Isotopic Labeling Experiment
-
Medium Exchange: On the day of the experiment, remove the existing culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Incubation: Add the pre-warmed labeling medium containing both unlabeled glucose and [U-13C]gluconate to the cells.
-
Incubation Time: The incubation time required to reach isotopic steady state will vary depending on the cell type and the turnover rates of the metabolites of interest. Typically, for central carbon metabolism intermediates, this can range from several minutes to hours. It is recommended to perform a time-course experiment to determine the optimal incubation period.
Sample Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol or a methanol/acetonitrile/water mixture).
-
Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Cell lysis can be facilitated by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the cell lysate at a high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Sample Storage: Store the extracted metabolites at -80°C until analysis.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS). A high-resolution mass spectrometer is recommended for accurate mass isotopomer analysis.
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates like G6P and 6PG.
-
Data Acquisition: Acquire full scan mass spectra to determine the mass isotopomer distributions of the target metabolites.
Data Presentation and Interpretation
The primary output of a 13C gluconate labeling experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). This data is crucial for calculating the PPP flux.
Quantitative Data Summary
The following table presents a summary of mass isotopomer fractions for key metabolites from a [U-13C]gluconate tracer experiment in Penicillium chrysogenum. This data illustrates the distinct labeling patterns that arise from the direct entry of gluconate into the PPP.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Standard Deviation (%) |
| Extracellular Gluconate | m+0 | 0.0 | 0.0 |
| m+1 | 0.0 | 0.0 | |
| m+2 | 0.0 | 0.0 | |
| m+3 | 0.0 | 0.0 | |
| m+4 | 0.6 | 0.1 | |
| m+5 | 4.8 | 0.2 | |
| m+6 | 94.6 | 0.3 | |
| Intracellular Gluconate | m+0 | 22.0 | 1.5 |
| m+1 | 0.0 | 0.0 | |
| m+2 | 0.0 | 0.0 | |
| m+3 | 0.0 | 0.0 | |
| m+4 | 0.5 | 0.1 | |
| m+5 | 4.2 | 0.2 | |
| m+6 | 73.3 | 1.6 | |
| Glucose-6-phosphate (G6P) | m+0 | 94.3 | 0.1 |
| m+1 | 4.7 | 0.1 | |
| m+2 | 0.8 | 0.1 | |
| m+3 | 0.1 | 0.1 | |
| m+4 | 0.0 | 0.0 | |
| m+5 | 0.0 | 0.0 | |
| m+6 | 0.0 | 0.0 | |
| 6-Phosphogluconate (6PG) | m+0 | 45.1 | 1.1 |
| m+1 | 2.3 | 0.1 | |
| m+2 | 0.4 | 0.1 | |
| m+3 | 0.1 | 0.1 | |
| m+4 | 0.0 | 0.0 | |
| m+5 | 0.0 | 0.0 | |
| m+6 | 52.1 | 1.1 |
Data adapted from a study on Penicillium chrysogenum.
Calculation of PPP Split Ratio
The PPP split ratio, which is the fraction of glucose entering the PPP, can be calculated using the mass isotopomer data and the uptake rates of glucose and gluconate. The calculation is based on a mass balance around the 6PG node. In the study from which the data above was sourced, the PPP split ratio was determined to be 51.8% using the gluconate tracer method, which was comparable to the 51.1% determined by a more complex 13C-based MFA, but with a significantly smaller confidence interval for the gluconate method.
Applications in Drug Development
The pentose phosphate pathway is a critical metabolic hub that provides cells with reducing power in the form of NADPH and precursors for nucleotide biosynthesis. In many cancer cells, the PPP is upregulated to support rapid proliferation and combat oxidative stress. This makes the PPP an attractive target for cancer therapy.
13C gluconate isotopic labeling can be a valuable tool in drug development for:
-
Target Engagement and Mechanism of Action Studies: By treating cells with a drug candidate that is hypothesized to inhibit a PPP enzyme, researchers can use 13C gluconate to directly measure the impact on PPP flux. A decrease in the incorporation of the 13C label into downstream metabolites would provide direct evidence of target engagement and the drug's mechanism of action.
-
Screening for PPP Inhibitors: The 13C gluconate labeling method can be adapted for higher-throughput screening of compound libraries to identify novel inhibitors of the PPP.
-
Investigating Drug-Induced Metabolic Reprogramming: Many therapeutic agents can induce significant changes in cellular metabolism. 13C gluconate tracing can be used to specifically assess whether a drug's effects involve a redirection of metabolic flux through the PPP.
Visualizations
Metabolic Pathway Diagram
Caption: Metabolic entry points of glucose and gluconate into glycolysis and the PPP.
Experimental Workflow Diagram
Caption: A streamlined workflow for 13C gluconate isotopic labeling experiments.
References
The Metabolic Crossroads of Gluconate: A Technical Guide for Researchers
An In-depth Examination of Gluconate's Role in Core Metabolic Pathways, Enzyme Kinetics, and Experimental Analysis.
This technical guide provides a comprehensive overview of the biological significance of gluconate in central metabolism, with a particular focus on its integration into the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of gluconate metabolism.
Introduction: Gluconate as a Key Metabolic Intermediate
Gluconate, the oxidized form of glucose at the C1 position, serves as a crucial metabolic intermediate in a variety of organisms, ranging from bacteria to mammals. Its entry into central metabolism provides a direct route to the production of essential biosynthetic precursors and reducing equivalents. Understanding the metabolic fate of gluconate is critical for fields such as microbiology, metabolic engineering, and drug development, where the manipulation of these pathways can have significant implications.
This guide will explore the primary enzymatic reactions that govern gluconate metabolism, present quantitative data on enzyme kinetics, and provide detailed experimental methodologies for their study.
Core Metabolic Pathways Involving Gluconate
Gluconate is primarily metabolized through two key pathways: the Pentose Phosphate Pathway, which is widespread in both prokaryotes and eukaryotes, and the Entner-Doudoroff pathway, which is most notable in Gram-negative bacteria.[1] Additionally, a "gluconate shunt" provides an alternative route for glucose to enter the PPP via gluconate.
The Pentose Phosphate Pathway (PPP)
In the context of the PPP, gluconate is phosphorylated to 6-phosphogluconate, a key intermediate in the oxidative phase of this pathway.[2] This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[3][4]
The entry of gluconate into the PPP is facilitated by the following key enzymes:
-
Gluconokinase (EC 2.7.1.12): This enzyme catalyzes the ATP-dependent phosphorylation of D-gluconate to 6-phospho-D-gluconate.[5]
-
6-Phosphogluconate Dehydrogenase (EC 1.1.1.44): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a molecule of NADPH in the process.
Some organisms can also convert glucose to gluconate via glucose dehydrogenase, which is then hydrolyzed from its lactone form by gluconolactonase.
-
Gluconolactonase (EC 3.1.1.17): This enzyme catalyzes the hydrolysis of D-glucono-1,5-lactone to D-gluconate.
The Entner-Doudoroff (ED) Pathway
The ED pathway is a primary route for glucose catabolism in many prokaryotes, particularly Gram-negative bacteria. This pathway converts glucose to pyruvate and glyceraldehyde-3-phosphate with a net yield of one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose. Gluconate is a key intermediate in this pathway.
The central steps involving gluconate in the ED pathway are:
-
Glucose is oxidized to gluconate.
-
Gluconate is dehydrated to 2-keto-3-deoxygluconate (KDG).
-
KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG).
-
KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.
The Gluconate Shunt
The gluconate shunt represents an alternative metabolic route that bypasses the initial steps of glycolysis and the oxidative PPP, directly converting glucose to 6-phosphogluconate. This shunt involves the sequential action of glucose dehydrogenase and gluconokinase. This pathway has been identified in various organisms, including fission yeast, and provides a mechanism to channel glucose into the PPP, bypassing the highly regulated step catalyzed by glucose-6-phosphate dehydrogenase.
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of gluconate metabolism are dictated by the kinetic properties of the key enzymes involved. This section presents a summary of reported kinetic parameters for gluconokinase, 6-phosphogluconate dehydrogenase, and gluconolactonase from various organisms.
Table 1: Kinetic Parameters of Gluconokinase (EC 2.7.1.12)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Homo sapiens | D-Gluconate | 0.23 ± 0.02 | 1.3 ± 0.02 | 5.65 x 103 | |
| Homo sapiens | ATP | 0.74 ± 0.05 | 1.3 ± 0.02 | 1.76 x 103 | |
| Escherichia coli | D-Gluconate | - | - | - | |
| Cryptococcus neoformans | D-Gluconate | 3.7 | - | - | |
| Cryptococcus neoformans | ATP | 2.6 | - | - |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)
| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference(s) |
| Rattus norvegicus (small intestine) | 6-Phosphogluconate | 595 ± 213 | - | 8.91 ± 1.92 | |
| Rattus norvegicus (small intestine) | NADP+ | 53.03 ± 1.99 | - | 8.91 ± 1.92 | |
| Rattus norvegicus (erythrocytes) | 6-Phosphogluconate | 194 | - | 0.054 EU/ml | |
| Rattus norvegicus (erythrocytes) | NADP+ | 59 | - | 0.063 EU/ml | |
| Corynebacterium glutamicum | 6-Phosphogluconate | 340 | 19 | - | |
| Corynebacterium glutamicum | NADP+ | 160 | 17.1 | - | |
| Escherichia coli | 6-Phosphogluconate | 93 ± 1 | - | - | |
| Escherichia coli | NADP+ | 49 ± 7 | - | - | |
| Klebsiella pneumoniae | 6-Phosphogluconate | 107 ± 4 | - | - | |
| Klebsiella pneumoniae | NADP+ | 118 ± 23 | - | - |
Table 3: Kinetic Parameters of Gluconolactonase (EC 3.1.1.17)
| Organism | Substrate | Km | kcat | Reference(s) |
| Data not readily available in the searched literature. |
Note: The kinetic parameters for gluconolactonase are not as extensively characterized in the literature as those for gluconokinase and 6-phosphogluconate dehydrogenase.
Regulation of Enzyme Activity
The flux through gluconate-metabolizing pathways is tightly regulated. 6-Phosphogluconate dehydrogenase, for instance, is subject to allosteric regulation. The enzyme is inhibited by its product, NADPH, creating a negative feedback loop. Conversely, its substrate, 6-phosphogluconate, can act as an activator. This dual regulation ensures that the rate of the oxidative PPP is responsive to the cell's anabolic and redox needs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study gluconate metabolism.
Preparation of Cell Lysates for Enzyme Assays
Accurate measurement of enzyme activity requires proper preparation of cell or tissue lysates. The following is a general protocol that can be adapted for various sample types.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, or a buffer specific to the enzyme of interest, often containing protease and phosphatase inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Sonicator or homogenizer
Procedure for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate is now ready for enzyme assays or can be stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Proceed with steps 4-8 from the adherent cell protocol.
Spectrophotometric Assay for Gluconokinase Activity
This assay measures the activity of gluconokinase by coupling the production of 6-phosphogluconate to its oxidation by 6-phosphogluconate dehydrogenase, which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.
Materials:
-
1 M Tris-HCl buffer, pH 7.5
-
100 mM MgCl2
-
10 mM ATP
-
10 mM NADP+
-
100 mM D-Gluconate
-
6-Phosphogluconate dehydrogenase (commercial preparation)
-
Cell lysate containing gluconokinase
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 7.5
-
100 µL of 100 mM MgCl2
-
100 µL of 10 mM ATP
-
100 µL of 10 mM NADP+
-
A suitable amount of 6-phosphogluconate dehydrogenase (e.g., 1-2 units)
-
Distilled water to a final volume of 900 µL.
-
-
Add 100 µL of the cell lysate to the reaction mixture and incubate at 37°C for 5 minutes to allow for the reduction of any endogenous 6-phosphogluconate.
-
Initiate the reaction by adding 100 µL of 100 mM D-gluconate.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase Activity
This assay directly measures the activity of 6-phosphogluconate dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM MgCl2
-
10 mM NADP+
-
100 mM 6-Phospho-D-gluconate
-
Cell lysate containing 6-phosphogluconate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 8.0
-
100 µL of 100 mM MgCl2
-
100 µL of 10 mM NADP+
-
Distilled water to a final volume of 900 µL.
-
-
Add 100 µL of the cell lysate to the reaction mixture.
-
Initiate the reaction by adding 100 µL of 100 mM 6-phospho-D-gluconate.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
Calculate the enzyme activity as described for the gluconokinase assay.
14C-Labeled Gluconate Metabolic Flux Analysis
Metabolic flux analysis using isotopically labeled substrates, such as 14C-gluconate, is a powerful technique to trace the fate of gluconate carbons through metabolic pathways. This protocol provides a general framework for such an experiment.
Materials:
-
Cell culture medium
-
[1-14C]gluconate or [U-14C]gluconate (uniformly labeled)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Apparatus for capturing CO2 (e.g., filter paper soaked in a CO2 trapping agent like hyamine hydroxide)
-
Metabolite extraction buffers (e.g., methanol/chloroform/water)
-
Analytical equipment for metabolite separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Replace the culture medium with a fresh medium containing a known concentration and specific activity of 14C-gluconate.
-
Incubate the cells for a defined period (this will vary depending on the experimental goals and cell type).
-
-
Measurement of 14CO2 Production:
-
If the experimental setup allows, capture the evolved 14CO2. This is particularly relevant when using [1-14C]gluconate, as the C1 carbon is lost as CO2 in the 6-phosphogluconate dehydrogenase reaction.
-
Quantify the radioactivity in the trapped CO2 using a liquid scintillation counter.
-
-
Metabolite Extraction:
-
After the labeling period, rapidly quench metabolic activity (e.g., by adding ice-cold saline) and harvest the cells.
-
Extract intracellular metabolites using a suitable extraction method (e.g., a biphasic extraction with methanol, chloroform, and water).
-
-
Analysis of Labeled Metabolites:
-
Separate the extracted metabolites using techniques like HPLC or LC-MS.
-
Collect fractions corresponding to specific metabolites (e.g., amino acids, organic acids, sugar phosphates).
-
Determine the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
The distribution of the 14C label among different metabolites provides insights into the metabolic pathways that are active.
-
By combining this data with a metabolic network model, the relative fluxes through different pathways can be quantified.
-
Conclusion
Gluconate plays a more significant role in central metabolism than is often appreciated, providing a direct link to the pentose phosphate pathway and serving as a key intermediate in the Entner-Doudoroff pathway. The enzymes that metabolize gluconate are subject to intricate regulation, ensuring that its metabolism is aligned with the cell's biosynthetic and energetic needs. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuances of gluconate metabolism in their specific systems of interest. A deeper understanding of these pathways holds promise for advancements in biotechnology and the development of novel therapeutic strategies.
References
- 1. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
Unlocking Cellular Metabolism: A Technical Guide to Sodium D-Gluconate-1-13C as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern metabolic research. Sodium D-Gluconate-1-13C, a specifically labeled isomer of a key glucose metabolite, offers a unique window into the intricate network of central carbon metabolism. This technical guide provides an in-depth exploration of the potential research applications of Sodium D-Gluconate-1-13C, with a focus on its utility in metabolic flux analysis, drug development, and diagnostics. Detailed experimental protocols for its use with mass spectrometry and nuclear magnetic resonance spectroscopy are presented, alongside a summary of relevant quantitative data. This guide aims to equip researchers with the foundational knowledge to effectively integrate Sodium D-Gluconate-1-13C into their experimental designs to unravel complex biological questions.
Introduction: The Significance of Gluconate in Metabolism
D-gluconate is a six-carbon carboxylic acid derived from glucose. It serves as a critical intermediate in several metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. While the PPP is ubiquitous in mammals, the ED pathway is predominantly found in bacteria.[1][2] The metabolism of gluconate is initiated by its phosphorylation to 6-phosphogluconate by the enzyme gluconokinase.[3] This step commits gluconate to further catabolism, leading to the production of essential biosynthetic precursors and reducing equivalents.
Sodium D-Gluconate-1-13C is a stable isotope-labeled tracer where the carbon atom at the C1 position of the gluconate molecule is replaced with a 13C isotope. This specific labeling allows for the precise tracking of the fate of this carbon atom as it traverses metabolic pathways. By analyzing the distribution of the 13C label in downstream metabolites, researchers can quantify the activity of specific enzymes and pathways, a technique known as 13C Metabolic Flux Analysis (13C-MFA).[4][5]
Physicochemical Properties and Commercial Availability
Sodium D-gluconate is a white, crystalline powder that is highly soluble in water. The 1-13C labeled variant is commercially available from several suppliers in various quantities.
| Property | Value |
| Chemical Formula | ¹³C¹²C₅H₁₁NaO₇ |
| Molecular Weight | ~219.14 g/mol |
| CAS Number | Not widely available for the 1-13C isomer. The unlabeled form is 527-07-1. |
| Appearance | White crystalline powder |
| Solubility | High in water |
Core Research Area: 13C Metabolic Flux Analysis (MFA)
The primary application of Sodium D-Gluconate-1-13C is in 13C-MFA to probe the activity of the Pentose Phosphate Pathway and, in relevant organisms, the Entner-Doudoroff pathway.
Tracing the Pentose Phosphate Pathway (PPP)
In mammalian cells and many other organisms, gluconate is phosphorylated to 6-phosphogluconate, which is a key intermediate of the oxidative branch of the PPP. The first committed step of the oxidative PPP is the dehydrogenation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to 6-phosphogluconate. By introducing Sodium D-Gluconate-1-13C, researchers can directly feed into the second step of the oxidative PPP. The subsequent decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase releases the C1 carbon as ¹³CO₂. The rate of ¹³CO₂ evolution provides a direct measure of the flux through the oxidative PPP. The remaining five carbons are converted to ribulose-5-phosphate, which then enters the non-oxidative branch of the PPP.
-
dot
Caption: Tracing ¹³C from Sodium D-Gluconate-1-¹³C through the PPP.
Investigating the Entner-Doudoroff (ED) Pathway
In many bacteria, the ED pathway is a primary route for glucose catabolism. 6-phosphogluconate is dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate. When using Sodium D-Gluconate-1-13C, the ¹³C label at the C1 position will be retained in the carboxyl group of pyruvate. Detecting ¹³C-labeled pyruvate can thus quantify the flux through the ED pathway. This is particularly useful for studying the metabolism of prokaryotes where the ED pathway is active.
-
dot
Caption: Tracing ¹³C from Sodium D-Gluconate-1-¹³C through the ED pathway.
Potential Research Areas
The ability to directly probe the PPP and ED pathway opens up numerous research avenues.
Cancer Metabolism
Altered glucose metabolism is a hallmark of cancer. The PPP is often upregulated in cancer cells to provide NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis. Sodium D-Gluconate-1-13C can be used to:
-
Quantify PPP flux in different cancer cell lines and tumor models: This can help to identify metabolic vulnerabilities that could be targeted for therapy.
-
Investigate the metabolic response to anti-cancer drugs: By measuring changes in PPP flux, researchers can understand how drugs affect cellular metabolism and identify mechanisms of drug resistance.
-
Explore the role of gluconate in cancer therapy: Some studies suggest that gluconate itself may have anti-tumor properties. Using the 13C-labeled form can help to elucidate its mechanism of action.
Drug Development and Pharmacology
The metabolism of a drug can be influenced by the metabolic state of the cell. Sodium D-Gluconate-1-13C can be used to:
-
Assess the impact of drug candidates on central carbon metabolism: Changes in PPP flux can indicate off-target effects or provide insights into the drug's mechanism of action.
-
Study drug metabolism in preclinical models: By co-administering a drug and Sodium D-Gluconate-1-13C, researchers can investigate how drug metabolism is linked to the activity of the PPP.
Inborn Errors of Metabolism and Diagnostics
Deficiencies in PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) deficiency, are common genetic disorders. Sodium D-Gluconate-1-13C could potentially be developed as a diagnostic tool to:
-
Develop non-invasive breath tests: The rate of ¹³CO₂ exhalation after administration of Sodium D-Gluconate-1-13C could be used to assess G6PD activity.
-
Study the metabolic consequences of enzyme deficiencies: By tracing the fate of the ¹³C label, researchers can understand how metabolic pathways are rewired in response to a specific enzyme defect.
Microbiology and Biotechnology
The ED pathway is a key metabolic route in many industrially important microorganisms. Sodium D-Gluconate-1-13C can be used to:
-
Optimize microbial production of biofuels and biochemicals: By quantifying fluxes through the ED pathway and competing pathways, researchers can engineer strains with improved production capabilities.
-
Study the metabolism of pathogenic bacteria: Understanding how pathogens utilize nutrients is crucial for developing new antimicrobial strategies.
Experimental Protocols
The following are generalized protocols for using Sodium D-Gluconate-1-13C in metabolic flux analysis. Specific parameters will need to be optimized for the biological system and analytical instrumentation being used.
General Workflow for 13C-MFA
-
dot
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Protocol for LC-MS Based Metabolomics
-
Cell Culture and Labeling:
-
Culture cells to a desired density in a standard growth medium.
-
Replace the medium with a labeling medium containing a known concentration of Sodium D-Gluconate-1-13C (e.g., 1-10 mM). The concentration of other carbon sources, like glucose, should be carefully controlled.
-
Incubate for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and proliferation rate and should be determined empirically.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).
-
Scrape the cells and collect them.
-
Perform a liquid-liquid extraction using a solvent system such as methanol/water/chloroform to separate polar metabolites from lipids and proteins.
-
Dry the polar metabolite fraction under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Use a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Employ a chromatographic method that provides good separation of key metabolites in the PPP and related pathways (e.g., HILIC or reversed-phase chromatography).
-
Acquire data in full scan mode to detect all ions and their isotopic patterns.
-
-
Data Analysis:
-
Process the raw data to identify peaks and determine their mass-to-charge ratios and intensities.
-
Correct for the natural abundance of 13C.
-
Calculate the mass isotopomer distribution (MID) for each metabolite of interest.
-
Use software packages like INCA or Metran to fit the MIDs to a metabolic model and estimate fluxes.
-
Protocol for NMR Based Metabolomics
-
Sample Preparation:
-
Follow the cell culture, labeling, and extraction steps as described for LC-MS. A larger number of cells may be required to achieve sufficient signal-to-noise in NMR.
-
Reconstitute the dried metabolite extract in a deuterated buffer (e.g., D₂O with a pH indicator and a chemical shift reference standard).
-
-
NMR Spectroscopy:
-
Acquire 1D and 2D ¹³C NMR spectra on a high-field NMR spectrometer.
-
1D ¹³C spectra will show the enrichment of ¹³C at specific carbon positions.
-
2D experiments like ¹H-¹³C HSQC and ¹³C-¹³C TOCSY can be used to resolve overlapping signals and confirm the identity of labeled metabolites.
-
-
Data Analysis:
-
Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites.
-
The relative intensities of the signals can be used to determine the fractional enrichment of ¹³C at specific carbon positions.
-
This information can then be used in metabolic modeling software to calculate fluxes.
-
Quantitative Data Summary
The following table summarizes key kinetic parameters for enzymes involved in gluconate metabolism. These values can be used as starting points for metabolic modeling.
| Enzyme | Substrate | Organism/Tissue | Kₘ | Vₘₐₓ | Reference |
| Gluconokinase | Gluconate | Human | 0.25 ± 0.04 mM | 1.1 ± 0.03 µmol/min/mg | |
| ATP | Human | 0.16 ± 0.02 mM | |||
| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate | Rat Liver | 0.15 - 0.22 mM | 3.47 - 7.79 µmol H₂/cm³/min | |
| NADP⁺ | Human Brain | - | - |
Conclusion
Sodium D-Gluconate-1-13C is a powerful and versatile tool for investigating central carbon metabolism. Its ability to directly probe the Pentose Phosphate Pathway and the Entner-Doudoroff pathway provides researchers with a unique opportunity to quantify metabolic fluxes in a wide range of biological systems. The potential applications of this tracer in cancer research, drug development, and diagnostics are vast. By following the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively employ Sodium D-Gluconate-1-13C to gain deeper insights into the complex and dynamic nature of cellular metabolism.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]
- 3. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium D-Gluconate-1-¹³C: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial availability and burgeoning research applications of Sodium D-Gluconate-1-¹³C, a stable isotope-labeled compound proving invaluable in metabolic research, particularly in the field of oncology. This document provides a comprehensive overview of its properties, commercial sources, and detailed experimental considerations for its use in metabolic tracing studies.
Introduction
Sodium D-Gluconate-1-¹³C is the sodium salt of D-gluconic acid, isotopically labeled with carbon-13 at the C1 position. This labeling provides a powerful tool for researchers to trace the metabolic fate of gluconate in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While structurally similar to glucose, its distinct metabolic entry points and downstream pathways offer unique insights into cellular metabolism, particularly in disease states like colorectal cancer where alterations in glucose and fatty acid metabolism are prominent.
Commercial Availability and Specifications
Sodium D-Gluconate-1-¹³C is available from several specialized chemical suppliers. The table below summarizes the typical product specifications from various vendors to aid in the selection of research materials.
| Parameter | LGC Standards | MedchemExpress | Omicron Biochemicals | Toronto Research Chemicals |
| Synonyms | D-Gluconic-1-¹³C Acid Sodium Salt | D-Gluconic acid sodium salt-1-¹³C | D-[1-¹³C]gluconic acid, sodium salt | Sodium D-Gluconate-1-¹³C |
| Molecular Formula | ¹³CC₅H₁₁NaO₇ | C₅¹³CH₁₁NaO₇ | ¹³CC₅H₁₁NaO₇ | C₅¹³CH₁₁NaO₇ |
| Molecular Weight | 219.13 | 219.13 | 219.13 | 219.14505 |
| CAS Number | Not specified | 2687959-99-3 | Not specified | Not specified |
| Appearance | Neat | Solid | Solid | Solid |
| Storage Temperature | +20°C | Powder: -20°C (3 years), 4°C (2 years) | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified | Not specified |
| Purity | Not specified | ≥98.0% | Not specified | Not specified |
| Pack Sizes | 10 mg, 50 mg, 100 mg | 5 mg, 10 mg, 50 mg, 100 mg | Not specified | 10mg, 50mg, 100mg |
Note: Specifications are subject to change and may vary by lot. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Applications in Colorectal Cancer Research
A significant area of application for Sodium D-Gluconate-1-¹³C is in the study of colorectal cancer (CRC). Research has shown that dietary sodium gluconate can promote the production of butyrate in the large intestine.[1] Butyrate, a short-chain fatty acid, is a key energy source for normal colonocytes and has been shown to have anti-tumorigenic effects in CRC cell lines.[1]
The proposed mechanism involves the fermentation of gluconate by gut microbiota to produce butyrate.[2] This increase in butyrate concentration is believed to induce apoptosis (programmed cell death) in cancer cells, potentially through the regulation of gene expression.[3] Specifically, studies suggest that butyrate may influence the retinoid signaling pathway, which is involved in cell proliferation and differentiation.[4]
By using Sodium D-Gluconate-1-¹³C, researchers can directly trace the conversion of gluconate to butyrate and other metabolites within the complex environment of the gut and tumor microenvironment. This allows for a more precise understanding of the kinetics and mechanisms underlying the protective effects of gluconate.
Signaling Pathways in Colorectal Cancer
The anti-cancer effects of sodium gluconate are intrinsically linked to the downstream signaling pathways activated by its metabolic product, butyrate. The following diagram illustrates a proposed mechanism in colorectal cancer cells.
Experimental Protocols: Metabolic Tracing with Sodium D-Gluconate-1-¹³C
While specific protocols for Sodium D-Gluconate-1-¹³C are still emerging, established methodologies for stable isotope tracing with ¹³C-labeled glucose can be adapted. The following provides a generalized workflow for an in vivo study using a mouse model of colorectal cancer.
Experimental Workflow
Key Methodological Considerations:
-
Animal Model: Utilize a well-characterized mouse model of colorectal cancer, such as an azoxymethane (AOM)/dextran sodium sulfate (DSS) model or a genetically engineered model (e.g., ApcMin/+ mice).
-
Tracer Administration:
-
Route: Oral gavage is often preferred to mimic dietary intake and allow for gut microbiota-mediated fermentation. Intraperitoneal or intravenous injection can also be used to study systemic metabolism.
-
Dosage and Timing: The optimal dose and time course for tracer administration should be determined empirically. A pilot study is recommended to establish the time to peak enrichment in the target tissues.
-
-
Sample Collection and Processing:
-
At defined time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.
-
Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until metabolite extraction.
-
-
Metabolite Extraction:
-
Homogenize frozen tissues in a cold extraction solvent, typically a methanol/acetonitrile/water mixture.
-
Centrifuge to pellet protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted method to detect and quantify the ¹³C-labeled isotopologues of gluconate, butyrate, and other relevant downstream metabolites.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify pathway activities.
-
Conclusion
Sodium D-Gluconate-1-¹³C is a valuable research tool for elucidating the metabolic reprogramming that occurs in diseases such as colorectal cancer. Its commercial availability from a range of suppliers provides researchers with access to this important tracer. By adapting established stable isotope tracing methodologies, scientists can gain deeper insights into the therapeutic potential of modulating gluconate and butyrate metabolism. The continued application of this and other isotopically labeled compounds will undoubtedly accelerate the development of novel diagnostic and therapeutic strategies for a variety of metabolic diseases.
References
The Safety and Handling of ¹³C Labeled Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for compounds labeled with the stable isotope carbon-13 (¹³C). While ¹³C is a non-radioactive and inherently non-toxic isotope, the chemical and physical properties of the labeled molecule dictate the necessary safety precautions. This document outlines the core principles of risk assessment, safe handling, waste disposal, and provides example experimental workflows.
Core Safety Principles: Understanding ¹³C
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all natural carbon.[1] Unlike its radioactive counterpart, carbon-14 (¹⁴C), ¹³C does not decay and emit radiation.[][3] Consequently, compounds labeled with ¹³C are not radioactive and do not pose a radiological hazard.[4][5]
The key principle governing the safety of ¹³C labeled compounds is that their chemical and biological properties are nearly identical to their unlabeled counterparts. Therefore, the primary safety and handling considerations are determined by the intrinsic toxicity, reactivity, and physical state of the parent molecule, not the isotopic label.
Key Safety Advantages of ¹³C Labeling:
-
Non-Radioactive: Eliminates the risks associated with radiation exposure, making them ideal for studies in vulnerable populations, including children and pregnant women.
-
Non-Toxic Isotope: The ¹³C isotope itself is non-toxic and does not alter the inherent toxicity profile of the labeled molecule.
-
Safe for Repetitive Studies: The absence of radioactivity allows for repeated, non-invasive testing, such as breath tests, without cumulative radiation risk.
Risk Assessment and Hazard Identification
A thorough risk assessment must be conducted before handling any ¹³C labeled compound. This assessment should focus on the properties of the molecule being handled.
Steps for Risk Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific ¹³C labeled compound is the primary source of information regarding its hazards, handling precautions, and emergency procedures.
-
Evaluate Chemical Hazards: Identify any potential hazards associated with the compound, such as:
-
Toxicity (acute and chronic)
-
Flammability
-
Reactivity
-
Corrosivity
-
Carcinogenicity, mutagenicity, or teratogenicity
-
-
Assess Physical Hazards: Consider the physical form of the compound (solid, liquid, gas) and any associated risks, such as dust inhalation or aerosol generation.
-
Determine Exposure Routes: Identify potential routes of exposure, including inhalation, ingestion, skin contact, and eye contact.
-
Implement Control Measures: Based on the identified risks, establish appropriate control measures, including the use of personal protective equipment (PPE), engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures).
A decision-making flowchart for this risk assessment process is provided below.
References
An In-depth Technical Guide to the Certificate of Analysis for Sodium D-Gluconate-1-13C
This technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Sodium D-Gluconate-1-13C. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds.
Quantitative Data Summary
The Certificate of Analysis for Sodium D-Gluconate-1-13C provides critical data on the identity, purity, and isotopic enrichment of the material. The following table summarizes the typical quantitative data found on a CoA.
| Parameter | Specification | Methodology |
| Chemical Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₅¹³CH₁₁NaO₇ | - |
| Molecular Weight | 219.13 g/mol | - |
| Solubility | Very soluble in water; sparingly soluble in ethanol | Solubility Test |
| Identification A | Positive for Sodium | Flame Test |
| Identification B | Retention time matches reference standard | HPLC |
| pH (10% Solution) | 6.8 - 7.5 | pH Meter |
| Loss on Drying | ≤0.3% | Gravimetric Analysis |
| Reducing Substances | ≤1.0% (as D-glucose) | Titration |
| Lead (Pb) | ≤2 mg/kg | Atomic Absorption Spectroscopy (AAS) |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of the Sodium D-Gluconate-1-13C by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a refractive index detector (RID) is typically used.
-
Column: A column suitable for the analysis of organic acids, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, often a dilute acid solution (e.g., 0.005 M H₂SO₄) in water, is used.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL of a prepared sample solution.
-
Procedure: A solution of Sodium D-Gluconate-1-13C is prepared in the mobile phase. The solution is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
2.2. Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the ¹³C label.[1][2][3]
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[2]
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[1]
-
Procedure: The sample is dissolved in a suitable solvent (e.g., water or methanol) and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. The relative abundance of the ion corresponding to the ¹³C-labeled molecule versus the unlabeled molecule is used to calculate the isotopic enrichment.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and confirms the position of the ¹³C label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a common solvent.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹³C NMR spectrum is acquired. The presence of a significantly enhanced signal at the C1 position confirms the location of the label. The absence of a corresponding signal in the ¹H NMR spectrum at the labeled position can also be used for confirmation.
Visualizations
3.1. Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of Sodium D-Gluconate-1-13C.
Caption: Quality control workflow for Sodium D-Gluconate-1-13C.
3.2. Logical Diagram of Quality Control Release Criteria
This diagram shows the logical relationship between the analytical tests and the final product release decision.
Caption: Logical flow for product release based on QC testing.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Abundance of ¹³C and its Relevance to Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) and its pivotal role in isotopic labeling studies. We delve into the core principles of ¹³C labeling, detail experimental protocols for its application, and present quantitative data to inform experimental design and data interpretation. This guide is intended to be a practical resource for professionals in metabolic research, drug discovery, and development.
Introduction to Carbon Isotopes and Natural Abundance
Carbon, the fundamental element of life, exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon in nature is ¹²C, with ¹³C being present in a much smaller, yet significant, proportion. This natural abundance of ¹³C is a critical consideration in labeling experiments, where molecules enriched with ¹³C are introduced into biological systems to trace metabolic pathways and quantify fluxes.[1][2] Understanding the baseline natural abundance is essential for accurately calculating the enrichment of ¹³C from labeled substrates.
The key distinction between these isotopes lies in their neutron number, which results in a mass difference. ¹²C has six protons and six neutrons, while ¹³C possesses six protons and seven neutrons.[3] This difference in mass is the foundation of detection by mass spectrometry (MS), a primary analytical technique in labeling studies.[3] Furthermore, the nucleus of ¹³C has a non-zero spin quantum number, making it detectable by nuclear magnetic resonance (NMR) spectroscopy, another powerful tool for elucidating the structure of molecules and tracing isotopic labels.[3]
Quantitative Data on Isotopic Abundance
The precise natural abundance of isotopes is a fundamental parameter in designing and interpreting ¹³C labeling experiments. The data in the following tables provide the accepted natural abundances of carbon isotopes and other elements commonly encountered in biological research.
| Isotope | Natural Abundance (%) | Atomic Mass (u) |
| ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 |
| ¹⁴C | Trace | 14.003242 |
| Table 1: Natural Abundance of Carbon Isotopes. |
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 | |
| Table 2: Natural Abundance of Other Key Biological Elements. |
Principles and Applications of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In ¹³C labeling, one or more ¹²C atoms in a molecule of interest are replaced with ¹³C atoms. This "labeled" molecule is then introduced into a biological system, such as a cell culture or an organism. The ¹³C atoms act as a tracer, allowing researchers to follow the metabolic fate of the molecule.
The primary applications of ¹³C labeling in research and drug development include:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By providing cells with a ¹³C-labeled substrate (e.g., glucose, glutamine) and analyzing the distribution of ¹³C in downstream metabolites, researchers can map the flow of carbon through metabolic networks.
-
Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By tracking the ¹³C-labeled drug, researchers can identify its metabolites and understand how the body processes it.
-
Target Engagement and Mechanism of Action Studies: ¹³C labeling can help confirm that a drug is interacting with its intended target and elucidate its downstream effects on cellular metabolism.
-
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics. In SILAC, cells are grown in media containing either normal ("light") or ¹³C-labeled ("heavy") amino acids. This allows for the relative quantification of proteins between different experimental conditions.
Experimental Protocols
The success of a ¹³C labeling study hinges on meticulous experimental execution. Below are detailed methodologies for key experiments.
This protocol outlines the general steps for conducting a ¹³C-MFA experiment in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard medium.
- To initiate labeling, replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration of the labeled substrate should be optimized for the specific cell line and experimental goals.
- Incubate the cells for a duration sufficient to reach isotopic steady-state, where the enrichment of ¹³C in metabolites is stable. This time point needs to be determined empirically for each system.
2. Metabolic Quenching and Metabolite Extraction:
- Rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
- To halt all enzymatic activity (quenching), add a pre-chilled (-80°C) extraction solvent, typically 80% methanol/20% water.
- Incubate the plates on dry ice for 10-15 minutes.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for GC-MS Analysis:
- Dry the metabolite extract using a vacuum concentrator.
- The dried metabolites are then derivatized to increase their volatility for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- The derivatized sample is reconstituted in a suitable solvent (e.g., ethyl acetate).
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- The gas chromatograph separates the metabolites based on their boiling points and interactions with the column.
- The mass spectrometer then ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z), allowing for the detection of ¹³C incorporation.
5. Data Analysis:
- The raw data from the GC-MS is processed to determine the mass isotopologue distributions (MIDs) for each metabolite.
- The MIDs are corrected for the natural abundance of ¹³C.
- Metabolic modeling software is then used to calculate the metabolic fluxes that best fit the experimental MID data.
1. Sample Extraction:
- Follow the same metabolic quenching and metabolite extraction protocol as described for GC-MS to obtain a clean metabolite extract.
2. Sample Reconstitution:
- Dry the metabolite extract under vacuum.
- Reconstitute the dried sample in a deuterated solvent (e.g., D₂O, CDCl₃) to the appropriate volume for the NMR tube (typically 0.5-0.6 mL). The choice of solvent depends on the solubility of the metabolites of interest.
3. Internal Standard and pH Adjustment:
- Add a known concentration of an internal standard for chemical shift referencing and quantification. Common standards include trimethylsilylpropanoic acid (TSP) for aqueous samples and tetramethylsilane (TMS) for organic solvents.
- For aqueous samples, adjust the pH to a consistent value to ensure reproducible chemical shifts.
4. NMR Data Acquisition:
- Transfer the prepared sample to a high-quality NMR tube.
- Acquire ¹³C NMR spectra. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times or more concentrated samples (50-100 mg for small molecules) are typically required compared to ¹H NMR.
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1. Adaptation Phase:
- Culture two populations of cells. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine). The other is grown in "heavy" medium where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine).
- Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
2. Experimental Phase:
- The two cell populations can now be subjected to different experimental conditions (e.g., drug treatment vs. control).
- After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.
3. Protein Extraction and Digestion:
- The combined cell pellet is lysed, and the proteins are extracted.
- The protein mixture is then digested into smaller peptides using an enzyme such as trypsin.
4. Mass Spectrometry Analysis:
- The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.
5. Data Analysis:
- The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Conclusion
The natural abundance of ¹³C provides a low-level background against which isotopic labeling experiments are conducted. By introducing substrates highly enriched in ¹³C, researchers can trace the flow of carbon through complex biological systems with high precision. The methodologies of ¹³C-MFA and SILAC, underpinned by the analytical power of mass spectrometry and NMR spectroscopy, offer invaluable tools for fundamental biological research and for accelerating the development of new therapeutics. A thorough understanding of the principles and adherence to rigorous experimental protocols are paramount to generating high-quality, interpretable data in this field.
References
An In-Depth Technical Guide to the 13C NMR Spectra of Sodium Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of sodium gluconate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of carbohydrates and related compounds. This document presents quantitative data in a clear, tabular format, details experimental methodologies, and includes visualizations to aid in the understanding of the spectral data.
Introduction to 13C NMR of Sodium Gluconate
Sodium gluconate, the sodium salt of gluconic acid, is a polyhydroxy carboxylate with a wide range of applications in the pharmaceutical, food, and construction industries. Its structure, consisting of a six-carbon chain with five hydroxyl groups and a terminal carboxylate, presents a distinct 13C NMR spectrum. Understanding this spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions with other molecules.
The 13C NMR spectrum of sodium gluconate is characterized by six distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen atoms and their position within the molecule.
13C NMR Spectral Data of Sodium Gluconate
The 13C NMR chemical shifts for sodium gluconate, acquired in deuterium oxide (D₂O), are summarized in the table below. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C=O) | 179.64 |
| C2 (CH-OH) | 74.34 |
| C3 (CH-OH) | 73.19 |
| C4 (CH-OH) | 72.07 |
| C5 (CH-OH) | 71.02 |
| C6 (CH₂-OH) | 63.31 |
Interpretation of the 13C NMR Spectrum
The assignment of each peak in the 13C NMR spectrum to a specific carbon atom in the sodium gluconate molecule is based on established principles of NMR spectroscopy:
-
C1 (Carboxylate Carbon): The carbon of the carboxylate group (C=O) is the most deshielded, and therefore resonates at the highest chemical shift (179.64 ppm). This is due to the strong electron-withdrawing effect of the two oxygen atoms.
-
C2 to C5 (Secondary Alcohol Carbons): The carbons bearing secondary hydroxyl groups (CH-OH) appear in the range of 71-75 ppm. Their specific chemical shifts are subtly influenced by their stereochemistry and proximity to the electron-withdrawing carboxylate group. C2 is the most downfield of this group due to its direct attachment to the carboxylate.
-
C6 (Primary Alcohol Carbon): The carbon of the primary alcohol group (CH₂-OH) is the most shielded of the carbons bonded to oxygen and thus has the lowest chemical shift in this region (63.31 ppm).
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of sodium gluconate.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of sodium gluconate and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal from ¹H in proton-decoupled 13C NMR.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the known solvent peak is often sufficient.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
4.2. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).
| Parameter | Value |
| Spectrometer Frequency | 100-150 MHz (for 13C) |
| Pulse Program | zgpg30 (or similar with proton decoupling) |
| Number of Scans (NS) | 1024 or more (for good signal-to-noise) |
| Relaxation Delay (D1) | 2.0 seconds |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds |
| Spectral Width (SW) | 200-250 ppm |
| Temperature | 298 K (25 °C) |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
Visualizations
5.1. Logical Relationship of 13C NMR Signals
The following diagram illustrates the correlation between the carbon atoms in the sodium gluconate structure and their corresponding chemical shifts in the 13C NMR spectrum.
Caption: Correlation of sodium gluconate carbon atoms with their 13C NMR chemical shifts.
5.2. Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for obtaining and analyzing the 13C NMR spectrum of sodium gluconate.
Caption: Workflow for 13C NMR analysis of sodium gluconate.
Methodological & Application
Application Notes: Tracing the Pentose Phosphate Pathway with Sodium D-Gluconate-1-13C in Cell Culture
Abstract
These application notes provide a detailed protocol for utilizing Sodium D-Gluconate-1-13C as a metabolic tracer in cell culture experiments. The primary application of this technique is to investigate the flux through the oxidative arm of the pentose phosphate pathway (PPP). By tracing the fate of the 1-13C carbon from gluconate, researchers can gain insights into cellular redox homeostasis and nucleotide biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, oncology, and cellular biology.
Principle of the Method
Sodium D-Gluconate-1-13C is a stable isotope-labeled compound that can be readily taken up by cultured cells. Once inside the cell, gluconate is phosphorylated to 6-phospho-D-gluconate-1-13C. This intermediate is a key substrate for the oxidative branch of the pentose phosphate pathway. The enzyme 6-phosphogluconate dehydrogenase catalyzes the decarboxylation of 6-phospho-D-gluconate-1-13C, releasing the labeled carbon as 13CO2 and generating NADPH and ribulose-5-phosphate. The incorporation of the 13C label into downstream metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a direct measure of PPP activity.[1][2][3] This method is particularly useful for assessing the PPP split ratio, which is the fraction of glucose that enters the PPP versus glycolysis.[2][3]
Experimental Protocols
Preparation of 13C-Gluconate Containing Cell Culture Medium
A crucial step for a successful isotope tracing experiment is the preparation of the labeling medium. The following protocol outlines the preparation of a custom cell culture medium containing Sodium D-Gluconate-1-13C.
Materials:
-
Sodium D-Gluconate-1-13C
-
Glucose-free and sodium gluconate-free cell culture medium (e.g., RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin (P/S)
-
Unlabeled D-Glucose
-
Sterile, deionized water
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare the base medium by dissolving the powdered glucose-free and sodium gluconate-free medium in sterile, deionized water according to the manufacturer's instructions.
-
Supplement the base medium with the desired concentration of unlabeled D-glucose (e.g., 10 mM).
-
Add dFBS to the desired final concentration (e.g., 5-10%).
-
Add P/S to a final concentration of 1%.
-
Prepare a sterile stock solution of Sodium D-Gluconate-1-13C in sterile, deionized water. The concentration of the stock solution should be high enough to allow for a small volume to be added to the final medium.
-
Add the Sodium D-Gluconate-1-13C stock solution to the supplemented base medium to achieve the desired final concentration (typically in the low millimolar range).
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.
-
Store the prepared medium at 4°C for up to two weeks.
Cell Seeding and Isotope Labeling
This protocol describes the procedure for culturing cells and introducing the 13C-labeled tracer.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (pre-labeling)
-
13C-Gluconate containing cell culture medium (labeling medium)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Culture the cells in their standard complete medium until they reach the desired confluency (typically 60-80% for adherent cells).
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-Gluconate containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The incubation time can range from a few hours to several days, depending on the metabolic rate of the cells and the experimental goals. Time-course experiments are recommended to determine the optimal labeling duration.
Metabolite Extraction
The following protocol details the quenching of metabolic activity and the extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Cell scrapers (for adherent cells)
-
Centrifuge
Protocol:
-
Place the cell culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.
-
For adherent cells, add a sufficient volume of -80°C methanol to cover the cell monolayer and use a cell scraper to detach the cells. For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the cell pellet in -80°C methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by vortexing and sonication.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Lyophilize the supernatant to dryness. The dried metabolite extract can be stored at -80°C until analysis.
Sample Preparation for LC-MS Analysis
This protocol outlines the steps to prepare the extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried metabolite extract
-
Resuspension solvent (e.g., 50% acetonitrile in water with 0.1% formic acid)
-
LC-MS vials
Protocol:
-
Reconstitute the dried metabolite extract in a small volume of the resuspension solvent. The volume should be chosen to achieve a suitable concentration for LC-MS analysis.
-
Vortex the sample to ensure complete dissolution of the metabolites.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
The sample is now ready for injection into the LC-MS system.
Data Presentation
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 0.5 - 2 x 106 cells/10 cm dish | Adjust based on cell line growth rate to achieve 60-80% confluency at the time of labeling. |
| Sodium D-Gluconate-1-13C Concentration | 1 - 10 mM | The optimal concentration may vary between cell lines and should be determined empirically. |
| Labeling Incubation Time | 8 - 72 hours | Time-course experiments are recommended to determine isotopic steady-state. |
| Metabolite Extraction Solvent | 80% Methanol (-80°C) | Pre-chilled solvent is critical for quenching metabolism. |
| LC-MS Analysis | HILIC or Reversed-Phase Chromatography | The choice of chromatography will depend on the specific metabolites of interest. |
Visualizations
References
- 1. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled gluconate tracing as a direct and accurate method for determining the pentose phosphate pathway split ratio in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Metabolism: Sodium D-Gluconate-1-13C for In Vivo Metabolic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium D-Gluconate-1-13C is a stable, non-radioactive isotopic tracer used to investigate cellular metabolism in vivo. As a derivative of glucose, gluconate primarily serves as a precursor for the Pentose Phosphate Pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of NADPH, a key cellular reductant. By tracing the fate of the 13C-labeled carbon at the C1 position, researchers can quantitatively assess the flux through the oxidative branch of the PPP and gain insights into cellular redox homeostasis and biosynthetic capabilities. These insights are invaluable in various fields, including cancer biology, neurodegenerative disease, and drug development, where alterations in metabolic pathways are often a hallmark of disease.
Principle of Application
Once administered in vivo, Sodium D-Gluconate-1-13C is taken up by cells and phosphorylated to 6-phospho-D-gluconate-1-13C. This molecule is a direct substrate for 6-phosphogluconate dehydrogenase, the first irreversible enzyme in the oxidative PPP. The key event for tracing is the decarboxylation of 6-phospho-D-gluconate-1-13C, which releases the labeled carbon as 13CO2. The remaining five carbons continue through the PPP to produce ribose-5-phosphate, a precursor for nucleotide biosynthesis. By measuring the incorporation of 13C into downstream metabolites and the release of 13CO2, researchers can dissect the activity of the PPP relative to other glucose-utilizing pathways like glycolysis.
Key Applications
-
Quantification of Pentose Phosphate Pathway (PPP) Flux: Directly measure the activity of the oxidative PPP in various tissues and disease models. This is crucial for understanding how cells meet the demand for NADPH and nucleotide precursors.
-
Cancer Metabolism Research: Investigate the metabolic reprogramming in cancer cells, which often exhibit upregulated PPP activity to support rapid proliferation and combat oxidative stress.
-
Neurobiology and Neurodegenerative Disease: Study the role of the PPP in neuronal function and its potential dysregulation in diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a key pathological feature.
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of novel therapeutics on cellular metabolism, particularly those designed to modulate metabolic pathways.
-
Inborn Errors of Metabolism: Investigate the metabolic consequences of genetic defects in PPP enzymes.
Experimental Workflow Overview
The general workflow for an in vivo metabolic study using Sodium D-Gluconate-1-13C involves several key steps, from tracer administration to data analysis.
Caption: A generalized workflow for in vivo metabolic studies using Sodium D-Gluconate-1-13C.
Signaling Pathway Diagram: Entry of Gluconate into the Pentose Phosphate Pathway
The following diagram illustrates how Sodium D-Gluconate-1-13C enters the central carbon metabolism, specifically the Pentose Phosphate Pathway.
Caption: Entry of 13C-labeled gluconate into the Pentose Phosphate Pathway.
Detailed Experimental Protocols
Protocol 1: In Vivo Bolus Administration of Sodium D-Gluconate-1-13C in Mice
This protocol is adapted from established methods for in vivo glucose tracing and is suitable for determining the rapid metabolic fate of gluconate.
Materials:
-
Sodium D-Gluconate-1-13C
-
Sterile Saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Syringes and needles (e.g., 30-gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Fast animals for 4-6 hours prior to the experiment to reduce endogenous glucose levels. Provide water ad libitum.
-
-
Tracer Preparation:
-
Dissolve Sodium D-Gluconate-1-13C in sterile saline to a final concentration of 100 mg/mL. Ensure complete dissolution.
-
-
Tracer Administration:
-
Anesthetize the mouse using an appropriate method.
-
Administer a single bolus of the Sodium D-Gluconate-1-13C solution via tail vein injection. A typical dose is 1 g/kg body weight.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes) post-injection, collect blood via cardiac puncture or from the retro-orbital sinus.
-
Immediately after blood collection, euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, brain, tumor).
-
Flash-freeze the tissues in liquid nitrogen to quench metabolism. Store samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in pre-chilled 80% methanol.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites in the PPP and connected pathways.
-
Protocol 2: Continuous Infusion of Sodium D-Gluconate-1-13C in Mice
This protocol is designed to achieve a metabolic steady state and is adapted from continuous infusion protocols for other tracers.
Materials:
-
Same as Protocol 1, with the addition of:
-
Infusion pump
-
Catheters for tail vein cannulation
Procedure:
-
Animal and Tracer Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Surgically implant a catheter into the lateral tail vein for continuous infusion.
-
-
Tracer Infusion:
-
Administer an initial bolus of Sodium D-Gluconate-1-13C (e.g., 0.5 g/kg) to rapidly increase plasma tracer concentration.
-
Immediately follow with a continuous infusion of the tracer solution at a rate of 10-20 mg/kg/min for a desired duration (e.g., 60-120 minutes) to maintain a steady-state concentration in the plasma.
-
-
Sample Collection and Analysis:
-
At the end of the infusion period, collect blood and tissues as described in Protocol 1.
-
Perform metabolite extraction and analysis as described in Protocol 1.
-
Data Presentation
The quantitative data obtained from LC-MS or GC-MS analysis is typically presented as the fractional contribution of the tracer to a particular metabolite pool or as the mass isotopomer distribution (MID).
Table 1: Illustrative Fractional Contribution of 13C from [1-13C]Gluconate to Key Metabolites in Mouse Liver (30 minutes post-bolus injection)
| Metabolite | Fractional Contribution (%) |
| 6-Phosphogluconate | 45.2 ± 5.1 |
| Ribose-5-Phosphate | 15.8 ± 2.3 |
| Sedoheptulose-7-Phosphate | 10.1 ± 1.5 |
| Fructose-6-Phosphate | 5.3 ± 0.8 |
| Lactate | 2.1 ± 0.4 |
Note: These are example data and will vary depending on the experimental conditions.
Table 2: Illustrative Mass Isotopomer Distribution (MID) for Ribose-5-Phosphate in a Tumor Xenograft Model following [1-13C]Gluconate Infusion
| Mass Isotopomer | Control Tumor (%) | Treated Tumor (%) |
| M+0 | 85.1 ± 3.2 | 92.5 ± 2.8 |
| M+1 | 12.5 ± 2.1 | 6.1 ± 1.5 |
| M+2 | 1.8 ± 0.5 | 1.1 ± 0.4 |
| M+3 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| M+4 | < 0.1 | < 0.1 |
| M+5 | < 0.1 | < 0.1 |
Note: M+n represents the molecule with 'n' 13C atoms. A decrease in M+1 in the treated group could indicate inhibition of the PPP.
Conclusion
Sodium D-Gluconate-1-13C is a powerful tool for the in vivo investigation of the Pentose Phosphate Pathway and its role in health and disease. The protocols and information provided here offer a framework for designing and conducting robust metabolic tracing studies. By carefully adapting these methods to specific research questions, scientists can gain valuable insights into the complex and dynamic nature of cellular metabolism.
Application Notes and Protocols for Tracing Labeled Gluconate using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating metabolic pathways and quantifying metabolic fluxes. When combined with the use of stable isotope-labeled substrates, such as [U-¹³C]gluconate, it provides a direct and accurate method to trace the fate of carbon atoms through specific metabolic networks. This application note details the use of ¹³C NMR spectroscopy to monitor the metabolism of labeled gluconate, with a particular focus on the Pentose Phosphate Pathway (PPP).
The PPP is a crucial metabolic route for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, the building blocks of nucleotides and nucleic acids. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a key target for drug development. Tracing the metabolism of ¹³C-labeled gluconate, a direct precursor to the PPP, offers a precise way to probe the activity of this pathway.
These notes provide detailed protocols for sample preparation, ¹³C NMR data acquisition, and data analysis, along with reference data and visualizations to guide researchers in applying this technique in their own studies.
Principle of the Method
The methodology is founded on the introduction of ¹³C-labeled gluconate into a biological system (e.g., cell culture, tissue extract). As the labeled gluconate is metabolized, the ¹³C isotopes are incorporated into downstream metabolites of the PPP and connected pathways. ¹³C NMR spectroscopy can distinguish between the naturally abundant ¹²C and the labeled ¹³C atoms. By analyzing the resulting ¹³C NMR spectra, it is possible to identify and quantify the labeled metabolites. The position and intensity of the ¹³C signals provide information about the specific metabolic routes taken and the relative flux through different pathways.
For instance, feeding cells with uniformly labeled [U-¹³C]gluconate will lead to the incorporation of ¹³C into all six carbon positions of the initial PPP intermediate, 6-phosphogluconate. Subsequent enzymatic reactions will distribute these labeled carbons into various other metabolites, and the resulting patterns of ¹³C enrichment can be used to deduce the metabolic activity.
Key Metabolic Pathway: The Pentose Phosphate Pathway
The diagram below illustrates the flow of carbon atoms from gluconate through the oxidative and non-oxidative phases of the Pentose Phosphate Pathway. When using [U-¹³C]gluconate, all carbon atoms of the intermediates derived directly from gluconate will be labeled.
Figure 1. Pentose Phosphate Pathway showing the entry of labeled gluconate.
Experimental Workflow
The overall experimental workflow for tracing labeled gluconate using ¹³C NMR spectroscopy is outlined below.
Figure 2. General experimental workflow for 13C NMR-based gluconate tracing.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of labeling.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of [U-¹³C]gluconate. The concentration may need to be optimized for different cell types and experimental goals. A common approach is to replace a portion or all of the unlabeled glucose with labeled gluconate.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolites of interest.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample harvesting. This is typically achieved by aspirating the medium and immediately washing the cells with an ice-cold saline solution (e.g., 0.9% NaCl).
-
Extraction Solvent: Add a pre-chilled extraction solvent to the cells. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the mixture vigorously and incubate on ice.
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Storage: Store the dried metabolite extracts at -80°C until NMR analysis.
NMR Sample Preparation
-
Reconstitution: Reconstitute the dried metabolite extract in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).
-
pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., pH 7.0) using small amounts of DCl or NaOD to ensure consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the final sample solution to a 5 mm NMR tube.
¹³C NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Pulse Sequence: A standard one-dimensional (1D) ¹³C NMR experiment with proton decoupling is typically used. A common pulse program is zgpg30 or a similar sequence with power-gated decoupling.
-
Acquisition Parameters: The following table provides typical acquisition parameters for a 1D ¹³C NMR experiment for metabolomics. These may need to be optimized based on the specific instrument and sample.
| Parameter | Typical Value | Purpose |
| Pulse Angle | 30-45° | To maximize signal without saturating, allowing for shorter relaxation delays. |
| Acquisition Time (AQ) | 1-2 s | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 s | Allows for the relaxation of the nuclei between scans. |
| Number of Scans (NS) | 2048 - 8192 | A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance and sensitivity of ¹³C. |
| Spectral Width (SW) | 200-250 ppm | To cover the entire range of expected metabolite chemical shifts. |
| Temperature | 298 K (25°C) | To maintain a stable and consistent experimental condition. |
| Decoupling | WALTZ-16 or GARP | To remove ¹H-¹³C coupling and simplify the spectrum to single peaks for each carbon. |
Data Presentation: ¹³C Chemical Shifts
The identification of metabolites in ¹³C NMR spectra is based on their characteristic chemical shifts. The following table summarizes the approximate ¹³C chemical shifts for gluconate and key intermediates of the Pentose Phosphate Pathway. Note that chemical shifts can vary slightly depending on the pH, temperature, and solvent.
| Metabolite | Carbon Position | Approximate ¹³C Chemical Shift (ppm) |
| D-Gluconate | C1 | ~180.5 |
| C2 | ~73.0 | |
| C3 | ~74.5 | |
| C4 | ~72.0 | |
| C5 | ~75.0 | |
| C6 | ~64.0 | |
| 6-Phosphogluconate[1] | C1 | ~178.6 |
| C2 | ~73.5 | |
| C3 | ~75.0 | |
| C4 | ~72.5 | |
| C5 | ~76.0 | |
| C6 | ~66.0 | |
| Ribulose-5-phosphate[2] | C1 | ~103.8 |
| C2 | ~67.3 | |
| C3 | ~78.0 | |
| C4 | ~84.6 | |
| C5 | ~73.4 | |
| Ribose-5-phosphate | C1 | ~95.0 |
| C2 | ~72.0 | |
| C3 | ~71.0 | |
| C4 | ~85.0 | |
| C5 | ~63.0 | |
| Fructose-6-phosphate[3] | C1 | ~64.5 |
| C2 | ~105.0 | |
| C3 | ~76.0 | |
| C4 | ~78.0 | |
| C5 | ~83.0 | |
| C6 | ~66.0 | |
| Glyceraldehyde-3-phosphate | C1 | ~207.0 |
| C2 | ~75.0 | |
| C3 | ~68.0 |
Data Analysis
-
Spectral Processing:
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., DSS at 0 ppm).
-
-
Metabolite Identification: Peaks in the ¹³C NMR spectrum are assigned to specific carbon atoms of metabolites by comparing their chemical shifts to the reference values in the table above and to spectral databases (e.g., HMDB, BMRB).
-
Quantification of Isotopic Enrichment:
-
The relative abundance of ¹³C at a specific carbon position can be determined by integrating the area of the corresponding peak.
-
The fractional enrichment can be calculated by comparing the peak area in the labeled sample to that of a known concentration of a natural abundance standard or by using advanced isotopic labeling models.
-
-
Metabolic Flux Analysis (MFA): The fractional enrichment data can be used as input for computational models to estimate the rates (fluxes) of metabolic reactions. This advanced analysis can provide a quantitative understanding of the metabolic state of the system.
Conclusion
¹³C NMR spectroscopy, in conjunction with the use of ¹³C-labeled gluconate, provides a robust and informative method for investigating the Pentose Phosphate Pathway and central carbon metabolism. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers to implement this powerful technique in their studies, contributing to a deeper understanding of cellular metabolism in health and disease and aiding in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Metabolic Flux Analysis (MFA) using Sodium D-Gluconate-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Metabolic Flux Analysis (MFA) using Sodium D-Gluconate-1-13C as an isotopic tracer. This technique is particularly valuable for accurately determining the flux through the Pentose Phosphate Pathway (PPP), a critical pathway in cellular metabolism for producing NADPH and precursors for nucleotide and amino acid biosynthesis.[1][2]
Introduction to Metabolic Flux Analysis with 13C-Gluconate
Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope like 13C, researchers can trace the path of carbon atoms through the metabolic network.[2][3] The choice of the isotopic tracer is crucial for the precision of the flux estimations.[4]
Sodium D-Gluconate-1-13C is an effective tracer for specifically probing the oxidative branch of the Pentose Phosphate Pathway (PPP). Gluconate is readily taken up by many cell types and phosphorylated to 6-phosphogluconate, a key intermediate in the PPP. By using [1-13C]gluconate, the labeled carbon at the C1 position is released as 13CO2 during the oxidative decarboxylation step of the PPP. This allows for a direct and accurate measurement of the PPP flux.
Key Advantages of using Sodium D-Gluconate-1-13C:
-
Direct Measurement of PPP Flux: Provides a more direct and accurate determination of the PPP split ratio compared to using labeled glucose alone.
-
Complements Glucose Tracing: Can be used in parallel with 13C-glucose experiments to provide more comprehensive insights into central carbon metabolism.
-
High Precision: Studies have shown that the gluconate tracer method can yield a smaller confidence interval for the PPP split ratio compared to traditional 13C-based MFA methods.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for an MFA experiment using Sodium D-Gluconate-1-13C involves several key steps, from cell culture to data analysis.
Pentose Phosphate Pathway (PPP)
Sodium D-Gluconate-1-13C directly enters the PPP at the 6-Phosphogluconate node. The diagram below illustrates the entry point and the subsequent oxidative phase of the pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from MFA studies focusing on the PPP split ratio. The PPP split ratio is the percentage of glucose-6-phosphate that enters the PPP versus glycolysis.
| Organism | Growth Condition | Tracer Used | PPP Split Ratio (%) | Reference |
| Penicillium chrysogenum | Chemostat culture | [U-13C]gluconate | 51.8 | |
| Penicillium chrysogenum | Chemostat culture | 13C-based MFA (for comparison) | 51.1 | |
| Cerebellar granule neurons | In vitro culture | [1,2-13C2]glucose | 19 ± 2 (oxidative/non-oxidative cycle) |
Detailed Experimental Protocols
This section provides a detailed protocol for conducting an MFA experiment with Sodium D-Gluconate-1-13C.
I. Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-flasks, multi-well plates) and grow in standard culture medium until they reach the desired confluence (typically mid-log phase).
-
Medium Exchange: Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Introduction: Add pre-warmed labeling medium containing a known concentration of Sodium D-Gluconate-1-13C and unlabeled glucose. The concentration of the tracer should be optimized for the specific cell type and experimental goals. A common approach is to use a small, non-perturbing amount of the gluconate tracer.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and its metabolic rate, and may need to be determined empirically. For many cell lines, this is on the order of hours.
II. Metabolic Quenching and Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C 60% methanol). This step is critical to preserve the in vivo metabolic state.
-
Cell Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Perform metabolite extraction by adding a cold solvent, such as a chloroform/methanol/water mixture. Vortex the mixture vigorously and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.
-
Phase Separation: Centrifuge the samples at high speed to separate the polar (containing central carbon metabolites), non-polar, and protein phases.
-
Sample Collection: Carefully collect the polar phase containing the labeled metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
III. Analytical Measurement
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Sample Analysis: Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites in the PPP and connected pathways (e.g., 6-phosphogluconate, ribose-5-phosphate, fructose-6-phosphate).
IV. Data Analysis and Flux Calculation
-
MID Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways, including glycolysis, the PPP, and the TCA cycle.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.
-
Statistical Evaluation: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Conclusion
Metabolic Flux Analysis using Sodium D-Gluconate-1-13C is a robust method for accurately quantifying the flux through the Pentose Phosphate Pathway. The detailed protocols and application notes provided here offer a guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease. This information is critical for identifying metabolic vulnerabilities and potential targets for drug development.
References
- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing the Pentose Phosphate Pathway with 13C Labeled Gluconate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It is a major source of NADPH, essential for reductive biosynthesis and cellular antioxidant defense, and produces precursors for nucleotide biosynthesis. Accurately quantifying the flux through the PPP is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders. This document provides a detailed protocol for tracing the PPP using 13C labeled gluconate, a method that offers a direct and precise determination of the PPP split ratio.[1][2][3]
The principle of this method is based on the co-feeding of unlabeled glucose with a trace amount of uniformly labeled [U-13C]gluconate.[1][2] Gluconate is taken up by the cells and directly phosphorylated to 6-phosphogluconate (6-PG), entering the PPP immediately downstream of the glucose-6-phosphate (G6P) branch point. By measuring the mass isotopomer distributions of G6P and 6-PG using mass spectrometry, the flux of G6P into the oxidative branch of the PPP can be directly calculated. This approach provides a more accurate estimation of the PPP split ratio compared to traditional metabolic flux analysis (MFA) that relies solely on labeled glucose.
I. Signaling Pathway: The Pentose Phosphate Pathway
The following diagram illustrates the key reactions of the Pentose Phosphate Pathway, highlighting the entry point of gluconate.
References
- 1. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled gluconate tracing as a direct and accurate method for determining the pentose phosphate pathway split ratio in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Drug Metabolism with ¹³C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. It provides critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating its efficacy and safety. The use of stable, non-radioactive carbon-13 (¹³C) labeled compounds has emerged as a powerful and versatile tool in these investigations. By replacing one or more ¹²C atoms with ¹³C in a drug molecule, researchers can trace its journey through complex biological systems with high precision and without the safety concerns associated with radioactive isotopes.[1][2][]
These application notes provide a comprehensive overview of the principles, methodologies, and data interpretation techniques for utilizing ¹³C labeled compounds in drug metabolism studies. Detailed protocols for key in vitro and in vivo experiments are presented, along with guidelines for data presentation and visualization to facilitate a clear understanding of metabolic pathways and fluxes.
Advantages of Using ¹³C Labeled Compounds
The application of ¹³C labeled compounds in drug metabolism studies offers several distinct advantages over traditional methods:
-
Enhanced Safety: As stable isotopes, ¹³C labeled compounds are non-radioactive, eliminating the need for specialized handling and disposal procedures associated with radiolabeled compounds like ¹⁴C.[4] This makes them ideal for studies in human subjects, including early-phase clinical trials.[4]
-
High Sensitivity and Specificity: When coupled with modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ¹³C labeling allows for the highly sensitive and specific detection and quantification of the parent drug and its metabolites against a complex biological background.
-
Detailed Mechanistic Insights: ¹³C labeling enables the elucidation of complex metabolic pathways and the quantification of metabolic fluxes. By tracing the incorporation of ¹³C atoms into downstream metabolites, researchers can identify active metabolic routes and potential bottlenecks.
-
Reduced Matrix Effects in Mass Spectrometry: The mass shift introduced by ¹³C labeling helps to differentiate the analyte from endogenous compounds, thereby reducing matrix effects and improving the accuracy of quantification in complex biological samples.
-
Versatility in Study Design: ¹³C labeled compounds can be employed in a wide range of studies, from early in vitro metabolic stability assays to definitive human ADME studies. This includes innovative approaches like microdosing and microtracer studies.
Core Principles of ¹³C Isotopic Labeling
The fundamental principle behind ¹³C isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart based on the mass difference. When a ¹³C labeled drug is introduced into a biological system, it undergoes the same metabolic transformations as the unlabeled drug. Analytical instruments, primarily mass spectrometers, can then selectively detect the ions containing ¹³C, allowing for the precise tracking of the drug and its metabolites.
The number and position of the ¹³C labels within the molecule can be strategically chosen to provide specific information. For instance, labeling at a metabolically stable position ensures that the label is retained throughout the metabolic cascade, allowing for the tracking of all metabolites. Conversely, labeling at a specific site of metabolism can provide detailed information about the activity of a particular enzyme or pathway.
Experimental Workflows
A typical workflow for a drug metabolism study using ¹³C labeled compounds involves several key stages, from the synthesis of the labeled compound to the final data analysis and interpretation.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a ¹³C labeled drug in HLM as an early indicator of its metabolic stability.
Materials:
-
¹³C labeled test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol for quenching the reaction
-
Internal standard (structurally similar compound, preferably stable isotope-labeled)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the ¹³C labeled test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add the ¹³C labeled test compound to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to be in the linear range of enzyme kinetics.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. The 0-minute time point serves as the control.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the ¹³C labeled parent drug at each time point.
-
Monitor the specific mass transitions for the ¹³C labeled drug and the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining ¹³C labeled drug against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL in incubation)
Protocol 2: In Vivo Metabolite Profiling in Rodents
Objective: To identify and quantify the major metabolites of a ¹³C labeled drug in the plasma, urine, and feces of rodents following administration.
Materials:
-
¹³C labeled test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Rodents (e.g., rats or mice)
-
Metabolic cages for the separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Sample storage containers and freezer (-80°C)
-
Homogenizer for feces
-
Solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (optional)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system
Procedure:
-
Dosing:
-
Administer the ¹³C labeled drug to the rodents at a predetermined dose.
-
-
Sample Collection:
-
Plasma: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Centrifuge the blood to obtain plasma and store at -80°C.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours). Record the volume of urine and the weight of feces. Store samples at -80°C.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma sample. Vortex and centrifuge. Collect the supernatant.
-
Urine: Centrifuge the urine sample to remove any particulates. The supernatant can often be directly analyzed or may require dilution.
-
Feces: Homogenize the fecal sample with a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant.
-
For all matrices, an optional SPE step can be included for sample cleanup and concentration.
-
-
LC-HRMS Analysis:
-
Analyze the prepared samples using an LC-HRMS system.
-
Acquire data in both full scan mode to detect all potential ¹³C labeled metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
Look for characteristic isotopic patterns of the parent drug and its metabolites.
-
Data Analysis:
-
Process the LC-HRMS data using specialized software to identify peaks corresponding to the ¹³C labeled drug and its metabolites.
-
Elucidate the structures of the metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.
-
Quantify the relative abundance of each metabolite in the different biological matrices.
Data Presentation
Quantitative data from ¹³C drug metabolism studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example Mass Isotopologue Distribution (MID) for a Metabolite
This table shows hypothetical MID data for a metabolite (M+n) formed from a drug labeled with six ¹³C atoms. The distribution reveals the number of labeled carbons incorporated into the metabolite.
| Isotopologue | Relative Abundance (%) |
| M+0 | 5 |
| M+1 | 10 |
| M+2 | 20 |
| M+3 | 30 |
| M+4 | 25 |
| M+5 | 8 |
| M+6 | 2 |
Table 2: Example Metabolic Profile in Rat Plasma, Urine, and Feces (% of Total Drug-Related Material)
This table presents a hypothetical quantitative summary of the parent drug and its major metabolites across different biological matrices.
| Analyte | Plasma (AUC₀₋₂₄h) | Urine (0-48h) | Feces (0-48h) |
| ¹³C-Parent Drug | 35 | 10 | 20 |
| Metabolite 1 (M-1) | 40 | 50 | 15 |
| Metabolite 2 (M-2) | 15 | 25 | 45 |
| Metabolite 3 (M-3) | 5 | 10 | 10 |
| Other Metabolites | 5 | 5 | 10 |
| Total | 100 | 100 | 100 |
Visualization of Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic transformations of a ¹³C labeled drug.
Conclusion
The use of ¹³C labeled compounds is an indispensable technique in modern drug metabolism research. It provides a safe and highly informative approach to understanding the complex biotransformation of drug candidates. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing robust and insightful drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.
References
Application Notes and Protocols for 13C Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sample preparation techniques essential for successful 13C tracer experiments. The methodologies outlined are tailored for metabolomics, proteomics, and lipidomics applications, ensuring data integrity and reproducibility for researchers in academia and the pharmaceutical industry.
Introduction to 13C Tracer Experiments
Stable isotope tracer analysis using 13C-labeled substrates is a powerful technique to delineate and quantify the contributions of metabolic pathways under various physiological or pathological conditions. By introducing a 13C-labeled nutrient (e.g., glucose, glutamine) into a biological system, researchers can trace the incorporation of the 13C isotope into downstream metabolites, proteins, and lipids. This allows for the determination of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional concentration-based measurements.
The success of any 13C tracer experiment is critically dependent on meticulous sample preparation. The primary goals of sample preparation are to:
-
Instantly halt all metabolic activity (quenching) to capture a precise snapshot of the metabolic state at a specific time point.
-
Efficiently extract the molecules of interest (metabolites, proteins, lipids) from the biological matrix.
-
Prepare the extracted molecules for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
This guide provides detailed protocols for each of these critical steps for various sample types.
General Workflow for 13C Tracer Experiments
A typical workflow for a 13C tracer experiment involves several key stages, from experimental design to data analysis. The sample preparation steps are a critical bridge between the biological experiment and the analytical measurement.
Metabolomics Sample Preparation
The goal of metabolomics sample preparation is to extract a broad range of small molecules from the biological sample while preserving their in vivo concentrations and isotopic labeling patterns.
Quenching: Halting Metabolic Activity
Effective quenching is arguably the most critical step in metabolomics. The high turnover rate of many metabolites necessitates the immediate and complete cessation of all enzymatic activity. The choice of quenching method depends on the sample type.
Quantitative Comparison of Quenching Methods
The effectiveness of different quenching methods can be compared by measuring the total amount of intracellular metabolites recovered. The following table summarizes data from a study evaluating various quenching and extraction combinations for HeLa cells.[1]
| Quenching Method | Extraction Solvent | Total Intracellular Metabolites (nmol per million cells) |
| Liquid Nitrogen | 50% Acetonitrile | 295.33 |
| Liquid Nitrogen | 80% Methanol (-80°C) | 150.12 |
| Liquid Nitrogen | Methanol/Chloroform/Water (1:1:1) | 85.67 |
| -40°C 50% Methanol | 50% Acetonitrile | 250.45 |
| -40°C 50% Methanol | 80% Methanol (-80°C) | 130.89 |
| 0.5°C Normal Saline | 50% Acetonitrile | 180.23 |
Protocol 3.1.1: Quenching Adherent Mammalian Cells
-
Aspirate the culture medium completely and rapidly.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Quench metabolism by adding a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol:water.[2]
-
Alternatively, for a more rapid quenching, snap-freeze the plate in liquid nitrogen.[1]
-
Place the culture dishes at -80°C for at least 15 minutes to ensure complete inactivation of enzymes.
Protocol 3.1.2: Quenching Suspension Cells
-
Rapidly separate cells from the culture medium. This can be achieved by:
-
Filtration: Quickly pass the cell suspension through a filter membrane (e.g., 0.45 µm pore size) and then immediately transfer the filter with the cells into a quenching solution.[3][4]
-
Centrifugation: Centrifuge the cell suspension at a low temperature (e.g., 4°C) for a short duration. Quickly discard the supernatant.
-
-
Immediately resuspend the cell pellet in an ice-cold quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40°C.
Protocol 3.1.3: Quenching Tissue Samples
-
Excise the tissue as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
Metabolite Extraction
The choice of extraction solvent is crucial for the efficient recovery of a wide range of metabolites. A combination of polar and non-polar solvents is often used to extract both hydrophilic and lipophilic compounds.
Quantitative Comparison of Extraction Solvents
The efficiency of different extraction solvents varies for different classes of metabolites. The following table provides a qualitative comparison based on literature.
| Extraction Method | Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | Polar metabolites, amino acids, organic acids | Simple, effective for a broad range of polar compounds. | Less effective for non-polar lipids. |
| Methanol/Chloroform/Water (Bligh-Dyer) | Polar and non-polar metabolites | Separates polar and non-polar phases, good for lipidomics. | More complex procedure. |
| 50% Acetonitrile | Broad range of metabolites | Good recovery for a wide range of metabolites. | May not be optimal for all metabolite classes. |
| Hot Ethanol (70-75°C) | Broad range of metabolites | Can improve extraction efficiency for some compounds. | Can degrade heat-labile metabolites. |
Protocol 3.2.1: Metabolite Extraction from Adherent Cells
-
After quenching, add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells from the dish on dry ice and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
Protocol 3.2.2: Metabolite Extraction from Suspension Cells and Tissue
-
For suspension cells, add the extraction solvent directly to the quenched cell pellet. For tissues, first, homogenize the snap-frozen tissue in the presence of the cold extraction solvent using a bead beater or other homogenizer.
-
Follow steps 3-6 from Protocol 3.2.1.
Proteomics Sample Preparation
For 13C tracer experiments in proteomics, the goal is to determine the incorporation of 13C into amino acids within proteins. This requires the hydrolysis of proteins into their constituent amino acids.
Protein Hydrolysis
Acid hydrolysis is the most common method for breaking down proteins into amino acids.
Quantitative Comparison of Hydrolysis Times
The duration of hydrolysis affects the yield of different amino acids. A 24-hour hydrolysis is often a good compromise for obtaining accurate δ13C values for a range of amino acids.
| Hydrolysis Time (hours) | Amino Acid Recovery (%) |
| 4 | Varies significantly between amino acids |
| 10 | Improved recovery for most amino acids |
| 24 | Generally provides accurate δ13C values for many amino acids |
| 48 | May lead to degradation of some amino acids |
Protocol 4.1.1: Acid Hydrolysis of Proteins
-
After metabolite extraction, the remaining pellet contains proteins and other macromolecules.
-
Wash the protein pellet to remove any remaining extraction solvent.
-
Add 6 M hydrochloric acid (HCl) to the protein pellet.
-
Flush the tube with nitrogen gas to create an inert atmosphere and prevent oxidation of amino acids.
-
Seal the tube and heat at 110-150°C for 24 hours.
-
After hydrolysis, cool the sample and dry it under a stream of nitrogen or in a vacuum concentrator to remove the HCl.
Amino Acid Derivatization for GC-MS
Amino acids are not volatile and require derivatization to be analyzed by GC-MS. Silylation is a common derivatization method.
Protocol 4.2.1: Silylation of Amino Acids
-
To the dried amino acid hydrolysate, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent like acetonitrile.
-
Incubate the mixture at a specific temperature (e.g., 100°C) for a defined time (e.g., 30 minutes) to allow for complete derivatization.
-
The derivatized amino acids are now ready for GC-MS analysis.
Lipidomics Sample Preparation
In 13C lipidomics, the aim is to trace the incorporation of 13C into various lipid species, such as fatty acids and glycerolipids.
Lipid Extraction
A robust lipid extraction is necessary to isolate lipids from other cellular components. The Bligh-Dyer method is a widely used technique.
Quantitative Comparison of Lipid Extraction Methods
Different solvent systems can be used for lipid extraction, with chloroform-based methods generally showing good performance.
| Extraction Method | Total Lipid Yield |
| Bligh and Dyer (Chloroform/Methanol) | High |
| Smedes (Hexane/Isopropanol) | Moderate |
| Soxhlet (Petrol-ether) | Moderate |
Protocol 5.1.1: Bligh-Dyer Lipid Extraction
-
To the cell lysate or homogenized tissue, add a mixture of chloroform and methanol (typically in a 1:2 ratio).
-
Vortex thoroughly to ensure mixing.
-
Add chloroform and water to create a two-phase system (final ratio of chloroform:methanol:water of 2:2:1.8).
-
Centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase.
-
Dry the lipid extract under a stream of nitrogen.
Fatty Acid Derivatization (Transmethylation)
For the analysis of fatty acid composition and labeling, triglycerides and other complex lipids are often converted to fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC-MS analysis.
Protocol 5.2.1: Transmethylation to FAMEs
-
To the dried lipid extract, add a reagent for transmethylation, such as methanol with a catalyst (e.g., HCl or BF3).
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete, extract the FAMEs into an organic solvent like hexane.
-
The hexane layer containing the FAMEs can then be analyzed by GC-MS.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of 13C atoms through metabolic pathways is central to tracer experiments. The following diagrams illustrate key pathways and workflows.
Troubleshooting Common Issues
Successful sample preparation requires attention to detail. Here are some common issues and their solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Metabolite Yield | Incomplete cell lysis, inefficient extraction solvent, metabolite degradation. | Ensure complete cell disruption (e.g., through vortexing, sonication). Optimize extraction solvent and temperature. Work quickly and keep samples cold to prevent degradation. |
| Poor Reproducibility | Inconsistent timing of quenching, variability in extraction volumes, incomplete drying of extracts. | Standardize all protocol steps, especially the timing of quenching. Use precise pipetting for all solvent additions. Ensure extracts are completely dry before derivatization or reconstitution. |
| Contamination | Carryover from culture medium, introduction of contaminants from labware or reagents. | Thoroughly wash cells before quenching. Use high-purity solvents and reagents. Pre-clean all labware. |
| Incomplete Derivatization | Presence of water in the extract, old or degraded derivatization reagents. | Ensure extracts are completely dry. Use fresh derivatization reagents and store them properly. |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers performing 13C tracer experiments. By following these detailed methodologies and understanding the critical aspects of each step, scientists can generate high-quality, reproducible data to gain deeper insights into cellular metabolism. The choice of specific protocols should always be tailored to the experimental goals, sample type, and available analytical instrumentation.
References
- 1. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Quantitative Analysis of Metabolic Fluxes with Stable Isotopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of stable isotopes, such as carbon-13 (¹³C), through metabolic pathways, researchers can gain a quantitative understanding of cellular physiology.[1][2][3] This information is invaluable in various fields, including disease research, metabolic engineering, and drug development, where it can help identify therapeutic targets and understand drug mechanisms of action.[4][5]
This document provides detailed application notes and protocols for performing quantitative analysis of metabolic fluxes using stable isotopes, with a focus on mammalian cell culture systems.
Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The fundamental principle of ¹³C-MFA involves introducing a substrate labeled with ¹³C into a biological system and tracking its incorporation into downstream metabolites. The distribution of these heavy isotopes in the metabolic network is directly related to the activity of the enzymatic reactions. By measuring the isotopic labeling patterns of key metabolites, typically using mass spectrometry (MS), and applying computational modeling, the intracellular metabolic fluxes can be determined.
The general workflow for a ¹³C-MFA experiment consists of several key stages: experimental design, isotopic labeling, sample quenching and metabolite extraction, analytical measurement, and data analysis.
Experimental Workflows
Overall ¹³C-MFA Workflow
The entire process, from initial experimental design to the final flux map, requires careful planning and execution. The following diagram illustrates the major steps involved in a typical ¹³C-MFA study.
Sample Preparation Workflow for Mass Spectrometry
Proper sample preparation is critical for accurate metabolomic analysis. This workflow details the key steps from cell harvesting to sample analysis.
Key Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling of Adherent Mammalian Cells
This protocol provides a general procedure for labeling adherent mammalian cells with a ¹³C-labeled substrate. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent mammalian cell line of interest
-
Standard (unlabeled) cell culture medium
-
¹³C-labeling medium (identical to standard medium but with the primary carbon source, e.g., glucose, replaced with its ¹³C-labeled counterpart, such as [U-¹³C₆]-glucose)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).
-
Medium Switch: Aspirate the standard medium and gently wash the cells once with pre-warmed PBS.
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Isotopic Steady-State Incubation: Return the cells to the incubator for a duration sufficient to approach isotopic steady state. This period can vary between 18-24 hours for central carbon metabolism in many mammalian cell lines. It is crucial to determine this empirically for the specific cell system under study.
Protocol 2: Quenching and Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
Materials:
-
Ice-cold 60% methanol (-40°C or colder)
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
-
Liquid nitrogen (optional, but recommended for rapid quenching)
Procedure:
-
Quenching: Quickly remove the culture vessel from the incubator. Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 60% methanol to cover the cell monolayer. Alternatively, for faster quenching, snap-freeze the cells by adding liquid nitrogen directly to the plate before adding the cold methanol.
-
Cell Lysis and Collection: Place the culture vessel on ice. Use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Metabolite Extraction: Vortex the cell suspension vigorously and then centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
The resulting metabolite extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis of Amino Acids
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopic labeling of proteinogenic amino acids.
Materials:
-
Dried metabolite extract
-
6 M HCl
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
Heating block or oven
-
GC-MS system
Procedure:
-
Protein Hydrolysis (if analyzing proteinogenic amino acids):
-
Wash the cell pellet with PBS and hydrolyze the protein by adding 6 M HCl and incubating at 100°C for 24 hours.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Resuspend the dried amino acids in 50 µL of acetonitrile.
-
Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate the mixture at 95°C for 1 hour to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Cool the sample and transfer the supernatant to a GC-MS vial.
-
Inject the derivatized sample into the GC-MS system. The separation is typically performed on a DB-5 or similar column with a temperature gradient. The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode to acquire mass isotopomer distributions.
-
Protocol 4: Sample Preparation for LC-MS/MS Analysis of Central Carbon Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for the analysis of polar metabolites in the central carbon metabolism due to its high sensitivity and specificity.
Materials:
-
Dried metabolite extract
-
LC-MS grade water and organic solvents (e.g., acetonitrile, methanol)
-
Appropriate LC column (e.g., HILIC or reversed-phase)
-
LC-MS/MS system
Procedure:
-
Reconstitution: Reconstitute the dried polar metabolite extract in a suitable solvent compatible with the LC method (e.g., a mixture of water and acetonitrile).
-
LC Separation: Inject the reconstituted sample into the LC-MS/MS system. Separation of polar metabolites is often achieved using hydrophilic interaction liquid chromatography (HILIC).
-
MS/MS Detection: The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each metabolite and its isotopologues are monitored. This targeted approach provides high sensitivity and reduces matrix interference.
Data Presentation
The primary data obtained from the mass spectrometer are the mass isotopomer distributions (MIDs) for each measured metabolite. These data are then corrected for the natural abundance of heavy isotopes. The corrected MIDs serve as the input for the flux estimation software.
Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites
The following table presents hypothetical, yet realistic, MID data for several key metabolites from a ¹³C-glucose labeling experiment. M0 represents the unlabeled metabolite, M1 has one ¹³C atom, M2 has two, and so on.
| Metabolite | M0 (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | M6 (%) |
| Pyruvate | 10.5 | 15.2 | 74.3 | - | - | - | - |
| Lactate | 11.0 | 14.8 | 74.2 | - | - | - | - |
| Citrate | 5.2 | 10.1 | 45.3 | 12.5 | 20.7 | 4.1 | 2.1 |
| α-Ketoglutarate | 8.1 | 12.3 | 35.6 | 18.9 | 25.1 | - | - |
| Succinate | 15.4 | 20.1 | 30.5 | 24.0 | - | - | - |
| Malate | 14.9 | 19.8 | 31.2 | 24.1 | - | - | - |
| Aspartate | 15.1 | 20.3 | 30.8 | 23.8 | - | - | - |
Table 2: Comparison of Metabolic Fluxes Under Different Conditions
MFA allows for the quantitative comparison of metabolic fluxes between different experimental conditions, such as control versus drug-treated cells. The fluxes are typically normalized to the glucose uptake rate.
| Metabolic Flux | Control (Normalized Flux) | Drug-Treated (Normalized Flux) | Fold Change |
| Glucose Uptake | 100 | 85 | 0.85 |
| Glycolysis (Pyruvate production) | 180 | 150 | 0.83 |
| Pentose Phosphate Pathway | 15 | 25 | 1.67 |
| Lactate Secretion | 165 | 130 | 0.79 |
| TCA Cycle (Citrate synthase) | 30 | 20 | 0.67 |
| Anaplerosis (Pyruvate carboxylase) | 5 | 10 | 2.00 |
Signaling Pathways and Metabolic Networks
Central Carbon Metabolism
The central carbon metabolism, encompassing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is the backbone of cellular metabolism and a primary focus of MFA studies.
Glycolysis and TCA Cycle
A more detailed view of glycolysis and the TCA cycle highlights the key intermediates and entry points for other metabolic pathways.
Conclusion
Quantitative analysis of metabolic fluxes using stable isotopes is a powerful methodology for gaining deep insights into cellular metabolism. The protocols and application notes provided here offer a framework for researchers to design and execute ¹³C-MFA experiments. Careful attention to experimental detail, from cell culture to data analysis, is paramount for obtaining high-quality, reproducible results that can significantly advance our understanding of metabolic regulation in health and disease, and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes: The Use of Sodium D-Gluconate-1-¹³C in Drug Development
Introduction
Sodium D-Gluconate-1-¹³C is a stable, isotopically labeled form of sodium gluconate, a derivative of glucose.[1][2] In drug development and metabolic research, it serves as a powerful tracer for elucidating the flux through specific metabolic pathways.[1][3] Unlike ¹³C-labeled glucose, which traces metabolic activity from the start of glycolysis, Sodium D-Gluconate-1-¹³C provides a more direct method for investigating the Pentose Phosphate Pathway (PPP).[4] This pathway is critical for generating NADPH, which provides reducing power for antioxidant defense and biosynthetic reactions, and for producing precursors for nucleotide synthesis. Given the upregulation of the PPP in various diseases, including cancer, the ability to accurately measure its activity is crucial for developing targeted therapies.
Principle of Application
When introduced to cells, Sodium D-Gluconate-1-¹³C is phosphorylated to 6-phospho-[1-¹³C]gluconate. This metabolite is a direct substrate for 6-phosphogluconate dehydrogenase (6PGDH), the first irreversible and rate-limiting enzyme in the oxidative branch of the PPP. The ¹³C-labeled carbon at the C1 position is subsequently released as ¹³CO₂. By measuring the rate of ¹³CO₂ release or the labeling patterns of downstream metabolites, researchers can precisely quantify the flux, or "split ratio," of metabolites entering the PPP versus glycolysis. This method offers a high degree of accuracy for determining PPP activity, which can be essential for assessing the mechanism of action of drugs that target cellular metabolism.
Key Application: Determining the Pentose Phosphate Pathway (PPP) Split Ratio
A primary application of Sodium D-Gluconate-1-¹³C is the accurate determination of the metabolic split ratio between glycolysis and the Pentose Phosphate Pathway. This is particularly valuable in oncology drug development, where cancer cells often exhibit metabolic reprogramming, including an increased reliance on the PPP.
Logical Workflow for PPP Flux Analysis
The diagram below illustrates the principle of using Sodium D-Gluconate-1-¹³C to directly measure flux into the oxidative PPP.
Caption: Workflow of ¹³C from Sodium D-Gluconate-1-¹³C into the PPP.
Experimental Protocols
Protocol 1: In Vitro PPP Split Ratio Analysis in Cultured Cells
This protocol details the procedure for quantifying the PPP split ratio in adherent cancer cell lines using Sodium D-Gluconate-1-¹³C, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Cell culture medium (e.g., DMEM) with and without glucose
-
Sodium D-Gluconate-1-¹³C (sterile solution)
-
Unlabeled Sodium D-Gluconate
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solution: 80% Methanol (-80°C)
-
Cell scrapers
-
Centrifuge capable of 4°C
-
GC-MS system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency. Ensure replicate wells for each condition (e.g., control vs. drug-treated).
-
Tracer Incubation:
-
Aspirate the growth medium.
-
Wash cells once with glucose-free DMEM.
-
Add pre-warmed experimental medium containing a known, low concentration of Sodium D-Gluconate-1-¹³C (e.g., 0.5 mM) and a primary carbon source like glucose (e.g., 5 mM). The low concentration of gluconate ensures it acts as a tracer without significantly altering overall metabolism.
-
Incubate for a defined period (e.g., 4-24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Derivatization for GC-MS:
-
Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, or MTBSTFA) to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples on a GC-MS system to separate and detect metabolites.
-
Monitor the mass isotopomer distributions of key metabolites, particularly those downstream of the PPP, such as ribose-5-phosphate and other proteinogenic amino acids derived from central carbon metabolism.
-
-
Data Analysis:
-
Correct the raw mass isotopomer data for the natural abundance of ¹³C.
-
Calculate the PPP split ratio based on the labeling patterns, using established metabolic flux analysis models. The ratio is determined by the amount of ¹³C incorporated into downstream metabolites relative to the total pool.
-
Protocol 2: In Vivo Metabolic Tracing in a Mouse Xenograft Model
This protocol is adapted for studying the effect of a drug on tumor metabolism in vivo.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile Sodium D-Gluconate-1-¹³C solution in saline.
-
Anesthesia (e.g., ketamine/xylazine).
-
Surgical tools for tissue collection.
-
Liquid nitrogen.
-
Homogenizer.
-
Metabolite extraction buffers and analytical instruments as in Protocol 1.
Procedure:
-
Animal Preparation: Fast the mice for 6-12 hours prior to infusion to lower endogenous glucose and improve tracer enrichment.
-
Tracer Administration:
-
Anesthetize the mouse.
-
Administer the Sodium D-Gluconate-1-¹³C solution via a suitable route, such as intraperitoneal (IP) injection or intravenous (IV) infusion through the tail vein. A typical dose might be 20-25 mg per mouse.
-
-
Tracer Circulation: Allow the tracer to circulate for a specific duration (e.g., 30-120 minutes) to achieve distribution and metabolism within the tumor tissue.
-
Tissue Collection:
-
At the end of the infusion period, collect blood via cardiac puncture.
-
Immediately resect the tumor and a sample of adjacent normal tissue.
-
Instantly freeze all tissue samples in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in ice-cold 80% methanol.
-
Proceed with the sample processing, derivatization, and GC-MS analysis steps as described in Protocol 1 (steps 4-7).
-
-
Data Analysis: Compare the ¹³C enrichment in metabolites from tumor versus normal tissue, and between drug-treated and vehicle control groups, to assess the drug's impact on PPP flux in the tumor microenvironment.
Data Presentation
Quantitative data from tracer experiments should be presented clearly to allow for comparison between different conditions.
Table 1: PPP Split Ratio Comparison
This table summarizes representative data comparing the PPP split ratio in Penicillium chrysogenum as determined by the direct gluconate tracer method versus a traditional ¹³C-glucose-based metabolic flux analysis (MFA).
| Method | PPP Split Ratio (%) | 95% Confidence Interval |
| Sodium D-Gluconate-1-¹³C Tracer | 51.8% | 40.0% - 63.5% |
| [U-¹³C]Glucose MFA | 51.1% | 46.0% - 56.5% |
Data shows that while both methods yield comparable mean values, the confidence interval can vary, highlighting the importance of selecting the appropriate tracer for the specific biological question.
Visualization of Experimental Workflow
A generalized workflow for a stable isotope tracing experiment is crucial for planning and execution.
Caption: General experimental workflow for ¹³C metabolic flux analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cellular Uptake of Sodium D-Gluconate-1-13C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Sodium D-Gluconate-1-13C in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Sodium D-Gluconate-1-13C and what are its primary applications?
A1: Sodium D-Gluconate-1-13C is the sodium salt of gluconic acid, a derivative of glucose, in which the carbon atom at the first position (C1) is a stable, heavy isotope, carbon-13. It is used as a metabolic tracer to investigate cellular metabolism. A key application is in studying the Pentose Phosphate Pathway (PPP), where the labeled C1 carbon is released as 13CO2 in the second oxidative step, allowing for the measurement of pathway flux.[1]
Q2: What is the primary mechanism for the cellular uptake of Sodium D-Gluconate?
A2: As a glucose derivative, Sodium D-Gluconate is primarily transported into cells by Sodium-Glucose Cotransporters (SGLTs).[2][3] These are active transporters that move the substrate into the cell against its concentration gradient by coupling the transport to the sodium gradient maintained by the Na+/K+-ATPase pump.[4][5] The two most well-characterized isoforms are SGLT1 and SGLT2.
Q3: How does Sodium D-Gluconate-1-13C differ from other common glucose tracers like 2-Deoxy-D-glucose (2-DG)?
A3: While both are glucose analogs used to measure uptake, their metabolic fates differ significantly. 2-Deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated, which traps it intracellularly, making it a good measure of glucose transport and glycolysis initiation. However, it is not significantly metabolized further. Sodium D-Gluconate-1-13C, on the other hand, can enter downstream metabolic pathways like the PPP, allowing researchers to trace the fate of its labeled carbon and measure the activity of these specific pathways.
Q4: Which cell lines are most suitable for Sodium D-Gluconate-1-13C uptake studies?
A4: The most suitable cell lines are those that endogenously express high levels of SGLT1 or SGLT2 transporters. SGLT1 is commonly found in the small intestine, while SGLT2 is predominantly expressed in the kidney's proximal tubules. Therefore, cell lines derived from these tissues (e.g., certain intestinal or kidney epithelial cell lines) are excellent candidates. It is crucial for researchers to verify SGLT expression in their chosen cell line via methods like RT-qPCR or Western blotting before initiating uptake experiments.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during Sodium D-Gluconate-1-13C uptake experiments.
Issue: Low or No Uptake of the 13C Label
Q: My mass spectrometry results show very low incorporation of the 13C label from Sodium D-Gluconate-1-13C into intracellular metabolites. What are the potential causes and solutions?
A: Low uptake is a frequent issue with several potential causes. The following table outlines the most common problems and recommended actions.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Sodium Concentration | SGLTs are symporters that rely on the extracellular sodium gradient. Low sodium levels in the uptake buffer will directly inhibit transporter activity. Studies show that glucose analog uptake is proportional to the external Na+ concentration. | Ensure your uptake buffer (e.g., Krebs-Ringer-HEPES) contains a physiological concentration of sodium (typically 120-145 mM). |
| Competition from Unlabeled Substrates | Standard cell culture media and fetal bovine serum (FBS) contain high levels of unlabeled glucose and other potential SGLT substrates. These will compete with Sodium D-Gluconate-1-13C for transport, diluting the labeled signal. | Use a glucose-free medium for the labeling experiment. Replace standard FBS with dialyzed FBS (dFBS), which has small-molecule metabolites removed. Wash cells with a glucose-free buffer immediately before adding the labeling medium. |
| Low SGLT Transporter Expression | The chosen cell line may not express sufficient levels of SGLT1 or SGLT2 to facilitate measurable uptake. | Confirm SGLT1 and SGLT2 mRNA or protein expression levels in your cell line. If expression is low, consider using a different cell line or a transient/stable transfection system to overexpress the transporter of interest. |
| Suboptimal Cell Health or Confluency | Dead or dying cells will not actively transport substrates. Conversely, excessively high cell density can lead to nutrient depletion and altered metabolic states, affecting uptake rates. | Ensure high cell viability (>95%) before starting the experiment. Seed cells to reach approximately 80% confluency at the time of the experiment to ensure they are in an active growth phase. |
| Inefficient Metabolic Quenching or Extraction | If metabolic activity is not halted instantly and completely (quenching), the 13C label may be lost or interconverted during sample processing. Incomplete extraction will lead to low recovery of intracellular metabolites. | Quench metabolism rapidly by washing cells with ice-cold PBS and immediately adding a pre-chilled solvent like 80% methanol at -80°C. Ensure the extraction protocol is validated for your cell type and metabolites of interest. |
Issue: High Variability Between Experimental Replicates
Q: I am observing significant well-to-well or plate-to-plate variability in my uptake results. How can I improve the consistency of my experiment?
A: High variability often stems from technical inconsistencies. To minimize it:
-
Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting can be a major source of variation.
-
Ensure Uniform Incubation Times: Start and stop the uptake for all wells/plates as consistently as possible. For short incubation times, process a smaller number of samples at once.
-
Pre-warm All Reagents: Use pre-warmed (37°C) labeling medium and wash buffers to avoid temperature shock, which can affect metabolic rates.
-
Minimize Evaporation: Ensure the incubator has adequate humidity. Evaporation can concentrate metabolites in the medium, altering uptake dynamics.
-
Use Biological Replicates: Always include a minimum of three biological replicates for each condition to assess and account for experimental variation.
Section 3: Data and Mechanisms
Quantitative Data Summary
The efficiency of Sodium D-Gluconate uptake is highly dependent on the kinetic properties of the SGLT transporters expressed by the cells.
Table 1: Characteristics of Key Sodium-Glucose Cotransporters (SGLTs)
| Feature | SGLT1 | SGLT2 |
|---|---|---|
| Glucose Affinity (Km) | High (0.4 - 2 mM) | Low (2 - 5 mM) |
| Stoichiometry (Na+:Glucose) | 2:1 | 1:1 |
| Primary Location | Small Intestine, Kidney (late proximal tubule) | Kidney (early proximal tubule) |
| Key Role | Dietary glucose absorption, renal glucose reabsorption | Majority of renal glucose reabsorption |
Visualizing Mechanisms and Workflows
Caption: SGLT-mediated uptake of Sodium D-Gluconate-1-13C.
Caption: General experimental workflow for 13C labeling studies.
Caption: Troubleshooting flowchart for low 13C uptake.
Section 4: Key Experimental Protocol
Protocol: General Workflow for a 13C Labeling Experiment
This protocol provides a generalized procedure for labeling adherent mammalian cells with Sodium D-Gluconate-1-13C for analysis by mass spectrometry.
Materials:
-
Adherent mammalian cells expressing SGLTs
-
Complete cell culture medium
-
Glucose-free cell culture medium (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sodium D-Gluconate-1-13C
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
6-well plates or other appropriate culture vessels
-
Cell scraper
Methodology:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Culture overnight in complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing glucose-free medium with 10% dFBS and the desired final concentration of Sodium D-Gluconate-1-13C (e.g., 1-5 mM).
-
Pre-warm the labeling medium to 37°C before use.
-
-
Tracer Addition and Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with pre-warmed, glucose-free medium to remove residual unlabeled glucose.
-
Aspirate the wash medium and immediately add the pre-warmed 13C-labeling medium.
-
Incubate the cells for the desired period. This can range from minutes for kinetic flux studies to several hours to achieve isotopic steady-state.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To end the labeling, aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Work quickly to minimize metabolic changes.
-
Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all metabolic activity.
-
Place the plate on dry ice for 10-15 minutes to ensure complete quenching and to freeze the cell layer.
-
Scrape the frozen cells in the methanol and transfer the resulting cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously to ensure cell lysis and protein precipitation.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite pellet can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS analysis.
-
References
- 1. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium–glucose cotransporters: Functional properties and pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-glucose cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Signal in 13C NMR Analysis of Metabolites
Welcome to the technical support center for 13C NMR analysis of metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 13C NMR spectrum so low compared to my 1H NMR spectrum?
A: The low signal in 13C NMR is due to two primary factors:
-
Low Natural Abundance: The NMR-active isotope of carbon, 13C, has a natural abundance of only about 1.1%.[1][2][3][4][5] The vast majority of carbon is the NMR-inactive 12C isotope.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is approximately one-quarter that of 1H. Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in an intrinsic sensitivity decrease of nearly 64-fold compared to 1H.
Q2: What is the minimum sample concentration required for a decent 13C NMR spectrum?
A: The required concentration is highly dependent on your instrument's hardware (e.g., whether you have a cryoprobe) and the complexity of your sample. However, for small molecules on systems equipped with a cryoprobe, concentrations around 3-10 mM can be sufficient for direct 13C measurements. For conventional probes, significantly higher concentrations are often necessary. The lower limit of detection under optimized conditions can be as low as 40 nmol of a metabolite.
Q3: How can I improve the signal of quaternary carbons?
A: Quaternary carbons are particularly challenging to detect because they lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from 1H decoupling. To improve their signal:
-
Use a shorter pulse width (a smaller flip angle): This allows for faster repetition of the experiment without saturating the signal, which is particularly beneficial for carbons with long relaxation times (T1), like quaternary carbons.
-
Increase the relaxation delay (D1): This ensures the magnetization has more time to return to equilibrium between scans.
-
Consider using a relaxation agent: A paramagnetic relaxation agent like Chromium (III) acetylacetonate can shorten the T1 relaxation times, allowing for a shorter D1 and more scans in a given amount of time.
Q4: What are the main strategies to significantly boost my 13C NMR signal?
A: There are several powerful techniques to enhance 13C NMR signals:
-
Isotopic Labeling: Enriching your sample with 13C-labeled substrates is the most direct way to dramatically increase the signal.
-
Cryoprobe Technology: Using a cryogenic probe cools the detection coil and preamplifiers, which significantly reduces thermal noise and can lead to a 3-4 fold improvement in signal-to-noise.
-
Dynamic Nuclear Polarization (DNP): This hyperpolarization technique can increase the signal by several orders of magnitude (1,000 to 10,000-fold).
-
Polarization Transfer Pulse Sequences: Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) use the higher polarization of protons to enhance the signal of attached carbons.
Troubleshooting Guides
Issue: No observable peaks, or only solvent peaks are visible.
This is a common and frustrating issue. Here is a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for absent or very low 13C NMR signals.
Issue: My spectrum is noisy, and I can't distinguish real peaks from noise.
A poor signal-to-noise (S/N) ratio can obscure important data. Here’s how to improve it.
Caption: Methods to improve the signal-to-noise ratio in 13C NMR.
Quantitative Data Summary
The following table summarizes the typical signal enhancement factors for various techniques used to overcome low sensitivity in 13C NMR.
| Technique | Typical Signal Enhancement Factor | Key Considerations |
| Cryoprobe | 3 - 4x | Hardware upgrade; reduces thermal noise. |
| Polarization Transfer (DEPT) | Up to 4x | Enhances protonated carbons; quaternary carbons are not observed. |
| 13C Isotopic Labeling | >90x (at 99% enrichment) | Requires labeled substrates; can introduce 13C-13C couplings. |
| Dynamic Nuclear Polarization (DNP) | 5,000 - 10,000x | Specialized equipment required; provides massive sensitivity gains. |
Experimental Protocols
Protocol 1: General 1D 13C NMR Acquisition with Optimized Parameters
This protocol is a starting point for acquiring a standard 1D 13C spectrum of a metabolite mixture at natural abundance.
-
Sample Preparation:
-
Dissolve the metabolite extract in a suitable deuterated solvent (e.g., D2O, CDCl3) to the highest possible concentration without causing solubility issues. A typical volume is 500-600 µL for a standard 5 mm NMR tube.
-
Add a reference standard, such as DSS or TMS, if required for chemical shift referencing.
-
-
Spectrometer Setup:
-
Tune and match the 13C and 1H channels of the probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard 1D pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems). This provides NOE enhancement and collapses 1H-13C couplings into singlets.
-
Pulse Width (p1): Set to a 30° flip angle. This is a good compromise for observing both protonated and quaternary carbons in a reasonable time.
-
Acquisition Time (aq): Set to at least 1.0 second to ensure good digital resolution.
-
Relaxation Delay (d1): Set to 2.0 seconds. This allows for sufficient relaxation for most carbons, improving quantitation and S/N.
-
Number of Scans (ns): Start with a minimum of 128 scans for concentrated samples. For dilute samples, this will need to be significantly increased (e.g., 1024, 2048, or more). The experiment time will scale linearly with this number.
-
-
Data Processing:
-
Apply a line broadening (LB) of 1-2 Hz using an exponential multiplication function to improve the signal-to-noise ratio in the final spectrum.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Protocol 2: Enhancing Signal with Isotopic Labeling
This protocol outlines the general workflow when using 13C-labeled substrates.
-
Experimental Design:
-
Culture cells or grow organisms in media containing a uniformly 13C-labeled substrate, such as [U-13C]-glucose.
-
The duration of labeling will depend on the metabolic flux rates of the pathways of interest.
-
-
Metabolite Extraction:
-
Harvest the cells/tissue and quench metabolism rapidly (e.g., using liquid nitrogen).
-
Perform a metabolite extraction using a standard protocol (e.g., methanol/chloroform/water extraction).
-
-
NMR Analysis:
-
Prepare the sample as described in Protocol 1.
-
Acquire a standard 1D 13C NMR spectrum. The number of scans required will be significantly lower than for a natural abundance sample.
-
Note: The resulting spectrum will be more complex due to 13C-13C J-couplings, which can be used for structural elucidation with experiments like INADEQUATE.
-
-
Data Analysis:
-
Analyze the multiplet patterns to determine positional isotopomers and quantify metabolic flux.
-
References
Technical Support Center: Troubleshooting Poor Isotopic Enrichment in Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor isotopic enrichment in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered poor isotopic enrichment?
A1: Generally, isotopic enrichment of 95% or greater is considered successful for most quantitative proteomics experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] Enrichment below this level can lead to significant quantification errors. For certain applications, even higher enrichment (>99%) may be necessary.
Q2: How can I check the isotopic enrichment efficiency of my experiment?
A2: The most common method is to analyze a small aliquot of your "heavy" labeled cell lysate by mass spectrometry (MS). By searching the MS data for known peptides, you can determine the ratio of the heavy (labeled) to light (unlabeled) forms. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q3: Can the choice of labeled amino acids affect enrichment?
A3: Yes, the choice of amino acids is crucial. In SILAC, lysine and arginine are commonly used because trypsin, a frequently used protease, cleaves at the C-terminus of these residues, ensuring that most tryptic peptides will be labeled.[2] It is essential to use high-quality, isotopically pure amino acids to achieve high enrichment levels.
Troubleshooting Guides
This section addresses specific issues that can lead to poor isotopic enrichment.
Issue 1: Low Label Incorporation
Symptom: Mass spectrometry analysis of the "heavy" labeled sample shows a significant presence of "light" peptides, resulting in an overall enrichment of less than 95%.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six doublings in the SILAC labeling medium to allow for the complete turnover of endogenous "light" proteins.[1][3] For slow-growing cell lines, a longer duration may be necessary. |
| Contamination with "Light" Amino Acids from Serum | Use dialyzed fetal bovine serum (FBS) instead of standard FBS.[3] Dialysis removes small molecules, including unlabeled amino acids, which would otherwise compete with the "heavy" labeled amino acids. |
| Amino Acid Auxotrophy | Some cell lines may have specific amino acid requirements not met by the SILAC medium. Supplement the medium with the necessary unlabeled amino acids that are not being used for labeling. |
| Mycoplasma Contamination | Mycoplasma can consume arginine from the medium, affecting its availability for labeling. Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Arginine-to-Proline Conversion
Symptom: In experiments using labeled arginine, you observe isotopic labeling of proline-containing peptides, which can complicate data analysis and lead to inaccurate quantification. This conversion can affect 30-40% of observable proline-containing peptides.
Possible Causes & Solutions:
| Cause | Solution |
| Metabolic Conversion by Arginase | The enzyme arginase converts arginine to ornithine, which can then be further metabolized to proline. |
| Insufficient Proline in the Medium | Supplement the SILAC medium with unlabeled L-proline. Adding as little as 200 mg/L of L-proline can make the arginine-to-proline conversion undetectable. |
Experimental Protocols
Protocol 1: Determining Isotopic Labeling Efficiency
This protocol outlines the steps to assess the percentage of heavy isotope incorporation in your cell culture.
-
Cell Culture and Labeling: Culture your cells in the "heavy" SILAC medium for at least five cell doublings.
-
Harvest a Small Aliquot: Harvest approximately 1 million cells from the "heavy" labeled culture.
-
Cell Lysis:
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Digestion (In-solution):
-
Take approximately 20 µg of protein lysate.
-
Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes.
-
Dilute the sample 5-fold with 50 mM ammonium bicarbonate.
-
Digest with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer.
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using software such as MaxQuant.
-
Configure the search parameters to include the heavy labels as variable modifications.
-
The software will calculate the intensity of the "heavy" and "light" isotopic envelopes for each identified peptide.
-
The labeling efficiency is calculated as: % Enrichment = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
-
An average enrichment of >95% across a significant number of peptides indicates successful labeling.
-
Visualizations
Caption: A flowchart for troubleshooting poor isotopic enrichment.
Caption: The metabolic pathway of arginine to proline conversion.
References
Technical Support Center: Optimizing Quenching and Extraction for 13C Metabolite Analysis
Welcome to the technical support center for optimizing quenching and extraction methods for 13C-labeled metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your 13C metabolomics experiments.
Quenching
-
Q1: What is the primary goal of quenching, and why is it so critical in 13C metabolomics? A1: Quenching is the rapid and complete halt of all enzymatic activity within cells to freeze their metabolic state at a specific moment.[1][2] This is crucial because many metabolites in central carbon metabolism have turnover rates of mere seconds.[3] Any delay or inefficiency in stopping metabolic activity will lead to altered metabolite concentrations and isotopic labeling patterns, providing an inaccurate snapshot of the cell's true metabolic state.[1]
-
Q2: What are the most common quenching methods, and how do I choose the best one for my experiment? A2: The three most common methods are quenching with cold organic solvents (e.g., methanol), cold isotonic solutions (e.g., saline), and cryogenics (e.g., liquid nitrogen).[1] There is no single "best" method, as the optimal choice depends on your cell type and experimental setup.
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Cold Methanol: This is a widely used and effective method. However, it can compromise the cell membrane and cause leakage of intracellular metabolites in some cell types.
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Cold Saline: This method is generally gentler on cell membranes, reducing the risk of metabolite leakage. However, it may be less effective at rapidly halting metabolism compared to other methods.
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Liquid Nitrogen (LN2): LN2 offers the fastest and most effective way to arrest metabolism. The main challenge is to prevent contamination from the extracellular medium during the process. For adherent cells, a rapid wash followed by LN2 quenching is considered a robust method.
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Q3: I'm observing low 13C enrichment in my downstream metabolites. Could my quenching method be the cause? A3: Yes, this is a common issue. Inefficient quenching can lead to continued metabolic activity, diluting the 13C label. Another significant problem, particularly with solvent-based quenching, is metabolite leakage from the cells. If your quenching solvent compromises the cell membrane, intracellular 13C-labeled metabolites can leak out, leading to an underestimation of their enrichment.
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Q4: How can I minimize metabolite leakage during quenching? A4: Minimizing metabolite leakage is critical for accurate quantification. Here are some strategies:
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Optimize Solvent Concentration: For methanol-based quenching, the concentration can be optimized. For example, one study found that 40% (v/v) aqueous methanol at -25°C resulted in the highest recovery of metabolites for Penicillium chrysogenum. Another study on Lactobacillus bulgaricus suggested that 80% cold methanol was better than 60% at reducing leakage.
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Use a Gentle Method: If leakage is a major concern, consider using a gentler method like cold saline quenching, although you must ensure it is fast enough to halt metabolism.
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Rapid Filtration for Suspension Cells: For suspension cultures, fast filtration to separate cells from the medium before quenching can minimize leakage and contamination.
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Extraction
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Q5: What is the difference between polar and non-polar metabolites, and why does it matter for extraction? A5: Polar metabolites (e.g., amino acids, organic acids, sugars) are water-soluble, while non-polar metabolites (e.g., lipids) are soluble in organic solvents. The choice of extraction solvent is critical to ensure you efficiently recover the class of metabolites you are interested in. Using an inappropriate solvent will lead to poor recovery and inaccurate results. For a comprehensive analysis of both, a dual-extraction method may be necessary.
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Q6: What are some common extraction solvents, and how do I decide which one to use? A6: The optimal solvent depends on your target metabolites.
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Methanol/Water Mixtures (e.g., 80:20): This is a very common choice for extracting polar metabolites.
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Ethanol: Boiling ethanol can be used to simultaneously quench and extract metabolites, but it is not suitable for heat-sensitive compounds.
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Methanol/Chloroform/Water: This is a classic method for biphasic extraction, separating polar metabolites into the aqueous phase and lipids into the organic (chloroform) phase.
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Methyl Tertiary-Butyl Ether (MTBE): An MTBE-based extraction can also be used for a biphasic separation of polar and non-polar metabolites and has been shown to be highly reproducible.
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Q7: My results are inconsistent between biological replicates. What could be the cause? A7: Inconsistent results can stem from several factors in your quenching and extraction workflow.
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Inconsistent Quenching Time: Ensure the time from sample collection to quenching is minimal and consistent across all samples.
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Incomplete Metabolite Extraction: The efficiency of your extraction may vary. Test different solvents or solvent combinations to find the optimal one for your cell type and metabolites of interest.
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Analytical Variability: Ensure your mass spectrometer is properly calibrated and performing consistently.
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Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in method selection and optimization.
Table 1: Comparison of Quenching Methods
| Quenching Method | Temperature | Advantages | Disadvantages | Key Considerations |
| Cold Methanol/Water | -20°C to -80°C | Effective at halting metabolism; widely used. | Can cause metabolite leakage in some cell types. | The optimal methanol concentration can be cell-type dependent (e.g., 40% for P. chrysogenum, 80% for L. bulgaricus). |
| Liquid Nitrogen (LN2) | -196°C | Fastest and most effective method to arrest metabolism. | Potential for contamination from extracellular media if not washed properly. | Ideal for adherent cells with a rapid wash step. |
| Cold Saline | ~0°C | Gentler on cell membranes, reducing leakage. | May be less effective at rapidly halting metabolism. | Ensure the process is extremely rapid to minimize metabolic changes. |
| Boiling Ethanol | 75°C to 95°C | Can simultaneously quench and extract metabolites. | Not suitable for heat-sensitive metabolites; potential for degradation. | Best for robust, heat-stable metabolites. |
Table 2: Comparison of Extraction Solvents for Polar and Non-Polar Metabolites
| Extraction Solvent/Method | Target Metabolites | Key Features |
| 80% Methanol / 20% Water | Polar | Robust and widely used for polar metabolites like amino acids and organic acids. |
| Methanol/Chloroform/Water | Polar and Non-polar | Biphasic extraction separates polar metabolites (aqueous phase) from lipids (organic phase). |
| 75% Ethanol / MTBE | Polar and Non-polar | A reproducible method for extracting both polar and non-polar compounds. |
| 100% Isopropanol | Polar and Non-polar | Showed good performance for both liver tissue and HL60 cells in one study. |
| Acetonitrile/Methanol/Water | Polar | Can be used for dual extraction of polar metabolites and lipids from a single sample. |
Experimental Protocols
Here are detailed methodologies for key quenching and extraction experiments.
Protocol 1: Rapid Quenching and Monophasic Extraction of Polar Metabolites from Adherent Mammalian Cells
This protocol is optimized for adherent cells and uses a robust liquid nitrogen quench followed by a monophasic extraction suitable for polar metabolites.
Materials:
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Phosphate-buffered saline (PBS), ice-cold
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Liquid Nitrogen (LN2)
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Cell scraper
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Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C
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Microcentrifuge tubes
Procedure:
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Remove the cell culture plate from the incubator.
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Working quickly, aspirate the culture medium completely.
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Immediately place the plate on a bed of dry ice or a pre-cooled metal block.
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Add a small volume of ice-cold PBS to wash the cells and aspirate immediately.
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Immediately quench the cells by pouring liquid nitrogen directly into the culture dish.
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Allow the LN2 to evaporate.
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Add the pre-chilled extraction solvent to the dish.
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Use a cell scraper to scrape the cells into the solvent.
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Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Vortex the tube vigorously.
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Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.
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Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
Protocol 2: Biphasic Extraction of Polar and Non-Polar Metabolites from Suspension Cells
This protocol uses a rapid filtration step followed by a methanol/chloroform/water extraction to separate polar and non-polar metabolites.
Materials:
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Filtration apparatus with a vacuum pump
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Filters (e.g., 0.8 µm pore size)
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Ice-cold saline solution (0.9% NaCl)
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Methanol (HPLC-grade), pre-chilled to -20°C
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Chloroform (HPLC-grade)
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Ultrapure water
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Microcentrifuge tubes
Procedure:
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Assemble the filtration apparatus.
-
Rapidly filter a known volume of the cell suspension to collect the cells on the filter.
-
Immediately wash the cells on the filter with a small volume of ice-cold saline to remove extracellular media.
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Quickly transfer the filter with the cells into a tube containing a pre-chilled mixture of methanol and water.
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Vortex vigorously to resuspend the cells and quench metabolism.
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Add chloroform to the tube to create a biphasic mixture (a common ratio is 1:1:1 or 2:1:1 methanol:chloroform:water).
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Vortex thoroughly and then centrifuge to separate the phases.
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The upper aqueous phase contains the polar metabolites, and the lower organic phase contains the non-polar metabolites (lipids).
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Carefully collect each phase into separate tubes for analysis.
Visualizations
General Workflow for 13C-Metabolite Quenching and Extraction
References
Technical Support Center: Correcting for Natural ¹³C Abundance in Mass Spectrometry Data
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately correcting for the natural abundance of ¹³C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it necessary to correct for it in ¹³C labeling studies?
A: Many elements, including carbon, exist in nature as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but approximately 1.1% is the heavier isotope ¹³C.[1][2][3][4] In stable isotope labeling experiments, the goal is to track the incorporation of an experimentally introduced ¹³C tracer into metabolites. However, a mass spectrometer detects the total ¹³C content in a molecule, which is a combination of the ¹³C from the tracer and the ¹³C that was already naturally present.[2] Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (containing only ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues. The MID is a vector that represents the relative abundance of each of these isotopologues, where the sum of all fractions equals 1 (or 100%).
Q3: How does the correction for natural ¹³C abundance work?
A: The correction is most commonly performed using a matrix-based approach. This method involves constructing a correction matrix that mathematically relates the measured (observed) mass isotopomer distribution to the true, underlying distribution that results only from the isotopic tracer. This matrix accounts for the probability of naturally occurring heavy isotopes (not just ¹³C, but also isotopes of other elements like O, H, N, and Si if derivatizing agents are used) contributing to each mass isotopologue peak (M+1, M+2, etc.). By solving a system of linear equations, the contribution of natural isotopes can be subtracted from the raw data to reveal the actual enrichment from the tracer.
Q4: What are some common software tools used for this correction?
A: Several software tools are available to perform natural abundance correction. These range from standalone programs with graphical user interfaces to packages within programming environments like R or Python. Commonly used examples include:
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IsoCor (and its successor IsoCorrectoR ): A flexible tool that can correct high-resolution mass spectrometry data for any isotopic tracer.
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AccuCor : An R-based algorithm designed for correcting high-resolution mass spectrometer data, particularly for ¹³C, ²H, and ¹⁵N labeling.
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Corna : A Python package that combines correction workflows for various experimental conditions, including single and dual tracer experiments.
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iMS2Flux : Software designed to automate and standardize the data flow from mass spectrometric measurements to flux analysis programs, including data correction.
Q5: How can I validate that my natural abundance correction is working correctly?
A: A critical validation method is to analyze an unlabeled control sample that has not been exposed to a ¹³C tracer. After applying your correction algorithm to the data from this sample, the fractional abundance of the M+0 isotopologue should be close to 1.0 (or 100%), and all other heavier isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this expected result indicate a potential problem with the correction parameters, such as an incorrect elemental formula, or with the raw data itself.
Troubleshooting Guide
| Issue | Potential Causes | Solutions |
| Corrected data shows negative abundance for some isotopologues. | 1. Incorrect Elemental Formula: The formula used to generate the correction matrix, including atoms from derivatizing agents, is inaccurate. 2. Inaccurate Background Subtraction: Poor background subtraction or peak integration during raw data processing can distort the measured isotopologue ratios. 3. Instrumental Noise: High noise levels can lead to inaccurate measurements of low-abundance isotopologues. 4. Underestimation of a Mass Peak: If a peak in the raw spectrum is underestimated, the correction may overcompensate, resulting in a negative value. | 1. Verify Elemental Formula: Double-check the complete chemical formula for the metabolite fragment being analyzed. 2. Review Data Processing: Re-evaluate your peak integration and background subtraction methods. 3. Improve Signal-to-Noise: Ensure your instrument is properly tuned and that the signal is sufficiently above the noise floor. 4. Inspect Raw Spectra: Manually review the raw mass spectra for any signs of peak distortion or integration errors. |
| The ¹³C enrichment in labeled samples seems too low after correction. | 1. Suboptimal Labeling Conditions: The tracer concentration or incubation time may be insufficient for significant incorporation. 2. Slow Metabolic Pathway: The metabolic pathway under investigation may have a slow turnover rate. 3. Incorrect Tracer Purity: The isotopic purity of the ¹³C-labeled substrate may be lower than assumed, and this was not accounted for in the correction. | 1. Optimize Experiment: Run a time-course or dose-response experiment to find the optimal tracer concentration and labeling duration. 2. Increase Incubation Time: Allow more time for the tracer to be incorporated into the metabolite pool. 3. Account for Tracer Impurity: Obtain the isotopic purity of your tracer from the manufacturer and incorporate this information into your correction algorithm. Many software tools have options for this. |
| High variability between experimental replicates. | 1. Inconsistent Cell Culture Conditions: Differences in cell seeding density or growth phase can lead to metabolic variability. 2. Inconsistent Sample Handling: Pipetting errors or variations in the timing of sample quenching and extraction can introduce significant variance. 3. Metabolite Instability: Degradation of metabolites during sample processing. | 1. Standardize Cell Culture: Ensure uniform cell culture conditions and harvest cells at a consistent growth phase. 2. Standardize Protocols: Use calibrated equipment and maintain consistent, rapid techniques for all sample handling steps. 3. Maintain Cold Chain: Keep samples on dry ice or at an appropriate cold temperature throughout the workup process. |
Data Presentation
Natural Abundance of Common Stable Isotopes
For accurate correction, the natural isotopic abundances of all elements in the analyzed metabolite (including derivatizing agents) are required.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Silicon | ²⁸Si | 27.976927 | 92.223 |
| ²⁹Si | 28.976495 | 4.685 | |
| ³⁰Si | 29.973770 | 3.092 |
Note: These values may vary slightly depending on the source.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotopic abundance using a matrix-based method.
1. Sample Preparation and MS Analysis: a. Culture cells or prepare samples with both unlabeled (natural abundance) and ¹³C-labeled media/tracer. b. Harvest samples and perform metabolite extraction using a standardized protocol. c. If necessary, derivatize metabolites to improve their volatility and ionization for GC-MS analysis (e.g., using TBDMS). d. Analyze all samples (unlabeled controls and labeled experiments) using a mass spectrometer to obtain the raw mass isotopomer distributions for the metabolites of interest.
2. Data Extraction: a. For each metabolite, extract the raw ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.). b. Normalize these values to obtain the measured fractional abundances. This is achieved by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This vector is your measured MID.
3. Correction Using a Matrix-Based Method: a. Determine the Elemental Formula: Accurately identify the complete elemental formula for the metabolite fragment being analyzed. Crucially, this must include all atoms from any derivatizing agents that are part of the detected ion. b. Construct the Correction Matrix: Use a computational tool or software package (e.g., IsoCor, AccuCor) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes (see table above). c. Apply the Correction: The software will use the following relationship to solve for the corrected MID: Measured MID = Correction Matrix * Corrected MID By inverting the correction matrix, the true, corrected MID can be calculated: Corrected MID = Inverse(Correction Matrix) * Measured MID
4. Calculation of Fractional Enrichment: a. The resulting "Corrected MID" represents the distribution of isotopologues due solely to the incorporation of the ¹³C tracer. b. This corrected data can now be used for downstream quantitative analysis, such as calculating the percentage of the metabolite pool that is labeled or performing metabolic flux analysis.
Visualizations
Caption: Workflow for a ¹³C labeling experiment and subsequent data correction.
Caption: Logical relationship of the matrix-based correction method.
References
Technical Support Center: Minimizing Analytical Variability in 13C Tracer Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing analytical variability in 13C tracer studies.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during 13C tracer experiments.
Question: Why is there high variability between my technical replicates?
High variability between technical replicates can obscure true biological differences. Here are common causes and solutions:
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Inconsistent Sample Handling: Minor differences in the timing and execution of sample quenching, extraction, and storage can introduce significant variability.
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Solution: Standardize all sample handling steps. Use a consistent and rapid method for quenching metabolism, such as plunging samples into liquid nitrogen or using cold methanol.[1][2] Ensure precise and consistent pipetting volumes for all steps. Keep samples on dry ice or in a cold environment throughout the extraction process.
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Pipetting Errors: Inaccurate or inconsistent pipetting during sample preparation can lead to significant variations in metabolite concentrations.
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Solution: Use calibrated pipettes and ensure proper pipetting technique. For critical steps, consider using automated liquid handlers to improve precision.
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Metabolite Instability: Some metabolites are inherently unstable and can degrade during sample processing.
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Solution: Minimize the time between sample collection and analysis. Keep samples at low temperatures throughout the workflow. Consider derivatization to stabilize certain metabolites for GC-MS analysis.[3]
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Instrumental Drift: The performance of mass spectrometers can drift over the course of a long analytical run.
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Solution: Run quality control (QC) samples (e.g., a pooled sample) at regular intervals throughout the analytical batch to monitor and correct for instrumental drift.[4] Randomize the injection order of your samples to prevent systematic bias.
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Question: My flux confidence intervals are very wide. What does this mean and how can I improve them?
Wide confidence intervals indicate a high degree of uncertainty in the estimated metabolic flux values.[5] This can be due to several factors:
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Insufficient Labeling Information: The chosen tracer may not produce enough labeling variation in the metabolites related to the flux of interest.
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Solution:
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Perform Parallel Labeling Experiments: Using multiple different tracers in parallel experiments can provide more constraints on the metabolic model and significantly narrow confidence intervals.
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Select a More Informative Tracer: Utilize in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest. For example, [1,2-13C2]glucose is often more informative for glycolysis and the pentose phosphate pathway than [1-13C]glucose.
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High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.
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Solution: Optimize your sample preparation and mass spectrometry methods to reduce analytical errors. This includes ensuring complete metabolite extraction and minimizing instrument background noise.
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Redundant or Cyclic Pathways: The structure of the metabolic network itself can make it difficult to resolve certain fluxes independently.
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Solution: This is an inherent challenge in MFA. The use of multiple tracers and the integration of additional biological constraints can help to better resolve fluxes in complex networks.
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Question: I'm observing a poor fit between my simulated and measured labeling data. What are the likely causes and how can I troubleshoot this?
A poor fit, often indicated by a high sum of squared residuals (SSR), suggests that the model does not accurately represent the experimental data. Here are the common causes and a workflow for troubleshooting:
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Incorrect or Incomplete Metabolic Model: The metabolic network model is the foundation of 13C-MFA. Errors such as missing reactions or incorrect atom transitions will lead to a poor fit.
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Troubleshooting Steps:
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Verify Reactions: Double-check that all relevant metabolic reactions for your biological system and experimental conditions are included in the model.
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Check Atom Transitions: Ensure the atom mappings for each reaction are correct.
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Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is crucial.
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Failure to Reach Isotopic Steady State: Standard 13C-MFA assumes that the system is at an isotopic steady state, meaning the labeling of metabolites is no longer changing over time.
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Troubleshooting Steps:
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Verify Steady State: Measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling is identical, isotopic steady state is confirmed.
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Extend Labeling Time: If not at steady state, extend the labeling period and re-sample.
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Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.
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Troubleshooting Steps:
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Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.
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Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer.
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Data Correction: Apply necessary corrections for the natural abundance of 13C.
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Frequently Asked Questions (FAQs)
Q1: How do I choose the right 13C-labeled tracer for my experiment?
The optimal tracer depends on the specific metabolic pathways you want to investigate. There is no single "best" tracer for all studies.
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For Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-13C2]glucose is often recommended as it provides high precision for fluxes in these pathways. Other options like [2-13C]glucose and [3-13C]glucose can also outperform the more commonly used [1-13C]glucose.
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For the Tricarboxylic Acid (TCA) Cycle: [U-13C5]glutamine is a preferred tracer for analyzing the TCA cycle.
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General Strategy: A powerful approach is to perform parallel labeling experiments with different tracers, such as a 13C-glucose tracer and a 13C-glutamine tracer, and then integrate the data into a single flux model for comprehensive analysis.
Q2: Why is correcting for natural isotope abundance important?
Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?
A Mass Isotopologue Distribution (MID), also known as a Mass Isotopomer Distribution (MDV), describes the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all 12C) to M+n (all 13C). The MID is the direct output from the mass spectrometer and is the primary data used in 13C-MFA to infer metabolic fluxes.
Q4: Should I use GC-MS or LC-MS for my 13C tracer study?
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites of interest and the goals of the study.
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GC-MS:
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Strengths: High sensitivity and resolution for volatile and thermally stable compounds. It is a well-established technique for analyzing derivatized amino acids and organic acids.
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Limitations: Requires chemical derivatization for many polar metabolites, which can introduce variability. Not suitable for thermally labile compounds.
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LC-MS:
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Strengths: Broad compound coverage, including polar and non-polar metabolites, without the need for derivatization. It is well-suited for analyzing a wide range of metabolites in a single run.
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Limitations: Can be subject to matrix effects, which can affect ionization efficiency and quantification.
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Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Common 13C Tracers for Metabolic Flux Analysis
| Tracer | Target Pathway(s) | Advantages | Disadvantages |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | Provides high precision for resolving fluxes in upper glycolysis and the PPP. | Less informative for the TCA cycle compared to glutamine tracers. |
| [U-13C6]glucose | Central Carbon Metabolism | Labels all carbons, providing a general overview of glucose metabolism. | Can lead to fully labeled metabolites in some pathways, which may not be informative for flux determination. |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis | Excellent for resolving fluxes within the TCA cycle and related anaplerotic reactions. | Does not provide information on glycolytic fluxes. |
| Parallel Labeling ([1,2-13C2]glucose & [U-13C5]glutamine) | Comprehensive Central Carbon Metabolism | Provides high resolution across multiple pathways by combining the strengths of different tracers. | Requires more complex experimental setup and data analysis. |
Table 2: Comparison of Analytical Platforms for 13C Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Compound Coverage | Volatile and thermally stable compounds (often requires derivatization) | Broad range of polar and non-polar metabolites |
| Sample Preparation | Derivatization is often necessary, which adds a step and potential for variability. | Minimal preparation, but matrix effects can be a concern. |
| Sensitivity | High | Very High |
| Resolution | High | High |
| Positional Isotopomer Analysis | Possible with specific fragmentation analysis. | Challenging, but possible with tandem MS (MS/MS). |
| Common Applications | Analysis of amino acids, organic acids, and fatty acids. | Broad, untargeted and targeted metabolomics, analysis of nucleotides, sugar phosphates, and other polar metabolites. |
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is a generalized procedure for rapidly halting metabolic activity and extracting intracellular metabolites.
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Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with a labeling medium containing the 13C tracer and incubate for a sufficient time to approach isotopic steady state.
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Quenching:
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Aspirate the labeling medium.
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Quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer and quench all metabolic activity.
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Cell Harvesting and Extraction:
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Place the culture plate on ice.
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Use a cell scraper to scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
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Add ice-cold water and chloroform to the cell suspension for phase separation (a common ratio is 1:1:1 methanol:water:chloroform).
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Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
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Fraction Collection:
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Carefully collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing non-polar metabolites) into separate tubes.
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Dry the metabolite extracts using a vacuum concentrator or nitrogen evaporator.
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Store the dried extracts at -80°C until analysis.
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Protocol 2: Derivatization of Polar Metabolites for GC-MS Analysis
This is a common procedure for preparing polar metabolites for GC-MS analysis.
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Re-dissolve Dried Metabolites: Re-dissolve the dried polar metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37°C for 90 minutes.
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Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at 50-70°C for 30-60 minutes to derivatize hydroxyl, carboxyl, and amino groups.
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Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Mandatory Visualization
References
Technical Support Center: Quantifying Low-Abundance 13C-Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low-abundance 13C-labeled metabolites.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance 13C-labeled metabolites, presented in a question-and-answer format.
Issue 1: Low or No Signal Detected for the 13C-Labeled Metabolite
Q: I am not detecting a signal, or the signal is too low for my low-abundance 13C-labeled metabolite. What are the potential causes and how can I troubleshoot this?
A: Low or undetectable signal is a frequent challenge when working with low-abundance metabolites. The issue can stem from several factors, from sample preparation to instrument settings.
Possible Causes and Solutions:
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Insufficient Tracer Incorporation: The concentration of the 13C-labeled tracer or the incubation time may be inadequate for detectable labeling of low-abundance metabolites.
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Solution: Perform a time-course and dose-response experiment to optimize the tracer concentration and labeling duration. For some pathways, reaching a detectable level of enrichment in low-abundance pools can take longer than for high-abundance pools.[1]
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Poor Ionization Efficiency: The metabolite of interest may not ionize well under the current mass spectrometry source conditions.
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Solution: Optimize the ion source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and temperature. Consider chemical derivatization to improve the ionization efficiency of the metabolite.[2]
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Low Abundance Below Detection Limit: The concentration of the target metabolite in the sample may be below the instrument's limit of detection (LOD).
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Solution: Increase the amount of starting material (e.g., cell number or tissue weight) for extraction. Concentrate the final sample before injection.
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Suboptimal Mass Spectrometer Settings: The instrument may not be optimized for detecting low-intensity signals.
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Solution: Adjust key mass spectrometry parameters to enhance sensitivity for low-abundance ions.
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Table 1: Recommended Mass Spectrometry Parameter Adjustments for Low-Abundance Metabolite Detection
| Parameter | Recommendation for Low-Abundance Metabolites | Rationale |
| Dwell Time | Increase dwell time per transition. | Longer dwell times improve the signal-to-noise ratio for low-intensity signals.[3] |
| Scan Speed | Decrease scan speed. | Slower scan speeds allow for the accumulation of more ions, enhancing signal intensity. |
| Collision Energy (CE) | Optimize for the specific metabolite fragment. | A well-optimized CE maximizes the production of the most intense and specific fragment ions.[4] |
| Resolution | Use a lower resolution setting if necessary. | While high resolution is crucial for specificity, slightly lower resolution can sometimes improve sensitivity. |
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of 13C-labeled metabolites.
Issue 2: High Background Noise Obscuring Low-Abundance Peaks
Q: My chromatograms have a high baseline, making it difficult to distinguish the peaks of my low-abundance 13C-labeled metabolites. What can I do to reduce the background noise?
A: High background noise can significantly impact the ability to accurately quantify low-abundance metabolites by reducing the signal-to-noise ratio.[5]
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents and reagents are a common source of background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Always filter solvents before use.
-
-
Contaminated LC-MS System: The liquid chromatography system or the mass spectrometer ion source may be contaminated from previous analyses.
-
Solution: Flush the entire LC system with a series of high-purity solvents. Clean the ion source according to the manufacturer's protocol.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte or contribute to the background noise.
-
Solution: Improve chromatographic separation to better resolve the analyte from interfering matrix components. Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE).
-
-
Leaking System: Leaks in the LC system can introduce air and other contaminants.
-
Solution: Regularly check all fittings and connections for leaks.
-
Table 2: Recommended LC System Cleaning Solvents
| Solvent | Purpose |
| Isopropanol | Removes non-polar contaminants. |
| Acetonitrile | Effective for a wide range of contaminants. |
| Methanol | Removes a broad range of impurities. |
| High-Purity Water | Flushes out salts and polar contaminants. |
Logical Relationship of Noise Sources and Solutions
Caption: The relationship between common sources of background noise and their respective solutions.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that I have reached an isotopic steady state for my low-abundance metabolites?
A1: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is a critical assumption for many metabolic flux analysis (MFA) models. To confirm this for low-abundance metabolites, you must perform a time-course experiment, measuring the isotopic labeling at multiple time points. If the labeling is still increasing at your final time point, you have not reached a steady state. In this case, you must either extend the labeling time until a plateau is observed or use non-stationary MFA models that can account for dynamic labeling data.
Q2: What is the importance of correcting for natural 13C abundance, and how does it affect the quantification of low-abundance metabolites?
A2: Correcting for the natural abundance of stable isotopes is a crucial step in interpreting data from labeling experiments. Carbon naturally exists as approximately 98.9% 12C and 1.1% 13C. This means that even an unlabeled metabolite will have a small signal at higher mass-to-charge ratios (M+1, M+2, etc.). Failure to correct for this natural abundance will lead to an overestimation of the tracer's incorporation into your metabolite, which is particularly problematic for low-abundance metabolites where the signal from natural abundance may be a significant fraction of the total signal. It is important to note that simply subtracting the measured mass isotopomer distribution of an unlabeled sample from the labeled sample is not a valid correction method.
Q3: How do I choose the optimal 13C-labeled tracer for my experiment, especially when targeting low-abundance pathways?
A3: The choice of the isotopic tracer is critical and significantly impacts the precision of your flux estimates. There is no single "best" tracer for all studies. The optimal tracer depends on the specific pathways you aim to resolve. For low-abundance pathways, it is highly recommended to perform in silico (computer-based) simulations to select the optimal tracer(s) before conducting the experiment. These simulations can predict which tracer will provide the most information and the best resolution for the fluxes of interest.
Q4: My data shows high variability between biological replicates for low-abundance metabolites. What are the common causes and solutions?
A4: High variability between replicates can obscure true biological differences. Common causes include:
-
Inconsistent Cell Culture Conditions: Ensure uniform cell seeding density and harvest cells during the same growth phase.
-
Pipetting Errors: Use calibrated pipettes and maintain consistent and rapid techniques for all sample handling steps, especially during quenching and extraction.
-
Metabolite Instability: Keep samples on dry ice or in a cold environment throughout the extraction process to minimize metabolite degradation.
-
Inconsistent Incubation Times: Precisely standardize all timing steps, particularly the introduction and removal of the isotopic tracer.
Table 3: Acceptable Performance Metrics for Replicate Analysis
| Metric | Acceptable Range | Notes |
| Coefficient of Variation (%CV) for Technical Replicates | < 15% | For low-abundance metabolites, a slightly higher %CV may be acceptable, but should be minimized. |
| Coefficient of Variation (%CV) for Biological Replicates | < 30% | Higher variability is expected in biological replicates, but values above 30% may indicate experimental inconsistencies. |
Experimental Protocols
Protocol 1: Determination of Isotopic Steady State
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard medium with a medium containing the 13C-labeled tracer.
-
Time-Course Sampling: At multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours), harvest the cells. The time points should be chosen based on the expected turnover rate of the pathway of interest.
-
Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Metabolite Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Vortex and centrifuge to pellet cell debris.
-
Sample Preparation for MS: Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
MS Analysis: Reconstitute the dried metabolites and analyze the isotopic enrichment of the target metabolite at each time point using mass spectrometry.
-
Data Analysis: Plot the fractional enrichment of the 13C-labeled metabolite against time. Isotopic steady state is reached when the fractional enrichment plateaus.
Experimental Workflow for Determining Isotopic Steady State
Caption: A flowchart outlining the experimental steps to determine if isotopic steady state has been achieved.
References
Technical Support Center: Enhancing Sensitivity for Detecting ¹³C Incorporation
Welcome to the technical support center for enhancing the sensitivity of ¹³C incorporation detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the sensitivity of ¹³C incorporation detection?
A1: The sensitivity of ¹³C incorporation detection is a multifactorial issue influenced by experimental design, sample preparation, and the analytical instrumentation used. Key factors include:
-
Choice of ¹³C-labeled tracer: The specific tracer and its labeling pattern can significantly impact the detectability of incorporation into downstream metabolites.[1][2]
-
Labeling strategy: Achieving isotopic steady state is crucial for many analyses, requiring optimization of labeling duration.[3][4]
-
Metabolite extraction: Efficient and rapid quenching of metabolism and extraction of metabolites are critical to preserve the in vivo labeling patterns.
-
Analytical method: The choice between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will dictate the sensitivity and type of information obtained.[5]
-
Instrument parameters: Optimization of instrument settings for both MS and NMR is essential for maximizing signal-to-noise ratios.
Q2: When should I use mass spectrometry versus NMR spectroscopy for detecting ¹³C incorporation?
A2: The choice between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy depends on the specific research question and experimental goals.
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Mass Spectrometry (MS) is generally more sensitive and is the preferred method for quantifying low levels of ¹³C incorporation. It excels at providing information on the mass isotopologue distribution, which is crucial for metabolic flux analysis. High-resolution MS instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) are capable of resolving molecules with very small mass differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the specific positional location of ¹³C atoms within a molecule (isotopomer analysis). While typically less sensitive than MS, NMR is invaluable for elucidating complex metabolic pathways and resolving ambiguities in flux analysis.
Q3: How can I optimize my experimental design for enhanced sensitivity?
A3: A well-designed experiment is fundamental for sensitive detection of ¹³C incorporation. Consider the following:
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Tracer Selection: Choose a tracer that will efficiently label the pathway of interest. In some cases, using a combination of tracers, such as ¹³C-glucose and ¹³C-glutamine, can provide more comprehensive labeling and improve flux estimation.
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Steady-State Labeling: Ensure that cells or tissues have reached an isotopic steady state by allowing sufficient time for the labeled substrate to equilibrate within the metabolic network. This duration can vary significantly between different pathways.
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Control Samples: Always include unlabeled control samples to determine the natural abundance of ¹³C and to serve as a baseline.
Troubleshooting Guides
Low Signal or No Detectable ¹³C Incorporation
Issue: After performing a ¹³C labeling experiment and analyzing the samples, the signal for labeled metabolites is very low or indistinguishable from the natural abundance background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The labeling duration may be too short to achieve significant enrichment in the metabolites of interest. Consult literature for typical labeling times for your specific cell type and pathway. For example, glycolysis may reach a steady state in minutes, while nucleotide biosynthesis can take 24 hours or more. |
| Suboptimal Tracer Choice | The chosen ¹³C-labeled substrate may not be a primary carbon source for the pathway under investigation. Consider using alternative or multiple tracers to more effectively label the target metabolic network. |
| Poor Metabolite Extraction | Inefficient extraction can lead to low recovery of labeled metabolites. Optimize your extraction protocol by testing different solvent systems and ensuring rapid quenching of metabolic activity. |
| Low Instrument Sensitivity (MS) | For mass spectrometry, ensure the instrument is properly tuned and calibrated. Use a high-resolution mass spectrometer for better signal-to-noise and to resolve isotopic peaks from background ions. |
| Low Sample Concentration (NMR) | NMR is inherently less sensitive than MS. For NMR analysis, concentrate your sample as much as possible. Using specialized NMR tubes like Shigemi tubes can also help by reducing the required sample volume. |
| Incorrect Instrument Parameters (NMR) | For ¹³C NMR, optimize acquisition parameters such as the pulse width, acquisition time (AQ), and relaxation delay (D1). Using a 30° pulse angle instead of 90° can improve signal for carbons with long relaxation times. |
High Variability in ¹³C Incorporation Between Replicates
Issue: There is a large and inconsistent variation in the percentage of ¹³C incorporation across biological replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell density, growth phase, or media composition can significantly alter metabolic activity. Standardize your cell seeding density and ensure all replicates are treated identically. |
| Variable Labeling Time | Ensure that the labeling period is precisely controlled for all samples. Even small differences in timing can lead to significant variations in incorporation, especially in pathways with rapid turnover. |
| Inconsistent Sample Handling | Differences in the time taken to harvest and quench metabolism can introduce variability. Work quickly and consistently during sample collection and processing. |
| Instrument Instability | Check for fluctuations in instrument performance. Run quality control samples regularly to monitor for any drift in sensitivity or mass accuracy. |
Experimental Protocols
Protocol 1: Steady-State ¹³C Labeling of Adherent Mammalian Cells
This protocol outlines a general procedure for labeling adherent mammalian cells with [U-¹³C₆]-glucose to achieve isotopic steady state for metabolic flux analysis.
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM medium lacking glucose. Supplement this medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled metabolites from the serum. Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).
-
Adaptation Phase (Optional but Recommended): For some experiments, it may be beneficial to adapt the cells to the labeling medium for 24-48 hours to ensure isotopic equilibrium.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This time is pathway-dependent and should be optimized (e.g., 24 hours for central carbon metabolism).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold 0.9% NaCl solution.
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Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the wells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
-
Quantitative Data Summary
The following table summarizes the reported sensitivity enhancements for different analytical techniques and labeling strategies.
| Technique/Strategy | Parameter Measured | Reported Enhancement | Reference |
| ¹³C-detected solid-state NMR | Signal-to-noise ratio vs. ¹⁵N detection | 4-fold improvement | |
| UHPLC-MS/MS for nucleobases | Limit of detection | 1 ng of sample with 1.5 atom% ¹³C enrichment | |
| Optimized ¹³C NMR parameters | Signal intensity | Up to 2-fold increase in the same experiment time | |
| High-sensitivity elemental analyzer-IRMS | Precision for low sample amounts | <0.2‰ for N and C down to ~500 nmol |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Stability of Sodium D-Gluconate-1-13C in experimental media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Sodium D-Gluconate-1-13C in experimental media.
Stability of Sodium D-Gluconate-1-13C
Sodium D-Gluconate-1-13C, as a salt of gluconic acid, is generally a stable compound under typical experimental conditions.[1] It is highly soluble in water and aqueous solutions of it are resistant to oxidation and reduction, even at elevated temperatures.[1] However, its stability can be influenced by pH, the specific components of the experimental media, and storage conditions.
General Stability Profile:
| Condition | Stability | Notes |
| pH | Stable in neutral to mildly acidic solutions (pH ~6-7).[2] May degrade under highly alkaline or strongly acidic conditions.[2] | Sodium gluconate itself can act as a buffering agent, helping to maintain a stable pH in the range of 6 to 8. |
| Temperature | Good thermal stability.[3] Resistant to degradation at high temperatures in aqueous solutions. | For long-term storage, follow the manufacturer's recommendations, which is typically at room temperature. |
| Light | Generally stable, but protection from light is good laboratory practice for all labeled compounds. | No specific data on light sensitivity was found, but it is a general precaution. |
| Biodegradability | Readily biodegradable. | This is a positive attribute for environmental disposal but indicates that microbial contamination in experimental media could lead to degradation. |
Stability in Experimental Media:
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Sodium D-Gluconate-1-13C.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or low 13C labeling in downstream metabolites | Degradation of Sodium D-Gluconate-1-13C: The compound may have degraded in the stock solution or experimental media. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution. 2. Assess Media Stability: Perform a stability study by incubating the labeled gluconate in your specific experimental medium under the same conditions as your experiment (time, temperature, CO2 levels) and analyze for degradation. 3. Ensure Sterility: Use sterile techniques to prevent microbial growth that could consume the gluconate. |
| Slow Metabolic Uptake or Pathway Activity: The cells may have a low rate of gluconate transport or metabolism through the targeted pathway. | 1. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal labeling duration to reach isotopic steady state. 2. Increase Tracer Concentration: Perform a dose-response experiment to find the optimal concentration of Sodium D-Gluconate-1-13C. | |
| Incorrect Cell State: Cells may not be in the appropriate growth phase for active metabolism. | 1. Standardize Cell Culture: Ensure cells are in the exponential growth phase for metabolic studies. | |
| High background signal or unexpected isotopologue distribution in unlabeled controls | Natural Isotopic Abundance: All molecules have naturally occurring heavy isotopes (e.g., ~1.1% 13C), which contribute to the M+1 peak. | 1. Correct for Natural Abundance: Always run unlabeled controls and use appropriate software to correct for the natural abundance of all relevant isotopes in your metabolites of interest. |
| Contamination of Media or Reagents: Unlabeled glucose or other carbon sources in the media may contain trace amounts of 13C. | 1. Analyze Media Blanks: Run a media-only blank to identify and subtract background contributions. | |
| Carryover in Analytical Instruments: Residual labeled material from a previous injection can contaminate subsequent runs. | 1. Implement Rigorous Wash Cycles: Use thorough wash cycles between sample injections on your mass spectrometer. 2. Run Blanks: Inject blank samples between experimental samples to check for carryover. | |
| Variability between experimental replicates | Inconsistent Experimental Conditions: Variations in cell seeding density, growth phase, or incubation times. | 1. Standardize Protocols: Ensure uniform cell culture conditions and precise timing for all experimental steps. |
| Pipetting Errors: Inaccurate pipetting during sample preparation or extraction. | 1. Use Calibrated Pipettes: Regularly calibrate and use appropriate pipetting techniques. | |
| Metabolite Instability During Sample Preparation: Degradation of metabolites after extraction. | 1. Maintain Cold Chain: Keep samples on dry ice or in a cold environment throughout the extraction process. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Sodium D-Gluconate-1-13C?
A1: It is recommended to prepare stock solutions in a sterile, aqueous buffer (e.g., PBS) or directly in the base cell culture medium without supplements. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, a solution stored at 4°C should be used within a few days.
Q2: How can I confirm that my cells are taking up and metabolizing the Sodium D-Gluconate-1-13C?
A2: You can monitor the incorporation of the 13C label into downstream metabolites over time. Key metabolites to analyze would be those in the pentose phosphate pathway (PPP), such as 6-phosphogluconate and ribose-5-phosphate, as gluconate can enter the PPP after phosphorylation.
Q3: What is the "gluconate shunt" and how does it relate to my experiments?
A3: The gluconate shunt is an alternative metabolic route that directs glucose into the pentose phosphate pathway. In this pathway, glucose is first oxidized to gluconate, which is then phosphorylated to 6-phosphogluconate, an intermediate of the PPP. By using Sodium D-Gluconate-1-13C, you are directly providing the substrate for this shunt, allowing you to specifically trace carbon flux through this pathway.
Q4: Do I need to correct for the natural abundance of 13C in my experiments?
A4: Yes, it is crucial to correct for the natural 1.1% abundance of 13C. Failure to do so will lead to an overestimation of label incorporation from your tracer. This is typically done by analyzing unlabeled control samples and using a correction algorithm.
Experimental Protocols
Protocol 1: Assessment of Sodium D-Gluconate-1-13C Stability in Experimental Medium
Objective: To determine the stability of Sodium D-Gluconate-1-13C in a specific cell culture medium over time.
Methodology:
-
Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Spiking: Add Sodium D-Gluconate-1-13C to the medium to the final working concentration you intend to use in your experiments.
-
Incubation: Place the spiked medium in a sterile container and incubate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
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Sample Quenching: Immediately after collection, quench any potential enzymatic activity by adding a cold solvent like methanol and store at -80°C until analysis.
-
Analysis: Analyze the concentration of intact Sodium D-Gluconate-1-13C in each aliquot using LC-MS.
-
Data Interpretation: Plot the concentration of Sodium D-Gluconate-1-13C against time. A significant decrease in concentration indicates instability.
Protocol 2: General Workflow for a 13C Tracer Experiment
Objective: To trace the metabolic fate of Sodium D-Gluconate-1-13C in cultured cells.
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to reach the desired confluency (typically exponential growth phase).
-
Media Change: Remove the existing medium and replace it with your experimental medium containing Sodium D-Gluconate-1-13C.
-
Labeling: Incubate the cells for a predetermined amount of time to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
Rapidly wash the cells with cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
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Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it down (e.g., under nitrogen stream or using a vacuum concentrator).
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Derivatization (if necessary for GC-MS): Derivatize the dried metabolites to make them volatile for gas chromatography.
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Analysis: Analyze the samples using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distribution of downstream metabolites.
-
Data Analysis: Correct the raw data for natural isotope abundance and analyze the labeling patterns to infer metabolic pathway activity.
Visualizations
Caption: A general workflow for a 13C tracer experiment.
Caption: The "Gluconate Shunt" into the Pentose Phosphate Pathway.
References
- 1. Sodium Gluconate | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 2. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary sodium gluconate protects rats from large bowel cancer by stimulating butyrate production - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding contamination in stable isotope tracing experiments
Welcome to the technical support center for stable isotope tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope tracing experiments?
A1: Contamination can be introduced at multiple stages of an experiment. The most prevalent sources include:
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Solvents and Reagents: Using low-grade solvents and reagents can introduce a variety of chemical impurities. Always use high-purity, LC/MS-grade solvents and analytical-grade reagents.[1][2] Aqueous mobile phases should be prepared fresh, as they can support microbial growth over time.[2][3]
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Labware: Glassware and plasticware are significant sources of contamination. Polyethylene glycol (PEG) from detergents, plasticizers like phthalates from plastic containers, and polysiloxanes from siliconized surfaces can all leach into samples.[3] It is best to avoid detergents and plastic films like Parafilm®.
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Environmental Factors: The laboratory environment itself can be a source of contamination. Keratin from hair and skin is a common protein contaminant found in dust. Airborne particles can also settle into uncovered solvent reservoirs or samples.
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Human Contact: Improper handling is a frequent cause of contamination. Always wear gloves and change them often, especially after touching other surfaces like pens or phones.
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Cross-Contamination: Carryover from previous samples in the analytical instrument (e.g., autosampler, column) can lead to ghost peaks. Running blank injections between samples can help identify and mitigate this issue.
Q2: Why is correcting for the natural abundance of stable isotopes important?
A2: All elements exist naturally as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C. When you conduct a labeling experiment with a tracer like ¹³C, the mass spectrometer detects the total amount of each mass isotopomer. This measurement includes both the ¹³C incorporated from your tracer and the ¹³C that was already naturally present in the molecule.
Failing to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment, resulting in distorted data and potentially incorrect biological interpretations. This correction is crucial for accurate quantitative analysis, such as in metabolic flux analysis. Software tools are available to perform this correction on raw mass spectrometry data.
Q3: What are some general best practices to prevent contamination?
A3: A proactive approach to contamination control is the most effective strategy. Key practices include:
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Use High-Purity Materials: Always use LC/MS-grade solvents and high-purity reagents and additives. Prepare aqueous mobile phases fresh and add a small percentage (e.g., 5-10%) of organic solvent to inhibit microbial growth.
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Maintain Clean Labware: Dedicate specific glassware for specific purposes and clean it meticulously. Avoid using detergents, which often contain PEG. A thorough rinse with high-purity water and an organic solvent is recommended.
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Minimize Use of Plastics: Whenever possible, use borosilicate glass instead of plastic, as plastics can leach contaminants like phthalates. Avoid using plastic films to cover solvent reservoirs.
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Practice Good Lab Hygiene: Always wear nitrile gloves and change them frequently. Work in a clean environment, such as a laminar flow hood, to minimize dust and other airborne contaminants.
-
Implement System Suitability Checks: Regularly run blank and standard samples to monitor the baseline and performance of your analytical system. This helps in the early detection of contamination issues.
Troubleshooting Guides
Q1: I am seeing unexpected or repeating peaks in my mass spectrometry data. What could be the cause?
A1: Unexpected peaks are a common sign of contamination. The source can be varied, and a systematic approach is needed to identify it.
-
Step 1: Analyze the Peak Characteristics:
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Repeating Peaks: If you see a series of peaks with a regular mass difference, it could indicate a polymer contaminant. For example, polyethylene glycol (PEG) shows a repeating unit of 44 Da, while polysiloxanes show a repeat of 74 Da.
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Ghost Peaks: If a peak from a previous sample appears in a subsequent blank or sample, this is likely due to carryover in the injection system or on the column.
-
-
Step 2: Isolate the Source:
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Run a Solvent Blank: Inject the solvent used for your sample preparation. If the peaks are present, the contamination is in your solvent or the LC/MS system itself.
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Check System Components: If the solvent blank is clean, the contamination may be coming from your sample preparation. However, if the blank is contaminated, systematically check components. Remove the analytical column and inject again to see if the column is the source. Clean the ion source, as contaminants can accumulate there.
-
-
Step 3: Review Sample Handling and Preparation:
-
Reagents and Labware: Re-evaluate all reagents, vials, and pipette tips used. Plastics are a common source of phthalates and other plasticizers. Ensure glassware was cleaned properly without detergents.
-
Derivatization: If you are using a derivatization agent, incomplete reactions or side products can lead to extra peaks.
-
Data Presentation
Table 1: Common Contaminants in Mass Spectrometry
This table summarizes common contaminants, their likely sources, and their characteristic mass spectral signatures.
| Contaminant Class | Common Examples | Likely Sources | Characteristic Mass Signature |
| Plasticizers | Phthalates (e.g., Di-octyl phthalate) | Plastic containers, tubing, vial caps, Parafilm® | m/z 149 (common fragment), 391 (M+H)⁺ for DOP |
| Polymers | Polyethylene Glycol (PEG) | Detergents, Chem-wipes, some plastics | Repeating units of 44 Da (e.g., m/z ..., 45, 89, 133, ...) |
| Silicones | Polysiloxanes | Siliconized vials/surfaces, septa, vacuum grease | Repeating units of 74 Da |
| Solvent Additives | Triethylamine (TEA), Trifluoroacetic acid (TFA) | Mobile phase modifiers | Ion suppression, specific adducts |
| Biological | Keratin | Human skin, hair, dust | Common protein fragments in proteomics |
| Salts | Sodium (Na⁺), Potassium (K⁺) | Buffers (e.g., PBS), glassware contamination | Adducts with analyte (e.g., [M+Na]⁺, [M+K]⁺), ion suppression |
Experimental Protocols
Protocol: Rigorous Cleaning of Glassware for Trace Analysis
This protocol is designed to minimize chemical and biological contamination from laboratory glassware.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
LC/MS-grade methanol or acetonitrile
-
LC/MS-grade isopropanol
-
10% Formic acid or Nitric acid (optional, for aggressive cleaning)
-
Sonicator bath
-
Aluminum foil
Procedure:
-
Initial Rinse (Mechanical Removal):
-
Manually rinse the glassware three times with tap water to remove any visible residues.
-
Follow with three rinses using high-purity water.
-
-
Solvent Rinse (Organic Contaminant Removal):
-
Rinse the glassware thoroughly with isopropanol or methanol to remove organic residues like grease. For stubborn grease, wipe with a solvent-soaked, lint-free paper towel.
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Rinse again three times with high-purity water.
-
-
Acid Wash (For stubborn or unknown contamination - Optional):
-
Caution: Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat when handling acids.
-
Submerge the glassware in a 10% formic acid or nitric acid solution within a sonicator bath.
-
Sonicate for 15-30 minutes.
-
Carefully remove the glassware and rinse extensively (at least 5-7 times) with high-purity water to remove all traces of acid.
-
-
Final Rinse Series:
-
Rinse the glassware three times with LC/MS-grade methanol or acetonitrile.
-
Follow with a final three rinses using high-purity water.
-
-
Drying and Storage:
-
Allow the glassware to air dry in a clean environment, such as a laminar flow hood or a dedicated drying oven. Do not wipe dry with paper towels or Chem-wipes, as these can introduce fiber and PEG contamination.
-
Once completely dry, immediately cover the openings with clean aluminum foil to prevent airborne contaminants from entering.
-
Store in a clean, enclosed cabinet away from dust and chemical vapors.
-
Visualizations
Caption: Workflow for troubleshooting unexpected peaks.
Caption: Common pathways for sample contamination.
Caption: A logical flow for preventing contamination.
References
Refinement of protocols for hyperpolarized δ-[1-13C]gluconolactone studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperpolarized δ-[1-13C]gluconolactone.
Frequently Asked Questions (FAQs)
Q1: What is hyperpolarized δ-[1-13C]gluconolactone used for?
Hyperpolarized δ-[1-13C]gluconolactone is a non-invasive imaging agent used to probe the activity of the pentose phosphate pathway (PPP) in vivo.[1][2][3][4] Specifically, it allows for the real-time monitoring of 6-phosphogluconolactonase (PGLS) activity, an enzyme in the PPP.[1] This technique is particularly useful in cancer research, as PPP flux is often upregulated in tumor cells to meet the metabolic demands of rapid proliferation and to maintain redox homeostasis. Studies have shown its potential to differentiate tumor tissue from normal brain tissue, monitor tumor burden, and assess early response to therapy in preclinical cancer models, such as glioblastoma.
Q2: What is the metabolic fate of hyperpolarized δ-[1-13C]gluconolactone in vivo?
Once injected, δ-[1-13C]gluconolactone is transported into cells, likely via glucose transporters. Inside the cell, it is first phosphorylated to 6-phospho-δ-[1-13C]gluconolactone. This intermediate is then metabolized by the enzyme 6-phosphogluconolactonase (PGLS) to produce 6-phospho-[1-13C]gluconate (6PG). The conversion rate of hyperpolarized δ-[1-13C]gluconolactone to [1-13C]6PG can be measured using 13C magnetic resonance spectroscopy (MRS) to assess PGLS activity and PPP flux.
Q3: What are the typical polarization levels and T1 relaxation times for δ-[1-13C]gluconolactone?
The longitudinal relaxation time (T1) of hyperpolarized δ-[1-13C]gluconolactone is a critical parameter for in vivo studies. At 3 Tesla, the T1 has been reported to be approximately 31.7 ± 4.7 seconds. Polarization levels can achieve a signal enhancement of over 15,000-fold compared to thermal equilibrium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) in vivo | 1. Low Polarization Level: Suboptimal DNP process. 2. Rapid T1 Decay: Delay between dissolution and injection, or long injection duration. 3. Suboptimal RF Coil Tuning/Matching: Poor transmission or reception of the 13C signal. 4. Incorrect Flip Angles: Inefficient excitation of the hyperpolarized signal. | 1. Optimize Polarization: Ensure the sample is properly prepared with the correct concentration of radical and cryoprotectant. Verify the temperature and microwave frequency of the polarizer are optimal. 2. Minimize Delays: Streamline the process from dissolution to injection. The injection should be rapid and timed precisely with the start of data acquisition. 3. Calibrate RF System: Perform regular quality assurance checks on the MRI system and coils. Ensure the 13C coil is properly tuned and matched for the subject. 4. Optimize Pulse Sequence: Use validated flip angles for both the substrate (δ-[1-13C]gluconolactone) and the product ([1-13C]6PG) to maximize signal detection over the course of the experiment. |
| Presence of γ-[1-13C]gluconolactone Peak | In aqueous solutions, δ-[1-13C]gluconolactone exists in equilibrium with its isomer, γ-[1-13C]gluconolactone. | This is an expected phenomenon and not necessarily an issue. It is important to correctly identify and account for both peaks in the spectral analysis. The ratio of the metabolite ([1-13C]6PG) to the total gluconolactone signal (δ + γ) can be used for quantification to account for the equilibrium. |
| Imaging Artifacts | Eddy currents and RF interference can degrade image quality in hyperpolarized 13C MRI. | Perform phantom studies to check for and minimize gradient-induced artifacts and RF interference. Post-processing correction methods can also be applied. |
| No or Low Conversion to [1-13C]6PG in a Model Expected to be Metabolically Active | 1. Poor Substrate Delivery: Inadequate vascularization or blood-brain barrier penetration. 2. Low Enzyme Activity: The biological model may have inherently low PGLS activity. 3. Incorrect pH of Injectate: The pH of the final injected solution can affect cellular uptake and enzyme kinetics. | 1. Verify Animal Model: Ensure the tumor model is well-established and vascularized. Confirm that δ-[1-13C]gluconolactone crosses the blood-brain barrier in your specific model. 2. Perform In Vitro Assays: Confirm PGLS expression and activity in cell lysates or tissue homogenates from your model system. 3. Control Injectate pH: Ensure the dissolution buffer results in a final injectable solution with a physiological pH (around 7.4). |
Experimental Protocols
Hyperpolarization of δ-[1-13C]gluconolactone
A detailed protocol for the dynamic nuclear polarization (DNP) of δ-[1-13C]gluconolactone is crucial for successful experiments.
Materials:
-
δ-[1-13C]gluconolactone
-
Trityl radical (e.g., OX063)
-
Glassing agents (e.g., water:glycerol mixture)
-
DNP Polarizer (e.g., HyperSense)
Procedure:
-
Prepare a solution of δ-[1-13C]gluconolactone (e.g., 2 M) in a water:glycerol mixture (e.g., 3:1 v/v).
-
Add the trityl radical to the solution at a final concentration of approximately 15 mM.
-
Freeze the sample and load it into the DNP polarizer.
-
Polarize the sample at low temperature (e.g., 1.4 K) and in a high magnetic field (e.g., 3.35 T) using microwave irradiation for approximately 1.5 hours.
-
Rapidly dissolve the hyperpolarized sample in a heated, buffered solution (e.g., phosphate-buffered saline) to the desired final concentration for injection.
In Vivo Administration and 13C MRS Acquisition
Animal Models:
-
Orthotopic tumor models in rats are commonly used.
Procedure:
-
Anesthetize the animal and place it in the MRI scanner.
-
Insert a tail-vein catheter for injection of the hyperpolarized agent.
-
Inject the hyperpolarized δ-[1-13C]gluconolactone solution (e.g., 37.8 mM) over a short period (e.g., 12 seconds).
-
Begin dynamic 13C MRS data acquisition at the start of the injection.
-
Use a pulse sequence capable of spectrally and spatially resolving the signals from δ-[1-13C]gluconolactone and its metabolic product, [1-13C]6PG (e.g., 2D echo-planar spectroscopic imaging - EPSI).
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| T1 of δ-[1-13C]gluconolactone | 31.7 ± 4.7 s | At 3 T | |
| T1 of δ-[1-13C]gluconolactone | 15.7 ± 0.1 s | At 11.7 T | |
| Polarization Enhancement | ~15,634-fold | - | |
| Final Concentration (In Vitro) | 8 mM | Live cell studies | |
| Final Concentration (In Vivo) | 37.8 mM | Rat studies | |
| Injection Volume (In Vivo) | 2.2 mL | Rat studies | |
| Temporal Resolution | 3 s | Dynamic 13C MRS |
Visualizations
Caption: Metabolic pathway of hyperpolarized δ-[1-13C]gluconolactone.
Caption: Experimental workflow for hyperpolarized δ-[1-13C]gluconolactone studies.
References
- 1. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Metabolic Probes: Sodium D-Gluconate-1-13C vs. 2-deoxyglucose
For researchers, scientists, and drug development professionals, the accurate measurement of cellular metabolism is paramount. This guide provides an objective comparison of two commonly used metabolic probes: Sodium D-Gluconate-1-13C and 2-deoxyglucose (2-DG). We will delve into their mechanisms of action, applications, and experimental protocols, supported by quantitative data to aid in the selection of the most appropriate tool for your research needs.
Metabolic reprogramming is a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding the intricate network of metabolic pathways is crucial for developing effective therapeutics. Both Sodium D-Gluconate-1-13C and 2-deoxyglucose are powerful tools for interrogating cellular metabolism, yet they operate on fundamentally different principles and provide distinct types of information.
Executive Summary: At a Glance
| Feature | Sodium D-Gluconate-1-13C | 2-deoxyglucose (2-DG) |
| Probe Type | Isotopic Tracer | Glucose Analog (Inhibitor) |
| Primary Measurement | Metabolic flux (rate of pathways) | Glucose uptake |
| Mechanism of Action | Enters the Pentose Phosphate Pathway (PPP) directly as 6-phosphogluconate, allowing for precise calculation of PPP flux. | Competitively inhibits hexokinase, leading to the accumulation of 2-deoxyglucose-6-phosphate and a halt in glycolysis.[1] |
| Primary Application | Accurate determination of the Pentose Phosphate Pathway (PPP) split ratio.[2][3] | Measurement of cellular glucose uptake; preclinical studies as a glycolysis inhibitor.[1] |
| Data Analysis | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to detect 13C enrichment in downstream metabolites.[3] | Scintillation counting (for radiolabeled 2-DG), fluorescence microscopy/flow cytometry (for 2-NBDG), or luminescence-based assays. |
| Advantages | High accuracy for measuring PPP flux; provides dynamic information about pathway activity. | Relatively simple and inexpensive assays; widely used and well-established protocols. |
| Limitations | Provides limited information about other metabolic pathways; requires specialized equipment (MS or NMR). | Indirectly measures metabolic activity; can have off-target effects (e.g., inhibition of N-linked glycosylation) and potential cytotoxicity. |
Delving Deeper: Mechanisms of Action
Sodium D-Gluconate-1-13C: A Precise Tracer for the Pentose Phosphate Pathway
Sodium D-Gluconate-1-13C is a stable isotope-labeled compound that serves as a tracer for metabolic flux analysis (MFA). Unlike labeled glucose, which enters glycolysis, gluconate is directly phosphorylated to 6-phospho-[1-13C]gluconate, an intermediate of the Pentose Phosphate Pathway (PPP). This direct entry allows for a highly accurate determination of the PPP split ratio, which is the fraction of glucose that enters the PPP versus glycolysis. By tracing the fate of the 13C label through the pathway, researchers can quantify the rate of NADPH production and the synthesis of nucleotide precursors.
2-deoxyglucose: A Competitive Inhibitor to Measure Glucose Uptake
2-deoxyglucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. This structural modification allows it to be recognized and transported into the cell by glucose transporters and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2-DG6P). However, 2-DG6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation. This accumulation effectively traps the probe inside the cell and inhibits glycolysis. The amount of accumulated 2-DG6P is therefore proportional to the glucose uptake rate of the cell.
Experimental Protocols
Protocol 1: Determining the Pentose Phosphate Pathway Split Ratio using Sodium D-Gluconate-1-13C
This protocol is adapted from the methodology described for determining the PPP split ratio in Penicillium chrysogenum.
1. Cell Culture and Substrate Feeding:
- Culture cells under desired experimental conditions to reach a metabolic steady state.
- Introduce a medium containing a mixture of unlabeled glucose and a trace amount of [U-13C]gluconate. The concentration of gluconate should be low to avoid perturbing the overall metabolism.
2. Sample Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, flash-freezing the cell culture in liquid nitrogen.
- Extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water mixture).
3. Mass Spectrometry Analysis:
- Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Determine the mass isotopomer distributions of key metabolites around the 6-phosphogluconate node, such as glucose-6-phosphate and 6-phosphogluconate.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Calculate the PPP split ratio based on the labeling patterns of glucose-6-phosphate and 6-phosphogluconate. The flux into the oxidative branch of the PPP can be directly calculated from the differential labeling of these two pools.
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Protocol 2: Measuring Glucose Uptake using a Fluorescent 2-deoxyglucose Analog (2-NBDG)
This is a general protocol based on commercially available kits.
1. Cell Seeding and Treatment:
- Seed adherent cells in a multi-well plate and allow them to attach overnight. For suspension cells, use an appropriate number of cells per well.
- Treat cells with the compounds of interest (e.g., inhibitors, activators) in a low-serum medium for the desired time.
2. Glucose Uptake Assay:
- Prepare a glucose uptake mix containing 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) and a glucose uptake enhancer.
- Remove the treatment medium and add the glucose uptake mix to the cells.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. Measurement:
- Flow Cytometry:
- Collect the cells and wash them with ice-cold analysis buffer.
- Resuspend the cells in the analysis buffer and analyze them on a flow cytometer with a 488 nm excitation laser.
- Fluorescence Microscopy:
- Wash the cells with ice-cold analysis buffer.
- Add fresh analysis buffer and visualize the cells using a fluorescence microscope with a blue excitation filter.
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Concluding Remarks
The choice between Sodium D-Gluconate-1-13C and 2-deoxyglucose as a metabolic probe is contingent on the specific research question. For precise quantification of the Pentose Phosphate Pathway flux and a dynamic view of this critical metabolic branchpoint, Sodium D-Gluconate-1-13C is the superior tool, albeit with higher technical demands. For a more straightforward, high-throughput assessment of overall glucose uptake, 2-deoxyglucose and its analogs provide a reliable and well-established method.
Researchers should carefully consider the advantages and limitations of each probe. While 2-DG offers simplicity, its inhibitory nature and potential off-target effects must be acknowledged. Conversely, the specificity of 13C-gluconate for the PPP makes it a powerful tool for targeted investigations but not for a global metabolic overview. By understanding the nuances of these metabolic probes, researchers can make informed decisions to advance their understanding of cellular metabolism in health and disease.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled gluconate tracing as a direct and accurate method for determining the pentose phosphate pathway split ratio in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Metabolic Pathways: A Comparative Guide to ¹³C Isotopic Tracers
A detailed comparison of ¹³C gluconate and other isotopic tracers for the validation of metabolic pathway activity, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their experimental designs.
In the intricate world of cellular metabolism, understanding the activity of specific pathways is paramount for advancing research in numerous fields, from fundamental biology to drug discovery. Isotopic tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for elucidating metabolic fluxes. Among these, ¹³C gluconate has emerged as a powerful and precise tool for probing the Pentose Phosphate Pathway (PPP), a critical route for NADPH and nucleotide precursor synthesis. This guide provides a comprehensive comparison of ¹³C gluconate with other commonly used ¹³C tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific needs.
Performance Comparison of ¹³C Tracers for Pentose Phosphate Pathway Analysis
The choice of an isotopic tracer significantly influences the accuracy and scope of metabolic flux analysis. While ¹³C glucose is a versatile tracer for central carbon metabolism, ¹³C gluconate offers distinct advantages for specifically quantifying the flux through the PPP. This is because gluconate directly enters the PPP after phosphorylation to 6-phosphogluconate, bypassing the initial steps of glycolysis. This direct entry allows for a more precise determination of the PPP split ratio, which represents the proportion of glucose-6-phosphate that enters the PPP versus glycolysis.
Here, we present a summary of quantitative data from studies comparing the performance of ¹³C gluconate with other ¹³C tracers in determining the PPP split ratio.
| Tracer | Organism/Cell Line | PPP Split Ratio (%) | 95% Confidence Interval | Reference |
| [U-¹³C]gluconate | Penicillium chrysogenum | 51.8 | 46.0 - 56.5 | [1][2] |
| ¹³C-based MFA with Glucose Tracers | Penicillium chrysogenum | 51.1 | 40.0 - 63.5 | [1][2] |
| [1,2-¹³C₂]glucose | Tumor Cell Line | Provides precise estimates for PPP | Not explicitly stated as a numerical value | [3] |
| [2,3-¹³C₂]glucose | Rat Liver (Fed) | ~15% of glycolysis | Not explicitly stated as a numerical value | |
| [2,3-¹³C₂]glucose | Rat Liver (Fasted) | <10% of glycolysis | Not explicitly stated as a numerical value |
Key Findings:
-
The ¹³C gluconate tracer method provides a more accurate determination of the PPP split ratio, as indicated by a significantly smaller 95% confidence interval compared to traditional ¹³C-based Metabolic Flux Analysis (MFA) using glucose tracers in Penicillium chrysogenum.
-
While ¹³C-based MFA provides a broader view of cellular metabolism, its estimation of the PPP split ratio is less precise.
-
Tracers like [1,2-¹³C₂]glucose are considered optimal for providing precise estimates for both glycolysis and the PPP in mammalian cells.
-
[2,3-¹³C₂]glucose offers a specific way to assess PPP activity, as the resulting lactate isotopomers can distinguish between glycolytic and PPP flux without the need for natural abundance correction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of ¹³C tracer studies. Below are detailed methodologies for key experiments involving ¹³C gluconate and alternative tracers.
Protocol 1: Validation of PPP Activity using [U-¹³C]gluconate
This protocol is adapted from studies in Penicillium chrysogenum and can be optimized for other cell types.
1. Cell Culture and Labeling:
- Culture cells in a chemostat or in batch cultures to achieve a metabolic steady state.
- Introduce a feed medium containing unlabeled glucose as the primary carbon source.
- Simultaneously, introduce a trace amount of [U-¹³C]gluconate. The concentration of the tracer should be low enough not to perturb the overall metabolic state.
2. Quenching of Metabolism:
- Rapidly quench metabolic activity to preserve the isotopic labeling pattern of intracellular metabolites.
- For suspension cultures, quickly transfer the cell suspension into a quenching solution of 60% methanol at -40°C.
- For adherent cells, rapidly aspirate the medium and wash with ice-cold saline before adding a cold methanol-water solution.
3. Metabolite Extraction:
- Separate the quenched cells from the culture medium by centrifugation at low temperature.
- Extract intracellular metabolites by adding a cold solvent mixture (e.g., 75% ethanol) and incubating at a high temperature (e.g., 95°C) for a short period.
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Preparation for Mass Spectrometry (GC-MS):
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is a two-step derivatization involving methoximation followed by silylation.
5. GC-MS Analysis:
- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
- Measure the mass isotopomer distributions of key metabolites around the 6-phosphogluconate node, such as glucose-6-phosphate, 6-phosphogluconate, and gluconate.
6. Data Analysis:
- Correct the raw mass isotopomer data for natural ¹³C abundance.
- Calculate the PPP split ratio based on the labeling patterns of the measured metabolites.
Protocol 2: General ¹³C Metabolic Flux Analysis (MFA) with ¹³C Glucose Tracers
This protocol provides a general framework for conducting ¹³C-MFA experiments using various ¹³C-labeled glucose tracers (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).
1. Experimental Design and Tracer Selection:
- Define the metabolic network model and the fluxes of interest.
- Select the optimal ¹³C tracer based on the specific metabolic pathways being investigated. For PPP and glycolysis, [1,2-¹³C₂]glucose is often a good choice.
2. Cell Culture and Labeling:
- Culture cells in a defined medium containing the selected ¹³C-labeled glucose as the primary carbon source.
- Allow the cells to reach both metabolic and isotopic steady state. This typically requires culturing for a period equivalent to several cell doubling times.
3. Quenching and Metabolite Extraction:
- Follow the same procedures as described in Protocol 1 for quenching metabolism and extracting intracellular metabolites.
4. Measurement of Isotopic Labeling:
- Analyze the isotopic labeling of intracellular metabolites, typically proteinogenic amino acids or central carbon metabolism intermediates, using GC-MS or LC-MS/MS.
- NMR spectroscopy can also be used to measure the positional isotopomers of certain metabolites.
5. Measurement of Extracellular Fluxes:
- Measure the uptake rates of substrates (e.g., glucose, glutamine) and the secretion rates of products (e.g., lactate, acetate) from the culture medium.
6. Computational Flux Estimation:
- Use specialized software (e.g., INCA, Metran) to integrate the measured labeling data and extracellular fluxes with the metabolic network model.
- The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best fit the experimental data.
7. Statistical Analysis:
- Perform statistical analyses, such as a chi-square test, to assess the goodness-of-fit of the model.
- Calculate confidence intervals for the estimated fluxes to determine their precision.
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Central carbon metabolism showing the interconnection of Glycolysis and the Pentose Phosphate Pathway.
Caption: General experimental workflow for ¹³C Metabolic Flux Analysis (MFA).
Conclusion
The validation of metabolic pathway activity is a complex but essential task in modern biological research. The choice of isotopic tracer is a critical determinant of the quality and focus of the resulting data. While ¹³C glucose remains a workhorse for broad metabolic flux analysis, ¹³C gluconate offers a more direct and accurate method for quantifying the flux through the Pentose Phosphate Pathway. This guide provides a framework for researchers to compare these and other tracers, select the most appropriate methodology for their research questions, and implement robust and reproducible experimental protocols. By carefully considering the strengths and limitations of each approach, scientists can gain deeper insights into the intricate workings of cellular metabolism, paving the way for new discoveries and therapeutic interventions.
References
Cross-Validation of NMR and Mass Spectrometry for 13C Tracer Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic flux analysis is critical for advancing insights into cellular physiology and disease. The two most prominent analytical techniques employed for ¹³C tracer analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research questions.
The accurate quantification of metabolic pathway fluxes is essential for metabolic engineering, biotechnology, and understanding human health.[1] ¹³C metabolic flux analysis (¹³C-MFA) stands as the primary method for determining these intracellular fluxes.[1] Both NMR and MS are powerful tools for this purpose, each with a unique set of strengths and limitations that make them suitable for different aspects of metabolic investigation.
Quantitative Performance: A Side-by-Side Comparison
The choice between NMR and MS for ¹³C tracer analysis often hinges on the specific requirements of the study, such as the desired sensitivity, the need for positional information, and the complexity of the biological system. The following table summarizes the key quantitative performance metrics of each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower, typically requires more sample material.[2] | Higher, capable of detecting metabolites at lower concentrations.[3][4] |
| Isotopomer Resolution | Excellent for resolving positional isotopomers (e.g., ¹³C position in a molecule). | Primarily provides mass isotopomer distributions (MIDs), indicating the number of ¹³C atoms per molecule. Positional information can be obtained with fragmentation (MS/MS). |
| Sample Preparation | Generally non-destructive and requires minimal sample derivatization. | Often requires derivatization (e.g., for GC-MS) to increase volatility and improve chromatographic separation. |
| Throughput | Lower, with longer acquisition times, especially for direct ¹³C detection. | Higher, with faster analysis times, particularly with liquid chromatography-mass spectrometry (LC-MS). |
| Quantification | Highly quantitative, with signal intensity directly proportional to the number of nuclei. | Quantitative, but can be affected by ionization efficiency and matrix effects, often requiring stable isotope-labeled internal standards for absolute quantification. |
| Metabolite Coverage | Can be limited by spectral overlap in complex mixtures, though techniques like 2D NMR can improve resolution. | Can detect a wider range of metabolites in a single run, especially when coupled with chromatographic separation. |
| Information Provided | Provides detailed information on the carbon backbone structure of metabolites. | Provides precise mass-to-charge ratios, enabling the determination of elemental composition. |
Experimental Workflows
The general workflow for a ¹³C tracer experiment is similar for both NMR and MS analysis, involving cell culture with a ¹³C-labeled substrate, sample quenching and extraction, and subsequent analysis. However, the specifics of the analytical phase and data processing differ significantly.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ¹³C tracer analysis using both NMR and MS.
Protocol 1: NMR-Based ¹³C Tracer Analysis
This protocol provides a general framework for the analysis of ¹³C labeling in cellular extracts.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C₂]-glucose) at a known concentration and for a specified duration to achieve isotopic steady state.
2. Metabolite Extraction:
-
Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a solvent-based extraction (e.g., using a methanol/chloroform/water mixture) to separate polar and nonpolar metabolites.
-
Lyophilize the polar extract.
3. NMR Sample Preparation:
-
Reconstitute the lyophilized extract in a known volume of deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
4. NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹H NMR, signals from protons attached to ¹³C will show characteristic J-coupling, allowing for indirect measurement of ¹³C enrichment.
-
For direct ¹³C NMR, which offers greater spectral dispersion, longer acquisition times may be necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
5. NMR Data Analysis:
-
Process the NMR spectra (e.g., phasing, baseline correction, and referencing).
-
Integrate the relevant signals to determine the relative abundance of different isotopomers.
-
For complex spectra, spectral fitting algorithms can be used to deconvolve overlapping signals and quantify multiplet structures.
Protocol 2: MS-Based ¹³C Tracer Analysis (GC-MS)
This protocol outlines a common approach for analyzing ¹³C labeling patterns using Gas Chromatography-Mass Spectrometry.
1. Cell Culture and Labeling:
-
Follow the same procedure as for the NMR protocol to culture and label cells with a ¹³C tracer.
2. Metabolite Extraction:
-
Quench metabolism and extract metabolites as described in the NMR protocol.
3. Sample Derivatization:
-
Dry the metabolite extract completely under a stream of nitrogen or in a vacuum concentrator.
-
Derivatize the dried sample to increase the volatility of the metabolites for GC analysis. A common method is methoximation followed by silylation.
4. GC-MS Data Acquisition:
-
Inject the derivatized sample into a GC-MS system.
-
The GC separates the metabolites based on their volatility and interaction with the column stationary phase.
-
The MS ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each compound.
5. GC-MS Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to a library of standards.
-
Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative intensities of the different mass peaks (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
Logical Relationship in Data Interpretation
The interpretation of data from both techniques converges at the stage of metabolic flux analysis, where computational models are used to estimate reaction rates.
Conclusion: A Powerful Alliance
Both NMR and MS are indispensable tools for ¹³C tracer analysis. A study comparing ¹³C-isotopomer analysis of glutamate by NMR and GC-MS in cardiac metabolism found a significant correlation between the results obtained from both methods. While GC-MS offers higher sensitivity for the direct determination of ¹³C-enrichment in tricarboxylic acid (TCA) cycle intermediates, ¹³C-NMR provides a reliable indicator of fluxes through the TCA cycle. The choice of technique should be guided by the specific biological question, the metabolites of interest, and the available resources. In many cases, the complementary nature of the information provided by NMR and MS makes their combined use a powerful approach for a comprehensive understanding of cellular metabolism.
References
Isotopic tracer selection guide for metabolic research
An indispensable tool for researchers, scientists, and drug development professionals, isotopic tracers offer a powerful method for mapping the intricate network of metabolic pathways. By substituting an atom with its stable, heavier counterpart (such as ¹³C for ¹²C), these tracers allow for the precise tracking of molecules as they navigate through biological systems.[1][2] This guide provides an objective comparison of commonly used isotopic tracers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your metabolic research needs.
Comparative Analysis of Common Isotopic Tracers
The selection of an isotopic tracer is paramount and is dictated by the specific metabolic pathway and biological question under investigation.[3][4][5] The most prevalent stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). Each possesses unique characteristics that make them suitable for different applications.
| Isotope | Natural Abundance (%) | Commonly Used Tracers | Primary Applications | Advantages | Disadvantages |
| ¹³C | ~1.1 | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [¹³C₅,¹⁵N₂]-Glutamine | Central carbon metabolism (glycolysis, TCA cycle), fatty acid synthesis. | Versatile for tracking carbon backbones; numerous labeled substrates are available; provides precise estimates for glycolysis and the pentose phosphate pathway. | Higher cost for labeled compounds; more complex background peaks in mass spectrometry due to higher natural abundance. |
| ¹⁵N | ~0.37 | [¹⁵N₂]-Glutamine, [¹⁵N]-Amino acids | Amino acid metabolism, nucleotide synthesis, protein turnover. | Excellent for tracking nitrogen flow; lower natural abundance can lead to clearer backgrounds in mass spectrometry. | Fewer commercially available labeled compounds compared to ¹³C. |
| ²H (Deuterium) | ~0.015 | Deuterated water (D₂O), [²H]-Glucose, [²H]-Fatty acids | De novo lipogenesis, gluconeogenesis, water metabolism. | Lower cost and more convenient administration (e.g., D₂O in drinking water); minimal impact on molecular weight. | Potential for kinetic isotope effects that may alter reaction rates; deuterium atoms can exchange with protons in aqueous solutions. |
Key Experimental Protocols
Tracing Central Carbon Metabolism with [U-¹³C]-Glucose in Cell Culture
Objective: To quantify the contribution of glucose to the Tricarboxylic Acid (TCA) cycle and other anabolic pathways.
Detailed Methodology:
-
Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence (typically 75-80%).
-
Media Switch: Replace the standard medium with a medium containing the ¹³C-labeled substrate, such as [U-¹³C]-glucose. It is recommended to use a medium with dialyzed fetal bovine serum to avoid interference from small molecules present in non-dialyzed serum.
-
Labeling: Incubate cells for a predetermined period to approach an isotopic steady state, where the enrichment of the tracer in the metabolic pools of interest remains constant. The optimal time can range from hours to days depending on the cell type and pathway.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a pre-chilled extraction solvent (e.g., 80% methanol) stored on dry ice. Scrape the cells and transfer the extract into a microcentrifuge tube.
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distributions (MIDs) of key metabolites.
-
Data Analysis: Correct the raw data for the natural abundance of ¹³C and use specialized software to analyze the labeling patterns and calculate metabolic fluxes.
Measuring De Novo Lipogenesis (DNL) with Deuterated Water (D₂O) in vivo
Objective: To determine the rate of newly synthesized fatty acids in an animal model.
Detailed Methodology:
-
Tracer Administration: Administer D₂O to the animal, often through an initial intraperitoneal injection to quickly enrich body water, followed by maintenance with D₂O-enriched drinking water (e.g., 8% v/v).
-
Labeling Period: Continue the D₂O administration for the duration of the experiment (e.g., several days to weeks).
-
Sample Collection: Collect blood or tissues of interest at specified time points. Plasma is often used to measure the enrichment of total body water.
-
Lipid Extraction and Preparation: Extract total lipids from the collected tissue or plasma. Saponify the lipids to release fatty acids, which are then derivatized (e.g., to fatty acid methyl esters) for analysis.
-
Analysis: Use gas chromatography-mass spectrometry (GC-MS) or gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS) to measure the deuterium enrichment in specific fatty acids, such as palmitate.
-
Calculation: Calculate the fractional DNL rate based on the deuterium enrichment in the fatty acids relative to the enrichment of the body water precursor pool.
Visualizations of Workflows and Pathways
The following diagrams, created using Graphviz, provide a visual representation of a standard experimental workflow and a core metabolic pathway relevant to isotopic tracing.
Caption: A generalized workflow for metabolic studies using isotopic tracers.
Caption: Tracing carbon from ¹³C-Glucose and ¹³C-Glutamine into the TCA cycle.
References
A Researcher's Guide to Comparative Metabolomics Using ¹³C Labeled Substrates
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic networks.[1] By supplying cells or organisms with substrates enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track the incorporation of these heavy isotopes into downstream metabolites.[1] This approach, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that cannot be achieved with steady-state metabolomics alone.[1][2] The choice of the ¹³C labeled substrate is critical as it determines which pathways are illuminated and the precision with which metabolic fluxes can be quantified.[3]
This guide provides a comparative overview of the use of different ¹³C labeled substrates, primarily focusing on the two most common tracers in cancer metabolism research: ¹³C-glucose and ¹³C-glutamine. We will explore how the selection of a specific tracer can reveal distinct aspects of cellular metabolism, present supporting data on expected labeling patterns, and provide standardized experimental protocols.
Choosing Your Tracer: ¹³C-Glucose vs. ¹³C-Glutamine
Glucose and glutamine are the two primary carbon sources for most proliferating cells. Tracing each substrate individually allows researchers to dissect the relative contributions of glycolysis and glutaminolysis to central carbon metabolism.
-
[U-¹³C₆]Glucose: Uniformly labeled glucose is an excellent tracer for investigating glycolysis, the pentose phosphate pathway (PPP), and the entry of glucose-derived carbon into the Tricarboxylic Acid (TCA) cycle via pyruvate. It is particularly useful for assessing the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen.
-
[U-¹³C₅]Glutamine: Uniformly labeled glutamine is used to trace glutamine metabolism, including its anaplerotic replenishment of the TCA cycle and its role in biosynthesis (e.g., nucleotides and fatty acids). It is also instrumental in studying reductive carboxylation, a pathway used by some cancer cells to produce citrate for lipid synthesis under certain conditions.
The following diagram illustrates the general experimental workflow for a ¹³C tracing experiment.
Comparative Analysis of Metabolite Labeling
The distinct entry points of glucose and glutamine into central metabolism result in unique ¹³C labeling patterns in key metabolites. The table below summarizes the expected mass isotopologue distributions (MIDs) for major metabolites in the TCA cycle when cells are labeled with either [U-¹³C₆]Glucose or [U-¹³C₅]Glutamine. These patterns help quantify the relative contributions of each substrate to the TCA cycle.
| Metabolite | Labeled Substrate | Expected Major Isotopologues | Primary Pathway Traced |
| Citrate | [U-¹³C₆]Glucose | M+2 | Glycolysis -> PDH -> TCA Cycle |
| [U-¹³C₅]Glutamine | M+4 | Glutaminolysis (Oxidative) | |
| [U-¹³C₅]Glutamine | M+5 | Glutaminolysis (Reductive Carboxylation) | |
| α-Ketoglutarate | [U-¹³C₆]Glucose | M+2 | Glycolysis -> PDH -> TCA Cycle |
| [U-¹³C₅]Glutamine | M+5 | Glutaminolysis | |
| Succinate | [U-¹³C₆]Glucose | M+2 | Glycolysis -> PDH -> TCA Cycle |
| [U-¹³C₅]Glutamine | M+4 | Glutaminolysis -> TCA Cycle | |
| Malate | [U-¹³C₆]Glucose | M+2, M+3 | Glycolysis -> PDH/PC -> TCA Cycle |
| [U-¹³C₅]Glutamine | M+4 | Glutaminolysis -> TCA Cycle | |
| Aspartate | [U-¹³C₆]Glucose | M+2 | Glycolysis -> PDH -> TCA Cycle |
| [U-¹³C₅]Glutamine | M+4 | Glutaminolysis -> TCA Cycle |
M+n denotes a metabolite with 'n' ¹³C atoms. Data is synthesized from established metabolic pathways. The M+3 isotopologue of malate from glucose arises from pyruvate carboxylase (PC) activity.
The following diagram visualizes how carbon atoms from glucose and glutamine are incorporated into the TCA cycle.
Experimental Protocols
Here we provide a generalized protocol for conducting a ¹³C tracing experiment in cultured mammalian cells. Specific parameters like cell density and incubation time should be optimized for each cell line.
Cell Culture and Labeling
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium (e.g., DMEM) lacking the substrate you intend to trace (glucose or glutamine). Reconstitute the medium with the desired ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]Glucose or 2 mM [U-¹³C₅]Glutamine) and other supplements like dialyzed fetal bovine serum.
-
Isotope Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash once with PBS, and replace it with the pre-warmed ¹³C-labeled medium.
-
Incubation: Incubate the cells for a predetermined period. The time required to reach isotopic steady state varies by metabolite; glycolytic intermediates label within minutes, while TCA cycle intermediates may take several hours.
Metabolite Extraction
-
Quenching: To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold normal saline.
-
Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water or 80% methanol) to the culture plate. Scrape the cells in the presence of the solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Sample Storage: Transfer the supernatant, which contains the polar metabolites, to a new tube and store at -80°C until analysis.
Mass Spectrometry Analysis and Data Processing
-
LC-MS/MS or GC-MS: Analyze the metabolite extracts using an appropriate mass spectrometry method. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are common for analyzing polar metabolites.
-
Data Acquisition: Acquire data by monitoring the mass-to-charge ratios (m/z) for all expected isotopologues of target metabolites.
-
Data Analysis: The raw data contains the abundance of each mass isotopologue. This distribution must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer. The resulting Mass Isotopologue Distribution (MID) is used for flux calculations.
Conclusion
The selection of a ¹³C-labeled substrate is a critical decision in the design of metabolic flux experiments. By comparing the labeling patterns derived from different tracers like [U-¹³C₆]Glucose and [U-¹³C₅]Glutamine, researchers can deconvolve complex metabolic networks and quantify the relative activities of intersecting pathways. This comparative approach provides a more comprehensive understanding of the metabolic phenotype, which is invaluable for basic research and the development of therapeutic strategies targeting cellular metabolism.
References
Assessing the Specificity of Sodium D-Gluconate-1-13C as a Metabolic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is crucial for understanding cellular physiology and identifying therapeutic targets. Sodium D-Gluconate-1-13C has emerged as a valuable tool, particularly for probing the Pentose Phosphate Pathway (PPP). This guide provides an objective comparison of Sodium D-Gluconate-1-13C with alternative tracers, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Sodium D-Gluconate-1-13C as a Tracer
Sodium D-Gluconate-1-13C is a stable isotope-labeled derivative of glucose.[1] Its primary utility as a metabolic tracer lies in its direct entry into the Pentose Phosphate Pathway (PPP). Unlike glucose, which first undergoes glycolysis, gluconate can be phosphorylated to 6-phosphogluconate, a key intermediate in the PPP.[2][3] This property allows for a more targeted investigation of PPP flux. The 13C label at the C1 position is released as 13CO2 during the oxidative phase of the PPP, providing a direct measure of this pathway's activity.[4]
Comparative Analysis of Tracer Performance
The choice of a metabolic tracer significantly impacts the accuracy and precision of metabolic flux analysis.[5] While various 13C-labeled glucose and glutamine isotopomers are widely used to trace central carbon metabolism, Sodium D-Gluconate-1-13C offers distinct advantages for studying the PPP.
A key study directly compared a [U-13C]gluconate tracer method with a conventional 13C-based metabolic flux analysis (MFA) using a mixture of [1-13C]glucose and [U-13C]glucose to determine the PPP split ratio in Penicillium chrysogenum. The results demonstrated that while both methods yielded comparable PPP split ratio estimates, the gluconate tracer method provided a significantly smaller 95% confidence interval, indicating higher precision.
However, it is important to note that the gluconate tracer method is highly specific to the PPP and provides limited information about other central metabolic pathways, such as glycolysis and the TCA cycle. In contrast, comprehensive MFA using various glucose and glutamine tracers can provide a broader view of cellular metabolism.
| Tracer / Method | Target Pathway(s) | Key Findings | 95% Confidence Interval for PPP Split Ratio | Reference(s) |
| [U-13C]Gluconate Tracer Method | Pentose Phosphate Pathway (PPP) | High precision for determining the PPP split ratio. | 46.0% to 56.5% | |
| 13C-based MFA with [1-13C]Glucose & [U-13C]Glucose | Glycolysis, PPP, TCA Cycle | Provides a comprehensive view of central carbon metabolism but with lower precision for the PPP split ratio compared to the gluconate method. | 40.0% to 63.5% | |
| [1,2-13C2]Glucose | Glycolysis, PPP | Considered one of the most precise tracers for the overall network, glycolysis, and the PPP in mammalian cells. | Not directly compared with gluconate | |
| [U-13C5]Glutamine | TCA Cycle | Preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle. | Not applicable |
Experimental Protocols
General Protocol for a 13C Tracer Experiment
The following is a generalized workflow for conducting a stable isotope tracer experiment. Specific parameters such as cell density, tracer concentration, and labeling time should be optimized for the specific cell line and experimental goals.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to achieve a metabolic and isotopic steady state.
-
Switch to a medium containing the 13C-labeled tracer (e.g., Sodium D-Gluconate-1-13C). The concentration should be optimized to achieve sufficient labeling of target metabolites.
-
For co-feeding experiments, unlabeled glucose is provided as the primary carbon source with a trace amount of [U-13C]gluconate.
-
-
Metabolite Extraction:
-
After the desired labeling period, rapidly quench metabolic activity by, for example, washing with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the extract from cell debris by centrifugation.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire data in full scan mode or using selected ion monitoring (SIM) to determine the mass isotopomer distributions (MIDs) for metabolites of interest.
-
-
Data Analysis:
-
Correct the measured MIDs for the natural abundance of 13C.
-
Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Specific Considerations for Sodium D-Gluconate-1-13C
-
Tracer Concentration: When used to determine the PPP split ratio, [U-13C]gluconate is often used at a low concentration (e.g., replacing 5 Cmol% of glucose) to minimize perturbations to the overall cellular metabolism.
-
Analytical Method: Both GC-MS and LC-MS can be used to measure the mass isotopomer distributions of key metabolites such as glucose-6-phosphate and 6-phosphogluconate. High-resolution mass spectrometry is recommended for distinguishing between different isotopologues.
Visualizing the Metabolic Fate and Experimental Workflow
To better understand the utility of Sodium D-Gluconate-1-13C, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.
Conclusion
Sodium D-Gluconate-1-13C is a highly specific and precise tracer for investigating the Pentose Phosphate Pathway. Its direct entry into the PPP minimizes confounding signals from glycolysis, allowing for a more accurate determination of PPP flux, particularly the PPP split ratio. However, for a comprehensive analysis of central carbon metabolism, a combination of tracers, including various isotopomers of 13C-glucose and 13C-glutamine, is recommended. The choice of tracer should ultimately be guided by the specific research question and the metabolic pathways of interest. This guide provides the foundational information for researchers to make an informed decision on the most suitable tracer for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of ¹³C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolic fluxes is paramount in understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. ¹³C Metabolic Flux Analysis (¹³C-MFA) has emerged as the gold standard for determining intracellular metabolic fluxes in living cells.[1] This guide provides an objective comparison of ¹³C-MFA's performance, focusing on its reproducibility and robustness, supported by experimental data and detailed methodologies. It also offers a comparison with alternative flux analysis methods.
Understanding ¹³C Metabolic Flux Analysis
¹³C-MFA is a powerful technique that utilizes substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic pathways.[1] By measuring the isotopic enrichment in downstream metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally estimate the rates of metabolic reactions (fluxes).[2][3][4] This method provides a dynamic snapshot of cellular metabolism that is not achievable with other 'omics' technologies.
Reproducibility and Precision of ¹³C-MFA
The reproducibility of ¹³C-MFA has been significantly enhanced through advancements in experimental design, analytical techniques, and computational modeling. Modern protocols, incorporating parallel labeling experiments and rigorous statistical analysis, have demonstrated the ability to quantify metabolic fluxes with high precision.
Key Factors Influencing Reproducibility:
-
Isotopic Steady State: A critical assumption for standard ¹³C-MFA is that the system has reached an isotopic steady state, where the labeling of intracellular metabolites is stable over time. Failure to achieve this can lead to a poor fit between the model and experimental data.
-
Experimental Design: The choice of ¹³C-labeled tracer is crucial and significantly impacts the precision of flux estimations. Optimal experimental design aims to select tracers that provide the most informative labeling patterns for the pathways of interest.
-
Analytical Precision: The accuracy of the analytical measurements (e.g., GC-MS, LC-MS) is fundamental. It is recommended to report raw, uncorrected mass isotopomer distributions to ensure transparency and allow for standardized data correction.
-
Computational Modeling: The metabolic network model must be accurate and complete for the organism and conditions being studied. Errors in the model, such as missing reactions or incorrect atom transitions, are a major source of error.
Recent studies have demonstrated that a well-designed ¹³C-MFA protocol can quantify metabolic fluxes with a standard deviation of ≤2%, a significant improvement over earlier implementations.
Robustness of ¹³C-MFA
The robustness of ¹³C-MFA refers to its ability to provide reliable flux estimates despite biological variability and experimental noise. The inherent redundancy in the data generated from ¹³C labeling experiments contributes significantly to its robustness. A typical experiment can yield 50 to 100 isotope labeling measurements to estimate about 10 to 20 independent metabolic fluxes, greatly enhancing the accuracy of the estimations.
However, the robustness of the analysis can be challenged by:
-
Model Identifiability: In some cases, particularly in large and complex metabolic networks, the experimental data may not be sufficient to uniquely determine all flux values, leading to wide confidence intervals.
-
Metabolic and Isotopic Dynamics: For biological systems not at a metabolic steady state, such as in fed-batch fermentations, dynamic ¹³C-MFA (dMFA) methods are being developed to capture time-varying fluxes.
-
Tracer Selection: The choice of isotopic tracer is critical. Using multiple, complementary tracers in parallel experiments can greatly improve the precision and robustness of flux estimations.
To address these challenges, computational methods for "robustified experimental design" (R-ED) have been developed to help select suitable tracer choices even when prior knowledge about the fluxes is limited.
Comparison with Other Flux Analysis Methods
While ¹³C-MFA is a powerful tool, other methods for flux analysis exist. The table below provides a comparison of ¹³C-MFA with Flux Balance Analysis (FBA), a widely used stoichiometric modeling approach.
| Feature | ¹³C Metabolic Flux Analysis (¹³C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Utilizes ¹³C tracers and isotopic labeling measurements to quantify fluxes. | A constraint-based modeling approach that predicts flux distributions based on a defined cellular objective (e.g., biomass maximization). |
| Data Requirements | Requires experimental data on isotopic labeling of metabolites, as well as measurements of substrate uptake and product secretion rates. | Requires a stoichiometric model of metabolism and a defined objective function. |
| Accuracy | High accuracy, capable of resolving fluxes in parallel pathways and metabolic cycles. | Provides a range of possible flux distributions; accuracy depends on the validity of the objective function. |
| Experimental Complexity | High, requires specialized labeling experiments and analytical instrumentation (MS or NMR). | Low, primarily a computational method. |
| Resolution | Can determine absolute flux values with high precision. | Provides relative flux distributions. |
| Applications | Detailed investigation of cellular physiology, metabolic engineering, and disease mechanisms. | Genome-scale metabolic network analysis, prediction of gene essentiality, and metabolic engineering target identification. |
¹³C-MFA offers significant advantages in its ability to accurately determine the fluxes of complex metabolic features like cycles and parallel pathways, which is a limitation of FBA.
Experimental Protocols
A generalized experimental workflow for ¹³C-MFA is presented below. Detailed protocols can be found in publications such as "High-resolution 13C metabolic flux analysis" from Nature Protocols.
Key Experimental Steps:
-
Experimental Design:
-
Define the metabolic network model.
-
Use computational tools to select the optimal ¹³C-labeled substrate(s) to maximize flux resolution for the pathways of interest. Common tracers include various isotopologues of glucose and glutamine.
-
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium.
-
Introduce the ¹³C-labeled substrate and allow the system to reach both a metabolic and isotopic steady state. This can take several hours to days depending on the organism's growth rate.
-
-
Sample Collection and Preparation:
-
Rapidly quench metabolic activity to preserve the intracellular metabolite state.
-
Extract metabolites and hydrolyze biomass (e.g., proteins to amino acids).
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of metabolites (e.g., proteinogenic amino acids) using GC-MS or LC-MS/MS.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer data for the natural abundance of ¹³C.
-
Use software packages (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data to the metabolic model. This involves minimizing the difference between the simulated and measured labeling patterns.
-
-
Statistical Analysis:
-
Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the model.
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Visualizations
Experimental Workflow for ¹³C-MFA
Caption: A diagram illustrating the key experimental and computational steps involved in a typical ¹³C-MFA study.
Logical Relationship of Flux Analysis Methods
Caption: A diagram showing the classification of different metabolic flux analysis techniques.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Confirming Enzyme Inhibition: A Comparative Guide to Sodium D-Gluconate-1-13C Tracing and Traditional Assays
For researchers, scientists, and drug development professionals, accurately confirming and quantifying enzyme inhibition is a cornerstone of modern biomedical research. This guide provides a comprehensive comparison of two distinct methodologies: the cutting-edge technique of Sodium D-Gluconate-1-13C tracing for in-cellulo metabolic flux analysis and traditional in vitro enzyme inhibition assays. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the knowledge to select the most appropriate method for their scientific inquiries.
Quantitative Data Comparison: Gauging Inhibitory Potency
The effectiveness of an enzyme inhibitor is typically quantified by its IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. While traditional assays directly measure this value, Sodium D-Gluconate-1-13C tracing provides a functional readout of inhibition by quantifying the change in metabolic flux through a specific pathway.
Below is a comparative table summarizing the quantitative data obtained from both methods for evaluating the inhibition of 6-Phosphogluconate Dehydrogenase (6PGD), a key enzyme in the Pentose Phosphate Pathway (PPP).
| Method | Parameter Measured | Typical Quantitative Output | Advantages | Limitations |
| Sodium D-Gluconate-1-13C Tracing | Change in Pentose Phosphate Pathway (PPP) flux upon inhibitor treatment. | Percentage reduction in 13C label incorporation into downstream metabolites (e.g., ribose-5-phosphate) at a given inhibitor concentration. | - Measures inhibition in a physiologically relevant cellular context.- Provides insights into the broader metabolic consequences of enzyme inhibition.- Can assess the engagement of a target by an inhibitor within intact cells. | - Does not directly yield an IC50 or Ki value.- Technically more complex and requires specialized equipment (Mass Spectrometer or NMR).- Data analysis is computationally intensive. |
| Traditional Enzyme Inhibition Assay (e.g., Spectrophotometric) | Direct measurement of enzyme activity in the presence of varying inhibitor concentrations. | IC50 value (e.g., in µM or nM).[1][2] Ki value (inhibition constant). | - Provides a direct and standardized measure of inhibitor potency (IC50, Ki).- High-throughput screening is feasible.- Relatively straightforward experimental setup and data analysis. | - Performed in vitro, which may not fully recapitulate the cellular environment.- Does not provide information on cellular uptake or off-target effects.- Requires purified or partially purified enzyme. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for both Sodium D-Gluconate-1-13C tracing and a standard colorimetric assay for determining enzyme inhibition.
Protocol 1: Confirming Enzyme Inhibition with Sodium D-Gluconate-1-13C Tracing
This protocol outlines the key steps for assessing the impact of an inhibitor on the Pentose Phosphate Pathway flux by tracing the metabolism of 13C-labeled gluconate.
1. Cell Culture and Inhibitor Treatment:
- Culture cells of interest to a desired confluency in standard growth medium.
- Treat the cells with the inhibitor at various concentrations for a predetermined time. Include a vehicle-only control.
2. Isotope Labeling:
- Replace the standard medium with a labeling medium containing Sodium D-Gluconate-1-13C as the tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
- Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest.
3. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
- Collect the cell extracts and centrifuge to pellet any insoluble material.
4. Sample Analysis by Mass Spectrometry (MS):
- Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will provide the mass isotopomer distributions (MIDs) for key metabolites in the PPP.
5. Data Analysis and Flux Calculation:
- Correct the measured MIDs for the natural abundance of 13C.
- Use computational software (e.g., METRAN, INCA) to estimate the intracellular fluxes by fitting the experimental MIDs to a metabolic model of the Pentose Phosphate Pathway.[4]
- Compare the PPP flux in inhibitor-treated cells to that of the control cells to determine the percentage of inhibition.
Protocol 2: Alternative Method - 6-Phosphogluconate Dehydrogenase (6PGD) Activity Colorimetric Assay
This protocol describes a standard in vitro assay to determine the IC50 of an inhibitor for 6PGD.[5]
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.1, containing 1 mM MgCl2).
- Prepare a solution of the substrate, 6-phosphogluconate.
- Prepare a solution of the cofactor, NADP+.
- Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution.
- Prepare a solution of purified 6PGD enzyme.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, NADP+ solution, and the inhibitor at various concentrations.
- Add the 6PGD enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the 6-phosphogluconate substrate to all wells.
- Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the production of NADPH.
3. Data Analysis:
- Calculate the initial rate of the reaction for each inhibitor concentration.
- Normalize the rates to the activity of the control (no inhibitor) to obtain the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.
Caption: The Pentose Phosphate Pathway and the entry point of Sodium D-Gluconate-1-13C.
Caption: Experimental workflow for Sodium D-Gluconate-1-13C tracing.
Caption: Workflow for a traditional enzyme inhibition assay.
References
Benchmarking New Analytical Methods: The Gold Standard of ¹³C Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The use of internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry-based methods. Among the various types of internal standards, stable isotope-labeled (SIL) standards, and specifically Carbon-13 (¹³C) labeled standards, have emerged as the gold standard for ensuring the highest data quality. This guide provides an objective comparison of analytical methods benchmarked with ¹³C labeled standards against other alternatives, supported by experimental principles and detailed methodologies.
The Superiority of ¹³C Labeled Standards
An ideal internal standard should have chemical and physical properties identical to the analyte of interest to ensure it behaves similarly throughout sample preparation, chromatography, and ionization.[1] This co-behavior allows it to accurately compensate for variations such as extraction efficiency, matrix effects, and instrument response. While other stable isotopes like Deuterium (²H) are used, ¹³C labeling offers distinct advantages that lead to more robust and reliable analytical methods.[1][2][3]
Key Advantages of ¹³C Labeled Standards:
-
Minimized Isotopic Effects: The physicochemical differences between ¹³C and the naturally abundant ¹²C are negligible. This ensures that ¹³C labeled standards co-elute perfectly with the unlabeled analyte in chromatographic separations, providing the most accurate correction for matrix effects and instrument variability.[2] In contrast, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the analyte, which can compromise their ability to compensate for these effects, especially in high-resolution chromatography systems like UPLC-MS/MS.
-
Enhanced Stability: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels on exchangeable protons. This stability ensures the isotopic integrity of the standard throughout the analytical process.
-
Reduced Ion Suppression Effects: Ion suppression, a major challenge in LC-MS/MS analysis of complex biological samples, can be more effectively minimized with ¹³C labeled internal standards due to their identical elution profiles with the analyte.
-
Accurate Quantification: The use of ¹³C labeled standards allows for highly accurate and precise quantification, as demonstrated in numerous studies for the analysis of drugs, mycotoxins, and other small molecules in various matrices.
Comparative Analysis of Internal Standards
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes a comparison between ¹³C labeled standards and other common alternatives.
| Feature | ¹³C Labeled Standard | Deuterium (²H) Labeled Standard | Structural Analogue (Non-isotopic) |
| Chromatographic Co-elution | Excellent, identical retention time to the analyte. | Generally good, but can exhibit slight separation from the analyte. | Different retention time from the analyte. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement as the analyte. | Good, but can be less effective if chromatographic separation occurs. | Variable and often incomplete compensation. |
| Isotopic Stability | High, no risk of back-exchange. | Can be prone to back-exchange with hydrogen atoms, especially at certain positions. | Not applicable. |
| Metabolic Stability | Identical to the analyte. | Can sometimes alter metabolic pathways ("metabolic switching"). | Different metabolic fate than the analyte. |
| Ionization & Fragmentation | Identical ionization and fragmentation patterns to the analyte. | Can exhibit different ionization efficiency and fragmentation patterns. | Different ionization and fragmentation. |
| Availability & Cost | Generally more expensive and less readily available. | More widely available and generally less expensive. | Readily available and inexpensive. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a ¹³C labeled internal standard for the quantification of a small molecule drug in human plasma.
Protocol 1: LC-MS/MS Quantification of a Small Molecule Drug in Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the ¹³C labeled internal standard solution (at a known concentration).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic product ion.
-
¹³C Internal Standard: Monitor the transition of the protonated ¹³C labeled molecule to its corresponding characteristic product ion.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the ¹³C labeled internal standard.
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for sample analysis using a ¹³C labeled internal standard.
Caption: Logical relationship illustrating how ¹³C internal standards correct for variability.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. While various options exist, ¹³C labeled standards consistently demonstrate superior performance, particularly for challenging applications in complex matrices. Their ability to perfectly mimic the analyte of interest throughout the analytical process provides unparalleled accuracy and precision in quantification. For researchers, scientists, and drug development professionals committed to the highest data quality, benchmarking new analytical methods with ¹³C labeled standards is the recommended approach.
References
A Comparative Guide: Unlocking Metabolic Pathways with Stable and Radioisotope Tracers
For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in designing experiments to unravel the complexities of metabolic pathways. Both stable and radioactive isotopes serve as powerful tools to track the fate of molecules within biological systems, yet they differ significantly in their properties, applications, and the methodologies required for their use. This guide provides an objective comparison of stable isotopes and radioisotopes for metabolic tracing, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The fundamental distinction between these two types of tracers lies in the stability of their atomic nuclei. Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), possess a non-radioactive nucleus and are naturally occurring.[1][2] In contrast, radioisotopes, like Carbon-14 (¹⁴C) and Tritium (³H), have unstable nuclei that undergo radioactive decay, emitting radiation that can be detected.[2] This inherent difference in radioactivity underpins the primary advantages and disadvantages of each approach.
Performance Comparison: A Quantitative Overview
The selection of an isotopic tracer is often a trade-off between the need for high sensitivity and the paramount importance of safety, especially in clinical research. The following table summarizes key performance characteristics of stable and radioisotope tracers, drawing from experimental data in metabolic research.
| Feature | Stable Isotopes (e.g., ¹³C) | Radioisotopes (e.g., ¹⁴C) |
| Safety | Non-radioactive, no radiation exposure risk. Considered safe for human studies, including long-term and repeated administration.[1][3] | Radioactive, poses a risk of radiation exposure. Requires strict safety protocols, specialized handling, and disposal procedures. Use in humans is highly regulated and limited. |
| Sensitivity | Generally lower than radioisotopes. Dependent on the analytical instrumentation. | Extremely high sensitivity, capable of detecting very small quantities of radioactive material. |
| Detection Limit | Low ng/mL to pg/mL range for LC-MS and GC-MS, depending on the metabolite and instrumentation. | Can detect as little as 10⁻¹² grams of some radioisotopes. Liquid Scintillation Counting (LSC) can detect less than 1 Bq of activity. |
| Analytical Instrumentation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Liquid Scintillation Counters, Geiger-Müller Counters, Accelerator Mass Spectrometry (AMS). |
| Information Richness | MS and NMR provide information on the positional labeling of isotopes within a molecule (isotopomers), offering deep insights into pathway activities. | Primarily provides information on the total amount of the radioisotope in a sample (specific activity). |
| Cost | The cost of stable isotope-labeled compounds can be high. Analytical instrumentation (MS, NMR) represents a significant capital investment. | Radioisotope-labeled compounds can be expensive. Costs are also associated with radiation safety infrastructure, monitoring, and waste disposal. |
Experimental Protocols: A Step-by-Step Comparison
To illustrate the practical differences in employing stable and radioisotope tracers, the following sections detail generalized experimental workflows for a metabolic flux analysis study using ¹³C-labeled glucose and a radiotracer study using ¹⁴C-labeled glucose.
Stable Isotope Tracing: ¹³C-Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for a typical in vitro ¹³C-MFA experiment to quantify metabolic fluxes in cultured cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to reach a metabolic and isotopic steady state.
-
Switch the cells to a medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose. The concentration and labeling duration are critical parameters that need to be optimized for the specific cell type and pathways of interest.
-
For example, labeling of glycolytic intermediates may reach a steady state in minutes, while the TCA cycle can take a few hours.
2. Sample Preparation:
-
Rapidly quench metabolism to halt enzymatic activity. This is often achieved by flash-freezing the cells in liquid nitrogen.
-
Extract metabolites using a cold solvent, typically a mixture of methanol, acetonitrile, and water.
-
Separate the polar metabolites from lipids and proteins.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.
3. Analytical Measurement (GC-MS or LC-MS):
-
Analyze the isotopic labeling patterns of the extracted metabolites. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different mass isotopomers (molecules with different numbers of ¹³C atoms).
4. Data Analysis:
-
Correct the measured mass isotopomer distributions for the natural abundance of ¹³C.
-
Utilize computational software to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
Radioisotope Tracing: ¹⁴C-Radiotracer Study
This protocol provides a general outline for an in vitro experiment to measure the incorporation of ¹⁴C-labeled glucose into cellular macromolecules.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a standard medium.
-
Introduce a known amount of ¹⁴C-labeled glucose to the culture medium. The final activity in the medium should be carefully calculated and documented.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the radiolabeled substrate.
2. Sample Preparation:
-
Harvest the cells and wash them to remove any unincorporated radiotracer.
-
Lyse the cells and fractionate the lysate to isolate specific macromolecules of interest (e.g., proteins, lipids, or nucleic acids).
-
For measuring incorporation into CO₂, the headspace of the culture vessel can be sampled and bubbled through a trapping solution.
3. Analytical Measurement (Liquid Scintillation Counting):
-
Add the sample (e.g., cell lysate, purified macromolecule fraction, or CO₂ trapping solution) to a scintillation vial containing a liquid scintillation cocktail.
-
The beta particles emitted from the decay of ¹⁴C excite the scintillator molecules, which in turn emit photons of light.
-
A liquid scintillation counter detects these light flashes and quantifies the radioactivity in disintegrations per minute (DPM) or Becquerels (Bq).
4. Data Analysis:
-
Convert the measured counts per minute (CPM) to DPM using a quench curve to correct for any inhibition of the scintillation process.
-
Calculate the specific activity (DPM per unit amount of substance) to determine the extent of ¹⁴C incorporation.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and processes involved in metabolic tracing.
References
A Comparative Analysis of Gluconate Metabolism Across Bacterial, Yeast, and Mammalian Cells
For researchers, scientists, and drug development professionals, understanding the nuances of core metabolic pathways across different cell types is paramount for identifying novel therapeutic targets and engineering robust biotechnological systems. This guide provides a comparative analysis of gluconate metabolism, a key pathway intersecting with central carbon metabolism, across bacterial, yeast, and mammalian cells. We will delve into the distinct enzymatic pathways, their regulation, and provide supporting experimental data and protocols.
Introduction to Gluconate Metabolism
Gluconate, the oxidized form of glucose, serves as a carbon and energy source for a variety of organisms. The metabolic routes for its utilization, however, diverge significantly across different domains of life. While bacteria often employ the Entner-Doudoroff (ED) pathway for gluconate catabolism, yeast and mammalian cells primarily channel it into the Pentose Phosphate Pathway (PPP), also known as the Hexose Monophosphate Shunt (HMS) in mammals. These differences have profound implications for cellular energetics, redox balance, and the production of biosynthetic precursors.
Comparative Overview of Gluconate Metabolic Pathways
The metabolism of gluconate is initiated by its transport into the cell and subsequent phosphorylation to 6-phosphogluconate. From this common intermediate, the metabolic fate of gluconate varies significantly.
Bacterial Gluconate Metabolism: The Entner-Doudoroff Pathway
In many bacteria, such as Escherichia coli, gluconate is predominantly metabolized via the inducible Entner-Doudoroff (ED) pathway.[1][2][3][4] This pathway is characterized by a unique set of enzymes that convert 6-phosphogluconate into pyruvate and glyceraldehyde-3-phosphate.
The key steps in the bacterial ED pathway are:
-
Transport: Gluconate is transported into the cell by specific permeases.
-
Phosphorylation: Gluconokinase (GntK) phosphorylates gluconate to 6-phosphogluconate.
-
Dehydration: 6-phosphogluconate dehydratase (Edd) converts 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG).
-
Cleavage: KDPG aldolase (Eda) cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.
Notably, the use of gluconate as a carbon source in engineered E. coli has been shown to enhance pyruvate production compared to glucose, which is attributed to a reduction in NADH accumulation.[5]
Yeast Gluconate Metabolism: A Shunt to the Pentose Phosphate Pathway
Yeast, including the fission yeast Schizosaccharomyces pombe and the budding yeast Saccharomyces cerevisiae, lack the canonical ED pathway found in bacteria. Instead, they utilize a "gluconate shunt" to channel gluconate into the Pentose Phosphate Pathway.
In S. pombe, this shunt involves two key enzymes:
-
Oxidation: An NADP+-dependent glucose dehydrogenase (Gcd1) oxidizes glucose to gluconate.
-
Phosphorylation: Gluconate kinase (Idn1) then phosphorylates gluconate to 6-phosphogluconate, which enters the PPP.
This shunt provides an alternative route to the PPP that bypasses the typically rate-limiting enzyme, glucose-6-phosphate dehydrogenase. In S. cerevisiae, growth on gluconate induces the expression of gluconokinase, 6-phosphogluconate dehydrogenase, and 6-phosphogluconolactonase, reinforcing its entry into the PPP.
Mammalian Gluconate Metabolism: Integration into the Hexose Monophosphate Shunt
The understanding of gluconate metabolism in mammals is less complete compared to microorganisms. However, it is established that mammalian cells possess a gluconokinase that phosphorylates gluconate to 6-phosphogluconate. This intermediate is then metabolized through the Hexose Monophosphate Shunt (HMS), the mammalian counterpart of the PPP. The primary metabolic origins of gluconate in humans, apart from dietary sources, remain an area of active investigation. Unlike some microorganisms, the direct oxidation of glucose to gluconate is not considered a major metabolic route in humans.
Quantitative Comparison of Gluconate Metabolism
| Parameter | Bacterial (E. coli) | Yeast (S. pombe) | Mammalian (Human) |
| Primary Pathway | Entner-Doudoroff (ED) Pathway | Gluconate Shunt to Pentose Phosphate Pathway (PPP) | Hexose Monophosphate Shunt (HMS) |
| Key Unique Enzymes | 6-phosphogluconate dehydratase (Edd), KDPG aldolase (Eda) | NADP+-dependent glucose dehydrogenase (Gcd1) | - |
| Common Enzyme | Gluconokinase (GntK) | Gluconate kinase (Idn1) | Gluconokinase |
| Inducibility | ED pathway is inducible by gluconate | Gluconate shunt enzymes are regulated | Regulation not fully characterized |
| Metabolic Advantage | Higher pyruvate yield, lower NADH accumulation compared to glucose | Bypasses rate-limiting step of PPP | Potential role in redox balance and biosynthesis |
Experimental Protocols
Enzymatic Assay for Gluconokinase Activity
This protocol is adapted from methods used to characterize gluconokinase activity in various organisms.
Principle: The activity of gluconokinase is measured by coupling the production of ADP to the oxidation of NADH in a pyruvate kinase-lactate dehydrogenase-coupled assay. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Substrates: 100 mM ATP, 100 mM D-gluconate
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in glycerol
-
Cofactors: 10 mM Phosphoenolpyruvate (PEP), 10 mM NADH
-
Cell lysate or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the cell lysate or purified enzyme to the reaction mixture and incubate for 5 minutes at 30°C to allow for the depletion of any endogenous ADP.
-
Initiate the reaction by adding ATP and D-gluconate.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
Metabolic Flux Analysis using 13C-Labeled Gluconate
Principle: This method allows for the quantitative determination of metabolic fluxes through different pathways by tracing the incorporation of a stable isotope-labeled substrate, such as [1-¹³C]gluconate, into downstream metabolites.
Methodology:
-
Cell Culture: Grow cells in a defined medium with a known concentration of unlabeled gluconate.
-
Isotope Labeling: Replace the medium with one containing a specific concentration of ¹³C-labeled gluconate (e.g., a mixture of 20% [U-¹³C]gluconate and 80% unlabeled gluconate).
-
Metabolite Extraction: After a defined period of incubation, rapidly quench the metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., pyruvate, pentose phosphates) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Flux Calculation: Use metabolic modeling software (e.g., INCA) to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.
Visualizing Metabolic Pathways
Caption: Comparative overview of gluconate metabolism pathways.
Caption: Workflow for 13C-based metabolic flux analysis.
References
- 1. Gluconate Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gluconate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of gluconate metabolism for pyruvate production in engineered Escherichia coli based on genome-wide transcriptomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium D-Gluconate-1-13C: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, procedural guide for the proper disposal of Sodium D-Gluconate-1-13C, a stable, non-radioactive, isotopically labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. While Sodium D-Gluconate-1-13C is generally not classified as a hazardous substance, adherence to proper laboratory waste management practices is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] Handle the material in a well-ventilated area to avoid inhalation of any dust.[4] In case of a spill, avoid generating dust and collect the material using a dry clean-up procedure such as sweeping or vacuuming.
Step-by-Step Disposal Protocol
-
Waste Characterization : The first critical step is to determine if the Sodium D-Gluconate-1-13C waste is contaminated with any hazardous substances.
-
Uncontaminated Material : If the compound is in its pure form, unused, or only mixed with non-hazardous materials (e.g., water), it can generally be treated as non-hazardous waste.
-
Contaminated Material : If the Sodium D-Gluconate-1-13C has been used in experiments and is mixed with or has come into contact with hazardous chemicals, biological materials, or other regulated substances, it must be treated as hazardous waste. The specific contaminants will determine the appropriate disposal route.
-
-
Waste Segregation : Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Non-Hazardous Waste : Keep uncontaminated Sodium D-Gluconate-1-13C separate from all hazardous waste streams.
-
Hazardous Waste : If contaminated, segregate the waste according to the type of hazard (e.g., flammable, corrosive, toxic). Do not mix incompatible waste types.
-
-
Containerization and Labeling : Use appropriate, sealed containers for waste collection.
-
Non-Hazardous Waste : Place in a clearly labeled, sealed container indicating "Non-Hazardous Waste: Sodium D-Gluconate-1-13C".
-
Hazardous Waste : Use a designated hazardous waste container that is compatible with the chemical contaminants. The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (including Sodium D-Gluconate-1-13C and all contaminants), and the specific hazard warnings (e.g., "Flammable," "Toxic").
-
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and inspected regularly for leaks or spills. Ensure containers are kept closed except when adding waste.
-
Disposal : The final disposal method depends on the waste characterization.
-
Non-Hazardous Waste : Dispose of in accordance with your institution's and local regulations for non-hazardous chemical waste. This may involve disposal in the regular laboratory trash, but always confirm this with your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain unless explicitly permitted by your institution and local authorities.
-
Hazardous Waste : Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company. Complete all required waste disposal forms accurately.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5¹³CH₁₁NaO₇ | |
| Molecular Weight | 219.13 g/mol | |
| Appearance | Off-white solid | |
| pH | 6.5 - 8.0 (1% aqueous solution) | |
| Melting Point | 206 - 209 °C | |
| Stability | Stable under normal conditions | |
| Incompatibilities | Strong oxidizing agents |
Disposal Decision Workflow
Caption: Disposal decision workflow for Sodium D-Gluconate-1-13C.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals are responsible for complying with all applicable federal, state, and local regulations, as well as their own institution's specific waste disposal policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
References
Essential Safety and Logistics for Handling Sodium D-Gluconate-1-13C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Sodium D-Gluconate-1-13C, including personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Sodium D-Gluconate-1-13C, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses or chemical safety goggles.[1][2] |
| Hand Protection | Impervious gloves (e.g., rubber or PVC).[1][3] |
| Skin/Body Protection | Laboratory coat, overalls, and closed-toe safety shoes. |
| Respiratory Protection | Use a mask or particulate respirator, especially when handling powder to avoid inhaling dust. |
Operational Plan and Handling Procedures
Adherence to a standardized operational plan is critical for the safe handling of Sodium D-Gluconate-1-13C.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust particles.
-
Before handling, inspect all PPE for integrity.
-
Have all necessary equipment (spatulas, weighing paper, containers) ready to minimize handling time.
2. Handling:
-
Avoid generating dust when handling the solid compound. If appropriate, moisten the substance to prevent dusting.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the material.
3. Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials, such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
-
In case of a spill, immediately isolate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled container for disposal. Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
Proper disposal of Sodium D-Gluconate-1-13C and its containers is essential to prevent environmental contamination.
-
Product Disposal: Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the product to enter drains, water sources, or sewer systems. All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Triple rinse (or equivalent) the container and offer it for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposal. Handle contaminated packaging in the same manner as the substance itself.
Workflow for Safe Handling of Sodium D-Gluconate-1-13C
Caption: Workflow for the safe handling of Sodium D-Gluconate-1-13C.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
